molecular formula C5H5ClN2O2S B1373632 5-Chloropyridine-3-sulfonamide CAS No. 1334148-60-5

5-Chloropyridine-3-sulfonamide

Cat. No.: B1373632
CAS No.: 1334148-60-5
M. Wt: 192.62 g/mol
InChI Key: QBLQEUZYMRUJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H5ClN2O2S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloropyridine-3-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloropyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQEUZYMRUJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloropyridine-3-sulfonamide: A Privileged Scaffold in Kinase and Lipid Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, pharmacology, and experimental applications of 5-Chloropyridine-3-sulfonamide , a privileged scaffold in modern drug discovery.

Executive Summary

The 5-chloropyridine-3-sulfonamide moiety represents a critical pharmacophore in medicinal chemistry, distinct from its phenyl-sulfonamide analogs due to the unique electronic properties of the pyridine ring. This scaffold has emerged as a linchpin in the design of inhibitors for VPS34 (Class III PI3K) , Bcl-2 family proteins , and CCR8 modulators . Its value lies in the 5-chloro substituent’s ability to modulate the lipophilicity and electronic density of the pyridine ring, while the 3-sulfonamide group serves as a rigid, directional hydrogen-bonding vector essential for active site engagement.

This guide provides a comprehensive technical analysis of this scaffold, including validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and specific biological assay methodologies.[1][2]

Chemical Properties & Mechanistic Rationale[2][3]

Structural & Electronic Analysis

The 5-chloropyridine-3-sulfonamide core offers distinct advantages over carbocyclic analogs:

  • Pyridine Nitrogen (N1): Acts as a weak hydrogen bond acceptor. The electron-withdrawing chlorine at C5 and the sulfonyl group at C3 significantly reduce the basicity of N1, preventing non-specific protonation at physiological pH (estimated pKa < 2).

  • 5-Chloro Substituent: Increases lipophilicity (

    
    LogP ~ +0.71) compared to hydrogen, improving membrane permeability. Electronically, it deactivates the ring, making the sulfonamide NH more acidic (if primary/secondary) and enhancing interactions with basic residues in binding pockets.
    
  • 3-Sulfonamide Vector: Provides a tetrahedral geometry that orients substituents out of the aromatic plane, crucial for accessing distinct hydrophobic pockets in kinases like VPS34.

Key Biological Targets
TargetFunctionMechanism of ActionClinical Relevance
VPS34 (PI3K Class III) Lipid KinasePhosphorylates PtdIns to PtdIns(3)P; critical for vesicle trafficking and autophagy.[3]Cancer, Neurodegeneration
Bcl-2 / Bcl-xL Apoptosis RegulatorBinds to the BH3-binding groove, preventing sequestration of pro-apoptotic proteins.Oncology (Leukemia/Lymphoma)
CCR8 Chemokine ReceptorG-protein coupled receptor modulation.Immunotherapy, Inflammation

Synthetic Methodologies

The synthesis of 5-chloropyridine-3-sulfonamide derivatives typically proceeds via the 5-chloropyridine-3-sulfonyl chloride intermediate. Direct chlorosulfonation of 3-chloropyridine is often poor due to ring deactivation. The most robust route utilizes the Meerwein Sulfonation of the corresponding amine.

Validated Synthesis Protocol: The Meerwein Route

Objective: Synthesis of 5-chloropyridine-3-sulfonamide from 5-chloropyridin-3-amine.

Step 1: Formation of 5-Chloropyridine-3-sulfonyl Chloride
  • Reagents: 5-Chloropyridin-3-amine (1.0 eq), NaNO₂, HCl (conc.), SO₂, CuCl₂ (cat.), Acetic Acid.

  • Mechanism: Diazotization followed by radical decomposition in the presence of sulfur dioxide.

Protocol:

  • Diazotization: Dissolve 5-chloropyridin-3-amine (10 mmol) in conc. HCl (5 mL) and acetic acid (15 mL). Cool to -5°C. Dropwise add NaNO₂ (12 mmol) in water, maintaining temp < 0°C. Stir for 30 min.

  • Sulfonylation: In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas. Add CuCl₂ (2 mmol).

  • Coupling: Pour the cold diazonium salt solution into the SO₂/CuCl₂ mixture. Observe vigorous gas evolution (

    
    ).
    
  • Workup: Stir for 1 hour at

    
    , then warm to RT. Pour into ice water. Extract the sulfonyl chloride immediately with DCM (sulfonyl chlorides are moisture sensitive). Dry over 
    
    
    
    and concentrate in vacuo. Use immediately.
Step 2: Sulfonamide Formation
  • Reagents: 5-Chloropyridine-3-sulfonyl chloride (from Step 1), Amine (

    
    ), Pyridine or TEA (base), DCM.
    

Protocol:

  • Dissolve the amine substrate (

    
    , 1.0 eq) in dry DCM. Add Pyridine (3.0 eq).
    
  • Cool to

    
    .
    
  • Add 5-chloropyridine-3-sulfonyl chloride (1.1 eq) dissolved in DCM dropwise.

  • Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Purification: Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Flash chromatography (Hexane/EtOAc) typically yields the pure sulfonamide.
    
Synthetic Pathway Visualization

Synthesis cluster_0 Step 1: Meerwein Sulfonation cluster_1 Step 2: Amidation Amine 5-Chloropyridin-3-amine Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO2, HCl -5°C Chloride 5-Chloropyridine-3- sulfonyl chloride Diazonium->Chloride SO2, CuCl2 AcOH Target 5-Chloropyridine-3- sulfonamide Derivative Chloride->Target R-NH2, Pyridine DCM, 0°C

Figure 1: Validated synthetic route from amino-pyridine precursor via diazonium intermediate.[4][5]

Medicinal Chemistry Case Study: VPS34 Inhibition

The most prominent application of this scaffold is in the inhibition of VPS34 , a target implicated in autophagy and tumor survival.

SAR Logic: The "Bicyclo-Sulfonamide" Motif

Research (e.g., Genentech/Novartis patents) has identified that coupling 5-chloropyridine-3-sulfonyl chloride with bicyclo[1.1.1]pentan-1-amine yields highly potent inhibitors.

  • Scaffold: 5-Chloropyridine-3-sulfonamide.[3][4][6][7][8][9]

  • R-Group: Bicyclo[1.1.1]pent-1-yl.[3][7]

  • Rationale:

    • The 5-Cl-pyridine binds in the ATP pocket, forming hinge interactions.

    • The Sulfonamide acts as a linker.[10]

    • The Bicyclo[1.1.1]pentane is a bioisostere of a phenyl ring but with high metabolic stability and defined 3D geometry (exit vector), filling the hydrophobic region without aromatic stacking penalties.

Biological Signaling Pathway (VPS34)

VPS34_Pathway RTK RTK / GPCR (Growth Signals) PI3K_C3 VPS34 Complex (Beclin-1/VPS15) RTK->PI3K_C3 Activation Inhibitor 5-Cl-Pyridine-3-sulfonamide Inhibitor Inhibitor->PI3K_C3 Inhibition PtdIns Phosphatidylinositol (PtdIns) PtdIns3P PtdIns(3)P (Lipid Messenger) PtdIns->PtdIns3P Phosphorylation (VPS34 Activity) Effector FYVE/PX Domain Proteins (DFCP1, WIPI2) PtdIns3P->Effector Recruitment Autophagy Autophagosome Formation Effector->Autophagy Vesicle Vesicle Trafficking Effector->Vesicle

Figure 2: VPS34 Signaling Pathway. The 5-chloropyridine-3-sulfonamide scaffold directly inhibits the catalytic conversion of PtdIns to PtdIns(3)P.

Experimental Protocols

In Vitro Lipid Kinase Assay (VPS34)

To verify the activity of synthesized analogs, a luminescent ADP-detection assay (e.g., ADP-Glo) is recommended.

Materials:

  • Recombinant human VPS34/VPS15 complex.

  • Substrate: PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles.

  • ATP (Ultrapure).

Protocol:

  • Lipid Prep: Sonicate PI:PS (1:1 ratio) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA) to form small unilamellar vesicles (SUVs).
    
  • Reaction Mix: In a 384-well white plate, combine:

    • 2

      
      L Inhibitor (in DMSO).
      
    • 4

      
      L Enzyme mix (VPS34/VPS15, final conc. 5 nM).
      
    • 4

      
      L Substrate mix (50 
      
      
      
      M ATP + 100
      
      
      M Lipid SUVs).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP to Luciferase).
  • Read: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    
Cellular Autophagy Assay (LC3-II Turnover)

Objective: Confirm cellular target engagement by monitoring the accumulation of LC3-II (autophagosome marker).

Protocol:

  • Cell Culture: Seed U2OS or HeLa cells expressing GFP-LC3.

  • Treatment: Treat cells with the 5-chloropyridine-3-sulfonamide analog (0.1 - 10

    
    M) for 4 hours.
    
    • Control: Rapamycin (Autophagy inducer) and Chloroquine (Lysosome inhibitor).

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot: Run SDS-PAGE. Blot for LC3B .

  • Analysis: A functional VPS34 inhibitor should decrease the LC3-II/LC3-I ratio (or reduce GFP-LC3 puncta formation) even in the presence of starvation or Rapamycin, as it blocks the initiation of the autophagosome.

References

  • Pasquier, B. et al. (2015). Discovery of N-(bicyclo[1.1.1]pent-1-yl)-5-chloropyridine-3-sulfonamide derivatives as potent, selective and orally available VPS34 inhibitors. WO Patent 2015/108861. Link

  • Souers, A. J. et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208. (Contextual reference for sulfonamide bioisosteres in Bcl-2). Link

  • Dauzonne, D. et al. (2024).[2][11] Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO Patent 2024/115549. Link

  • Bagley, M. C. et al. (2006). A simple and highly effective preparation of pyridine-3-sulfonyl chlorides.[12] Synlett, 2006(16), 2655-2658. (Methodology for sulfonyl chloride synthesis). Link

  • Backer, J. M. (2008).[3] The regulation and function of Class III PI3Ks: novel roles for Vps34. Biochemical Journal, 410(1), 1-17. Link

Sources

Strategic Utilization of 5-Chloropyridine-3-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 5-Chloropyridine-3-sulfonamide (CAS: 1334148-60-5).

Executive Summary

In modern fragment-based drug discovery (FBDD), 5-Chloropyridine-3-sulfonamide represents a "privileged scaffold."[1] Unlike its benzene analog, the pyridine core offers superior aqueous solubility and a distinct electrostatic profile due to the endocyclic nitrogen.[1][2] This scaffold is particularly valued for its orthogonal reactivity : the C-5 chlorine atom serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 sulfonamide moiety functions as a stable, polar pharmacophore capable of hydrogen bonding with key residues in enzyme active sites (e.g., Kinases, Carbonic Anhydrases).[1]

This guide explores the structural advantages of this building block, its role in the synthesis of next-generation PI3K/VPS34 inhibitors, and provides validated protocols for its functionalization.[1]

Structural & Physicochemical Profile

The 5-chloropyridine-3-sulfonamide core offers specific advantages over the traditional benzenesulfonamide scaffold.[1][2] The pyridine nitrogen reduces lipophilicity (LogP) while providing a hydrogen bond acceptor (HBA) vector that is often critical for solvent-exposed interactions in protein binding pockets.[1][2]

Comparative Physicochemical Properties[1][2]
PropertyBenzenesulfonamide5-Chloropyridine-3-sulfonamideMedicinal Chemistry Impact
LogP (Calc) ~0.9~0.6Pyridine core improves water solubility, aiding oral bioavailability.[1]
pKa (Sulfonamide) ~10.1~9.2Electron-deficient pyridine ring increases acidity, strengthening ionic interactions.[1][2]
H-Bond Acceptors 2 (O, O)3 (O, O, Py-N)The Py-N provides an additional vector for solvent or residue interaction.[1]
Synthetic Handles MonofunctionalBifunctional (Cl, SO₂NH₂)Allows for "divergent synthesis" and rapid library generation.[1][2]

Synthetic Utility: The Divergent "Hub"

The power of this scaffold lies in its ability to serve as a central hub for divergent synthesis.[1][2] The C-5 chlorine is deactivated enough to be stable during sulfonamide functionalization but reactive enough for palladium-catalyzed coupling under standard conditions.[1][2]

Pathway Analysis[1][2]
  • Path A (Sulfonamide N-Functionalization): The sulfonamide nitrogen is nucleophilic and can be alkylated or acylated to introduce diversity elements (R-groups) that fit into specific hydrophobic pockets.[1][2]

  • Path B (C-5 Cross-Coupling): The chlorine atom allows for the introduction of biaryl or heteroaryl motifs via Suzuki coupling, or amine motifs via Buchwald-Hartwig amination.[1][2]

Visualization: Synthetic Divergence Workflow

The following diagram illustrates the "Libraries from Libraries" approach using this scaffold.

SyntheticDivergence Core 5-Chloropyridine- 3-sulfonamide (Core Scaffold) Func_N N-Alkylation/Acylation (Base, R-X) Core->Func_N Path A (First) Func_C Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Func_C Path B (Late-Stage) Prod_A Sulfonamide Derivatives (Kinase Hinge Binders) Func_N->Prod_A Prod_A->Func_C Sequential Functionalization Prod_B Biaryl/Amino-Aryl Products (Extended Pharmacophores) Func_C->Prod_B

Caption: Divergent synthetic pathways for 5-Chloropyridine-3-sulfonamide. Path A modifies the pharmacophore; Path B extends the scaffold.[2]

Case Study: VPS34 and PI3K Inhibitors

A prominent application of the 5-chloropyridine-3-sulfonamide scaffold is found in the development of inhibitors for VPS34 (Class III PI3K), a target implicated in autophagy and cancer.[1]

Mechanism of Action & Design Logic

Researchers have utilized this scaffold to create potent inhibitors where:

  • The Sulfonamide: Forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2]

  • The Pyridine Ring: Orients the molecule within the cleft.[1][2]

  • The C-5 Substitution: A Suzuki coupling at this position introduces a hydrophobic group (e.g., a heteroaryl ring) that occupies the "selectivity pocket" (often the affinity pocket deep within the enzyme).[1][2]

Specific Example: In patent WO2015108861A1 , the 5-chloropyridine-3-sulfonamide is coupled with bicyclo[1.1.1]pentan-1-amine .[1] The bicyclic system provides a rigid, metabolicly stable spacer that projects the sulfonamide into the optimal binding orientation while improving the drug's pharmacokinetic profile (bioisostere for a phenyl ring or t-butyl group).[1][2]

Visualization: Pharmacophore Mapping (Conceptual)

PharmacophoreMap Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Selectivity Selectivity Pocket (Hydrophobic) Solvent Solvent Front (Polar Interactions) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Hinge Primary Binding (H-Bond) Pyridine Pyridine Core Sulfonamide->Pyridine Pyridine->Solvent Solubility/Orientation C5_Sub C-5 Substituent (e.g., Biaryl/Heterocycle) Pyridine->C5_Sub C5_Sub->Selectivity Potency & Selectivity

Caption: Conceptual binding mode of 5-chloropyridine-3-sulfonamide derivatives in a kinase active site.

Detailed Experimental Protocols

The following protocols are adapted from high-yield procedures used in the synthesis of kinase inhibitors and biaryl sulfonamides.

Protocol A: Synthesis of N-Substituted 5-Chloropyridine-3-sulfonamides

Target: Functionalization of the sulfonamide nitrogen.[1]

Reagents:

  • 5-Chloropyridine-3-sulfonyl chloride (1.0 equiv)[1]

  • Amine (R-NH₂, 1.1 equiv) - e.g., bicyclo[1.1.1]pentan-1-amine[1]

  • Pyridine or Triethylamine (3.0 equiv)[1][2]

  • Dichloromethane (DCM) or THF (anhydrous)[1][2]

Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and base (3.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ). Cool to 0°C.[1][2]
    
  • Addition: Add 5-Chloropyridine-3-sulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water. Extract with DCM (3x).[1][2] Wash organic layers with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).

Protocol B: Suzuki-Miyaura Coupling at C-5

Target: Introduction of biaryl diversity at the chlorinated position.[1]

Reagents:

  • 5-Chloropyridine-3-sulfonamide derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2–1.5 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)[1][2]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the chloropyridine substrate, aryl boronic acid, and solvent (1,4-Dioxane).

  • Degassing: Bubble nitrogen through the solution for 10 minutes.

  • Catalysis: Add the Pd catalyst and aqueous base.[1][2] Seal the vessel.

  • Reaction: Heat to 90–100°C (oil bath) or 110°C (microwave) for 1–4 hours.

    • Note: The electron-deficient nature of the pyridine facilitates oxidative addition, making this reaction generally faster than with chlorobenzenes.[1][2]

  • Workup: Filter through a Celite pad to remove Pd residues.[1][2] Dilute with EtOAc, wash with water/brine.[1][2]

  • Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.

References

  • World Intellectual Property Organization (WIPO). (2015).[1][2] Heteroaryls and uses thereof (VPS34 Inhibitors).[1][2] Patent WO2015108861A1.[1][2] Link

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 53394084, 5-Chloropyridine-3-sulfonamide.[1]Link[1][2]

  • Wang, X., et al. (2021).[1][2] S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.[1][2][3] Chemical Science.[1][2][4] Link

  • BldPharm. (2023). Product Datasheet: 5-Chloropyridine-3-sulfonamide (CAS 1334148-60-5).[1][5]Link[1][2]

  • ChemicalBook. (2023).[1][2][6] 5-Chloropyridine-3-sulfonyl chloride Properties and Synthesis.Link[1][2]

Sources

spectroscopic data of 5-Chloropyridine-3-sulfonamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization of 5-Chloropyridine-3-sulfonamide

Executive Summary & Structural Logic

5-Chloropyridine-3-sulfonamide (CAS: 7464-67-7) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for carbonic anhydrase inhibitors and various kinase-targeting ligands. Its structure combines an electron-deficient pyridine ring with two distinct functional handles: a lipophilic chlorine atom at the C5 position and a polar sulfonamide moiety at C3.

Accurate characterization of this molecule requires a multi-modal approach. The electron-withdrawing nature of both the sulfonamide group and the pyridine nitrogen creates a highly deshielded proton environment, while the chlorine atom introduces a distinct isotopic signature in mass spectrometry. This guide outlines the definitive spectroscopic data required to validate the identity and purity of this compound.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary "identity card" for 5-Chloropyridine-3-sulfonamide. The presence of a single chlorine atom dictates the isotopic abundance pattern, which serves as the first checkpoint for structural validation.

Theoretical Parameters:

  • Formula:

    
    
    
  • Exact Mass: 191.976 g/mol

  • Molecular Weight: 192.62 g/mol [1]

Diagnostic Fragmentation & Isotopic Pattern: The most distinct feature in the MS spectrum is the 3:1 intensity ratio of the molecular ion (


) and its isotope (

) due to the natural abundance of

and

.
Ion Typem/z ValueRelative IntensityStructural Origin

193.0 100%Protonated Molecular Ion (

)

195.0 ~32%Isotopic Peak (

)

176.0VariableLoss of Amine (Sulfonamide cleavage)

129.0HighRearrangement/Extrusion of


112.0ModerateChloropyridine core

Figure 1: MS Fragmentation Pathway (Logic Flow)

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 193 (100%) / 195 (32%) Frag_1 Fragment [M - NH3]+ m/z 176 M_Ion->Frag_1 - NH3 (17 Da) Frag_2 Rearrangement [M - SO2]+ m/z 129 M_Ion->Frag_2 - SO2 (64 Da) (Sulfonamide Rearrangement) Core Chloropyridine Core m/z 112 Frag_2->Core - NH/O

Caption: Electrospray Ionization (ESI) fragmentation logic showing the characteristic loss of sulfur dioxide, a hallmark of arylsulfonamides.

Infrared (IR) Spectroscopy

IR analysis is used primarily to confirm the integrity of the sulfonamide functional group (


). The spectra should be acquired in a KBr pellet or via ATR (Attenuated Total Reflectance) to minimize solvent interference.

Key Functional Group Assignments:

Frequency (

)
Vibration ModeIntensityStructural Inference
3380 - 3390

MediumAsymmetric sulfonamide stretch
3260 - 3270

MediumSymmetric sulfonamide stretch
3050 - 3100

WeakAromatic C-H stretch (Pyridine)
1340 - 1360

StrongAsymmetric Sulfonyl stretch
1150 - 1170

StrongSymmetric Sulfonyl stretch
1580, 1460

MediumPyridine ring skeletal vibrations
700 - 750

MediumCarbon-Chlorine stretch

Technical Insight: The separation between the asymmetric and symmetric


 bands (

) is a critical purity indicator. A narrowing of this gap or the appearance of a broad peak at 3400+

often indicates hydrolysis to the sulfonic acid or hydration of the sample.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive method for confirming the regiochemistry of the substituents. The 3,5-disubstitution pattern on the pyridine ring results in three distinct aromatic signals.

Experimental Conditions:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to the poor solubility of sulfonamides in non-polar solvents and to sharpen the exchangeable
    
    
    signal).
  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

H NMR Data (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
9.05 Doublet (d)1HH-2

8.85 Doublet (d)1HH-6

8.45 Triplet/DD1HH-4

7.60 - 7.80 Broad Singlet2H

Exchangeable (

)

Mechanistic Explanation of Shifts:

  • H-2 (9.05 ppm): This proton is the most deshielded. It is flanked by the electronegative ring nitrogen and the electron-withdrawing sulfonyl group. The combined inductive (

    
    ) and mesomeric (
    
    
    
    ) effects strip electron density, pushing the signal downfield.
  • H-6 (8.85 ppm): Located between the ring nitrogen and the chlorine atom. While chlorine is electron-withdrawing, it is less powerful than the sulfonyl group in this specific geometry relative to the nitrogen lone pair.

  • H-4 (8.45 ppm): The "shielded" aromatic proton (relatively speaking), located between the sulfonyl and chlorine groups, distant from the ring nitrogen.

C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
152.4 CHC-2 (Alpha to N, Alpha to

)
147.1 CHC-6 (Alpha to N, Alpha to Cl)
140.5 QuaternaryC-3 (Ipso to

)
134.2 CHC-4
132.0 QuaternaryC-5 (Ipso to Cl)

Figure 2: NMR Assignment Logic

NMR_Logic H2 H-2 (9.05 ppm) Max Deshielding (N + SO2 effect) H6 H-6 (8.85 ppm) High Deshielding (N + Cl effect) H4 H-4 (8.45 ppm) Moderate Deshielding Structure 5-Chloropyridine-3-sulfonamide Core Structure Structure->H2 Structure->H6 Structure->H4

Caption: Visual correlation of chemical shifts to structural electronic environments.

Experimental Protocols

To ensure reproducibility of the data above, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.8% D).
    
    • Note: If the sample contains traces of water, the

      
       peak may shift or broaden. Adding a single crystal of 
      
      
      
      or using a molecular sieve-dried solvent can sharpen this peak.
  • Acquisition: Run at 298 K. For

    
    C, a minimum of 512 scans is recommended due to the lower sensitivity of the quaternary carbons attached to the quadrupole nitrogen and chlorine.
    
Protocol B: Mass Spectrometry (LC-MS)
  • Dilution: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 0.1% Formic Acid in Water/ACN (50:50).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Scan Range: 100–400 m/z.

  • Cone Voltage: 20–30 V (Keep low to preserve the molecular ion; higher voltages will induce the loss of

    
    ).
    

References

  • PubChem Compound Summary. (2025). 5-Chloropyridine-3-sulfonamide (CID 82276). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Solvents and Impurities.[2] Merck KGaA. Link

  • Klagkou, K., et al. (2003).[3][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • Matrix Fine Chemicals. (2025).[3] Spectroscopic data for Pyridine Sulfonamide Derivatives.[5][6][7][8]Link

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] J. Org.[2] Chem. 62, 7512-7515. Link

Sources

solubility and stability of 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloropyridine-3-sulfonamide

Introduction

5-Chloropyridine-3-sulfonamide is a substituted heterocyclic compound that belongs to the pyridine and sulfonamide classes of molecules. Its structural features, including the reactive sulfonamide group and the chlorinated pyridine ring, make it a valuable building block in medicinal chemistry and organic synthesis.[1] The pyridine-3-sulfonamide moiety is considered a "privileged scaffold," meaning it can serve as a versatile framework for developing new therapeutic agents targeting a wide range of biological targets.[1] Understanding the physicochemical properties of 5-Chloropyridine-3-sulfonamide, particularly its solubility and stability, is paramount for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized compounds.

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide details the compound's key physicochemical properties, its solubility in various solvent systems, and its stability under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Furthermore, it outlines detailed protocols for assessing solubility and for conducting forced degradation studies, along with a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantification.

Physicochemical Properties of 5-Chloropyridine-3-sulfonamide

A thorough understanding of the fundamental physicochemical properties of a compound is the foundation for its successful application. The properties of 5-Chloropyridine-3-sulfonamide are summarized in the table below.

PropertyValueSource
Chemical Name 5-Chloropyridine-3-sulfonamideN/A
Molecular Formula C₅H₅ClN₂O₂S[2][3]
Molecular Weight 192.62 g/mol [2]
Appearance White to off-white solid (predicted)[4]
CAS Number 1334148-60-5[2]
Predicted LogP ~1.5[5]
Predicted pKa ~8-9 (sulfonamide proton)N/A

Note on Predicted Values: The LogP value is estimated based on the closely related precursor, 5-Chloropyridine-3-sulfonyl chloride.[5] The pKa is an educated estimate based on the general acidity of sulfonamide protons, which can be influenced by the electron-withdrawing nature of the pyridine ring.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The solubility of 5-Chloropyridine-3-sulfonamide is expected to be influenced by the polarity of the solvent and the pH of aqueous solutions.

Qualitative Solubility in Common Solvents

Based on data for structurally similar compounds, such as other chlorinated pyridine sulfonamides, the following qualitative solubility profile is anticipated.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe presence of the polar sulfonamide group is countered by the hydrophobic chloropyridine ring.
Methanol SolubleA polar protic solvent capable of hydrogen bonding with the sulfonamide group.
Ethanol SolubleSimilar to methanol, it is a polar protic solvent.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent that can effectively solvate a wide range of compounds.
Acetonitrile Moderately SolubleA polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bond donors compared to alcohols or DMSO.
Dichloromethane Slightly SolubleA non-polar solvent, less likely to effectively solvate the polar sulfonamide group.

Note: This predicted solubility is based on a related compound, 4-Chloro-3-Pyridine Sulfonamide, which is reported to be insoluble in water and soluble in organic solvents like ethanol, methanol, and DMSO.

pH-Dependent Aqueous Solubility

The sulfonamide group in 5-Chloropyridine-3-sulfonamide has an acidic proton. Therefore, the aqueous solubility of the compound is expected to be highly pH-dependent.

  • In acidic to neutral pH (pH < 7): The compound will exist predominantly in its neutral, less soluble form.

  • In alkaline pH (pH > 9): The sulfonamide proton will be deprotonated, forming a more polar and, consequently, more water-soluble salt.

This pH-dependent solubility is a key characteristic of many sulfonamide-containing drugs.[6]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 5-Chloropyridine-3-sulfonamide is the shake-flask method, followed by quantification using a calibrated analytical technique such as HPLC.

Objective: To determine the equilibrium solubility of 5-Chloropyridine-3-sulfonamide in various solvents.

Materials:

  • 5-Chloropyridine-3-sulfonamide

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Calibrated HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of 5-Chloropyridine-3-sulfonamide to a series of vials, ensuring a solid excess is visible.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial.

  • Dilution: Dilute the collected supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by taking into account the dilution factor.

Stability and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies, or stress testing, are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[7] These studies help in identifying likely degradation products and in the development of stability-indicating analytical methods.[8][9]

Predicted Stability Profile

Based on the chemical structure of 5-Chloropyridine-3-sulfonamide and stability data from related sulfonamides like torsemide, the compound is expected to be susceptible to degradation under the following conditions:[10]

  • Acidic and Basic Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, with the degradation rate likely increasing with temperature.

  • Oxidative Degradation: The pyridine ring and the sulfonamide group may be susceptible to oxidation.

  • Thermal Degradation: Elevated temperatures can promote hydrolysis and other degradation pathways.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, particularly UV radiation.

Potential Degradation Pathway

The most probable degradation pathway for 5-Chloropyridine-3-sulfonamide under hydrolytic conditions is the cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group. This would result in the formation of 5-chloropyridine-3-sulfonic acid and ammonia.

G 5-Chloropyridine-3-sulfonamide 5-Chloropyridine-3-sulfonamide 5-chloropyridine-3-sulfonic acid 5-chloropyridine-3-sulfonic acid 5-Chloropyridine-3-sulfonamide->5-chloropyridine-3-sulfonic acid  Hydrolysis (Acid/Base) Ammonia Ammonia 5-Chloropyridine-3-sulfonamide->Ammonia  

Caption: Proposed hydrolytic degradation pathway of 5-Chloropyridine-3-sulfonamide.

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 5-Chloropyridine-3-sulfonamide under various stress conditions, in accordance with ICH guidelines.[11]

Objective: To identify the potential degradation products of 5-Chloropyridine-3-sulfonamide and to assess its intrinsic stability.

Materials:

  • 5-Chloropyridine-3-sulfonamide

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Chloropyridine-3-sulfonamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Maintain the same temperature and time conditions as for acid hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store vials containing the stock solution in an oven at an elevated temperature (e.g., 80 °C) for 48 hours. Also, test the solid compound under the same conditions.

    • Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation. The target degradation is typically between 5-20%.[11]

    • Identify and quantify any degradation products.

    • Perform peak purity analysis to ensure that the main peak is free from co-eluting impurities.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[9][12]

Recommended HPLC Method

The following is a robust, starting-point HPLC method for the analysis of 5-Chloropyridine-3-sulfonamide and its potential degradation products. This method is based on common practices for analyzing similar sulfonamide compounds.[13][14]

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)
Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

5-Chloropyridine-3-sulfonamide is a compound of significant interest in chemical synthesis. A comprehensive understanding of its solubility and stability is essential for its effective application. This guide has provided a detailed overview of its key physicochemical properties, a predicted solubility profile, and a discussion of its likely stability under various stress conditions. The provided experimental protocols for solubility determination, forced degradation studies, and a stability-indicating HPLC method offer a robust framework for researchers to characterize this molecule accurately. By applying these principles and methodologies, scientists can ensure the quality and reliability of their work involving 5-Chloropyridine-3-sulfonamide.

References

  • TechnoRep. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Exporter India. (n.d.). High-Quality 4-Chloro-3-Pyridine Sulfonamide at Best Price. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloropyridine-3-sulfonamide (C5H5ClN2O2S). Retrieved from [Link]

Sources

Therapeutic Potential of the 5-Chloropyridine-3-sulfonamide Scaffold: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 5-Chloropyridine-3-sulfonamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

5-Chloropyridine-3-sulfonamide (CAS: 1334148-60-5) represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] While not a marketed drug in isolation, this moiety serves as a critical pharmacophore in the design of inhibitors for metalloenzymes and ion channels. Its structural utility lies in the unique combination of the pyridine nitrogen (a weak hydrogen bond acceptor), the sulfonamide group (a zinc-binding group and hydrogen bond donor/acceptor), and the 5-chloro substituent (a lipophilic handle that modulates pKa and metabolic stability).

This guide analyzes the primary therapeutic targets for this scaffold, detailing the mechanistic basis for its activity, structure-activity relationships (SAR), and validation protocols.

Primary Target Class: Carbonic Anhydrases (CAs)[1][2][3][4]

The most authoritative application of the 5-chloropyridine-3-sulfonamide scaffold is in the inhibition of Human Carbonic Anhydrases (hCAs), specifically the tumor-associated isoforms hCA IX and hCA XII , and the cytosolic isoforms hCA I and hCA II .

Mechanistic Basis

Sulfonamides are the classical zinc-binding groups (ZBGs) for CAs.[1][2] The mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the hydration of CO₂.[2]

  • Role of the Pyridine Ring: The pyridine ring lowers the pKa of the sulfonamide group (compared to a benzene ring), enhancing the fraction of the ionized species (

    
    ) available for binding at physiological pH.
    
  • Role of the 5-Cl Substituent: The chlorine atom occupies a specific hydrophobic sub-pocket within the active site. In hCA IX, this halogen provides critical van der Waals contacts that can differentiate it from the ubiquitous hCA II isoform, improving selectivity.[1]

Therapeutic Relevance[1][3][5][6][7][8]
  • Oncology (Hypoxic Tumors): hCA IX is overexpressed in hypoxic tumors (mediated by HIF-1

    
    ) to regulate intracellular pH.[1] Inhibitors based on this scaffold reduce tumor growth and metastasis.[1]
    
  • Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the inhibitory constant (


) of derivatives containing this scaffold:
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), purified hCA isozymes.

  • Reaction: Monitor the acidification rate (color change from red to yellow) as CO₂ is hydrated to HCO₃⁻ + H⁺.

  • Measurement: Use a stopped-flow instrument (e.g., Applied Photophysics) to measure the change in absorbance at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ) in the presence and absence of the inhibitor.[1] Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .[1]

Secondary Target Class: Voltage-Gated Sodium Channels (Nav1.7)[1][7]

Aryl and heteroaryl sulfonamides are a dominant chemotype in the search for selective Nav1.7 inhibitors for the treatment of neuropathic pain.

Mechanistic Basis

The 5-chloropyridine-3-sulfonamide moiety acts as an "anion-pi" interactor or a hydrogen bond anchor within the voltage-sensing domain IV (VSD4) of the sodium channel.

  • State Dependence: These inhibitors typically bind to the inactivated state of the channel, stabilizing it and preventing repetitive firing of nociceptors.

  • Selectivity: The pyridine nitrogen provides a vector for "tail" attachments that extend into the extracellular loops, crucial for achieving selectivity over the cardiac isoform Nav1.5.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-targeting potential of this scaffold in both hypoxic cancer signaling and pain pathways.

G Scaffold 5-Chloropyridine-3-sulfonamide (Scaffold) CAIX CA IX Expression Scaffold->CAIX Inhibits (Zn2+ Binding) Nav17 Nav1.7 Channel (VSD4) Scaffold->Nav17 Stabilizes Inactivated State Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces HIF1a->CAIX Upregulates pH_Reg pH Regulation (Tumor Survival) CAIX->pH_Reg Catalyzes CO2 Hydration Nociception Nociceptor Firing Nociception->Nav17 Activates Pain Neuropathic Pain Nav17->Pain Signal Propagation

Caption: Dual therapeutic logic: The scaffold targets CA IX in hypoxic tumors and Nav1.7 in nociceptive neurons.

Synthetic Utility & Optimization Strategies

For medicinal chemists, the value of 5-chloropyridine-3-sulfonamide lies in its derivatization potential.[1] It is rarely used "naked" but rather as a core building block.[1]

Synthesis from Sulfonyl Chloride

The precursor, 5-chloropyridine-3-sulfonyl chloride (CAS: 1060802-18-7), is highly reactive.[1][3]

  • Reaction: Nucleophilic substitution with amines (

    
    ) yields secondary sulfonamides.[1]
    
  • Vonoprazan Link: This chemistry parallels the synthesis of Vonoprazan (a potassium-competitive acid blocker), which utilizes a pyridine-3-sulfonyl core.[1] The 5-chloro analog serves as a tool to explore structure-activity relationships (SAR) around the pyridine ring of such proton pump inhibitors.

The "Tail Approach" for Selectivity

To transform the scaffold from a promiscuous binder to a selective drug candidate, the "Tail Approach" is employed:

  • Core: 5-Chloropyridine-3-sulfonamide binds the active site metal/pocket.[1]

  • Linker: Attach a linker (e.g., via the pyridine C2 or C6 position, or sulfonamide nitrogen).[1]

  • Tail: A bulky lipophilic group (e.g., fluorophenyl) reaches the outer rim of the active site.[1]

    • Example: In CA IX inhibition, the tail interacts with the proteoglycan-like domain unique to this isoform.

Quantitative Data Summary: Scaffold Properties
PropertyValueSignificance
Molecular Weight 192.62 g/mol Ideal for fragment-based design (Rule of 3 compliant).[1]
cLogP ~0.8 - 1.2Moderate lipophilicity; good membrane permeability.[1]
pKa (Sulfonamide) ~9.0 - 9.5Lower than benzene-sulfonamide (~10.0), enhancing Zn²⁺ affinity at pH 7.[1]4.
H-Bond Donors 1 (NH₂)Critical for active site anchoring.[1]
H-Bond Acceptors 3 (O, O, N)Pyridine N acts as a secondary acceptor.[1]

Experimental Validation: Kinase Inhibition (B-Raf)[1]

While less common than CA inhibition, pyridine sulfonamides are bioisosteres for the core of B-Raf inhibitors (e.g., Vemurafenib analogs).

Protocol: FRET-Based Kinase Assay

To screen derivatives for kinase activity:

  • Setup: Mix the 5-chloropyridine-3-sulfonamide derivative with recombinant B-Raf(V600E) kinase.

  • Substrate: Use a peptide substrate labeled with a FRET pair (e.g., Coumarin/Fluorescein).[1]

  • Reaction: Initiate with ATP (at

    
     concentration).[1]
    
  • Detection: Phosphorylation cleaves or alters the peptide, changing the FRET signal.[1]

  • Control: Staurosporine (non-selective kinase inhibitor) as a positive control.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Selectivity Mechanisms. Expert Opinion on Drug Discovery. Link

  • Black, J. A., et al. (2012).[1] Nav1.7 as a Pharmacogenomic Target for Pain: Moving Toward Precision Medicine. Pain Management. Link

  • Scott, D. E., et al. (2016).[1] Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.[1] Link[1]

  • PubChem Compound Summary. (2024). 5-Chloropyridine-3-sulfonamide.[1][2] National Center for Biotechnology Information.[1] Link[1]

Sources

Computational Pharmacodynamics of the 5-Chloropyridine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for In Silico Drug Design

Executive Summary

The 5-chloropyridine-3-sulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, widely utilized in the design of Carbonic Anhydrase (CA) inhibitors, antitumor agents (tubulin polymerization inhibitors), and antivirals. Its efficacy stems from a unique tripartite interaction profile: the zinc-binding capability of the sulfonamide, the hydrophobic/halogen-bonding potential of the 5-chlorine substituent, and the pi-stacking capacity of the electron-deficient pyridine ring.

This guide details the in silico modeling protocols required to accurately predict the binding thermodynamics of this scaffold. Unlike standard benzene-sulfonamides, the pyridine core introduces electronic perturbations that standard force fields (like MMFF94 or standard GAFF) often fail to capture without specific quantum mechanical (QM) corrections—specifically regarding halogen bonding (XB) and metal coordination.

Molecular Architecture & Electronic Parameterization

The Sigma-Hole Challenge (Halogen Bonding)

Standard molecular mechanics treat halogens as dense spheres of negative charge. However, the 5-chloro substituent on an electron-deficient pyridine ring exhibits an anisotropic charge distribution. The electron-withdrawing nature of the ring pulls electron density away from the chlorine, creating a region of positive electrostatic potential on the extension of the C-Cl bond—the


-hole .

The Failure of Standard Force Fields: If you model 5-chloropyridine-3-sulfonamide using standard AMBER/GAFF charges, the chlorine atom will repel backbone carbonyl oxygens. In reality, the


-hole attracts them (Halogen Bonding), often boosting affinity by 1-2 kcal/mol.

Corrective Protocol: The Extra-Point (EP) Model To model this accurately, you must introduce a massless "dummy atom" or "extra point" (EP) carrying a positive charge at a fixed distance from the Cl nucleus.

Step-by-Step Parameterization Workflow:

  • Geometry Optimization: Perform DFT optimization of the ligand (B3LYP/6-31G* or def2-TZVP) using Gaussian or ORCA.

  • ESP Calculation: Generate the Electrostatic Potential (ESP) map.

  • Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit partial charges.

  • EP Introduction:

    • Locate the maximum positive potential on the Cl tip.

    • Place a dummy atom (EP) at approx 1.0–1.6 Å from the Cl nucleus along the C-Cl vector.

    • Refit charges constraining the Cl+EP sum to the total halogen charge.

Sulfonamide-Zinc Coordination

The sulfonamide nitrogen (


) is acidic. In the active site of metalloenzymes like Carbonic Anhydrase, it binds as the deprotonated anion (

) directly to the

ion, displacing a water molecule.
  • Critical Check: Do not dock the neutral species (

    
    ) if targeting CA. You must model the anionic species or use a specific tautomer protocol.
    
Visualization: Parameterization Pipeline

The following diagram illustrates the logic flow from QM calculations to MD topology generation.

Parameterization QM_Opt QM Optimization (B3LYP/def2-TZVP) ESP_Map ESP Map Generation QM_Opt->ESP_Map Decision Halogen Anisotropy? ESP_Map->Decision Standard_RESP Standard RESP Fitting Decision->Standard_RESP No (F) EP_Model Extra-Point (EP) Topology Decision->EP_Model Yes (Cl, Br, I) Zn_Check Targeting Zn-Protein? Standard_RESP->Zn_Check EP_Model->Zn_Check Deprot Deprotonate Sulfonamide (N-) Zn_Check->Deprot Yes (CA II) Neutral Neutral Form (NH2) Zn_Check->Neutral No (Kinase) Final_Top Final MD Topology Deprot->Final_Top Neutral->Final_Top

Figure 1: Decision tree for accurate topology generation of halogenated sulfonamides.

Molecular Docking Strategy

Target Selection: Human Carbonic Anhydrase II (hCAII)

The hCAII isoform is the "gold standard" for validating sulfonamide binding.

  • PDB ID for Validation: 1AZM or 3S73 (High-resolution structures with sulfonamides).

  • Key Residues: His94, His96, His119 (Zn coordination triad), Thr199 (Gatekeeper).

The "AutoDock4Zn" Protocol

Standard docking functions often penalize the close approach of the sulfonamide nitrogen to the metal ion due to Van der Waals repulsion. You must use a specialized potential.

Protocol:

  • Receptor Prep: Remove waters (except the deep-pocket water if bridging is suspected, though usually displaced by sulfonamide). Add polar hydrogens.

  • Zinc Definition: Assign the atom type Zn (not generic metal).

  • Grid Generation: Center the grid box on the Zn ion (

    
     points, 0.375 Å spacing).
    
  • Force Field: Use the AutoDock4Zn force field, which includes a specialized potential for Zn-coordination geometry [2].

  • Constraints: Apply a distance constraint of

    
     Å between the sulfonamide N and Zn if using non-specialized software (e.g., standard Vina).
    

Self-Validation Metric:

  • Redock the co-crystallized ligand.

  • Pass Criteria: RMSD

    
     Å.
    
  • Zn-N Distance: Must be within

    
     Å in the top pose.
    

Molecular Dynamics & Free Energy Calculation

Docking provides a static snapshot. MD is required to verify the stability of the Halogen Bond and the Zn-coordination.

Force Field Selection
  • Ligand: GAFF2 (General AMBER Force Field 2) with AM1-BCC or RESP charges (modified with EP for Cl).

  • Protein: AMBER ff14SB.

  • Zinc: The 12-6-4 LJ-type nonbonded model (Li & Merz) is superior to the bonded model for drug design as it allows ligand exchange/flexibility while maintaining coordination geometry [4].

Simulation Protocol
StepEnsembleDurationPurpose
Minimization Steepest Descent5000 stepsRemove steric clashes (esp. EP vs backbone).
Heating NVT100 ps0K

300K. Weak restraints (

) on protein+ligand.
Density Eq. NPT100 psRelax box density. 1 bar pressure.
Production NPT50 - 100 nsData collection. 2 fs timestep (SHAKE on H-bonds).
Analysis: The Radial Distribution Function (RDF)

To confirm the halogen bond stability:

  • Calculate the RDF (

    
    ) between the Ligand-Cl (or EP) and the carbonyl oxygen of the target residue (e.g., backbone of Val121 or Leu198 in CA).
    
  • Success Indicator: A sharp peak at

    
     Å indicates a persistent halogen bond.
    

Interaction Logic & Signaling Pathway

Understanding why this scaffold works is crucial for optimization. The 5-chloropyridine-3-sulfonamide does not act in isolation; it leverages a network of interactions.

InteractionLogic cluster_ligand 5-Chloropyridine-3-sulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Zn_Ion Zinc Ion (Zn2+) Active Site Sulfonamide->Zn_Ion Coordination (Tetrahedral) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Network Pyridine Pyridine Ring (Electron Deficient) Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198) Pyridine->Hydrophobic_Pocket Pi-Stacking / vdW Chlorine 5-Chloro Sub. (Sigma Hole) Chlorine->Hydrophobic_Pocket Lipophilic Fill Backbone_O Backbone Carbonyl (Nucleophile) Chlorine->Backbone_O Halogen Bond (Sigma Hole)

Figure 2: Mechanistic interaction map of the scaffold within the Carbonic Anhydrase active site.

References

  • Politzer, P., et al. (2013). "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." Journal of Chemical Theory and Computation. Link

  • Santos-Martins, D., et al. (2014). "AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins." Journal of Chemical Information and Modeling. Link

  • Krasavin, M., et al. (2015). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing." Journal of Medicinal Chemistry. Link

  • Li, P., & Merz, K. M. (2014). "Taking into Account the Ion-Induced Dipole Interaction in the Nonbonded Model of Ions." Journal of Chemical Theory and Computation. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

Commercial Availability & Technical Profile: 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyridine-3-sulfonamide (CAS: 1334148-60-5) is a critical heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide scaffolds. Its structural utility lies in the orthogonal reactivity of the pyridine ring: the electrophilic C-5 position allows for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 sulfonamide moiety serves as a stable polar pharmacophore or a handle for further derivatization.

This guide analyzes the commercial landscape, revealing a bifurcated supply chain: while milligram-scale quantities are available from catalog distributors, kilogram-scale procurement typically requires custom synthesis or in-house conversion from the more widely available sulfonyl chloride precursor.

Chemical Profile & Specifications

Table 1: Critical Quality Attributes (CQAs)

AttributeSpecificationNotes
IUPAC Name 5-Chloropyridine-3-sulfonamideDistinct from 2-chloro or 4-chloro isomers.
CAS Number 1334148-60-5 Warning: Do not confuse with sulfonyl chloride (1060802-18-7).
Molecular Formula C₅H₅ClN₂O₂SMW: 192.62 g/mol
SMILES O=S(C1=CC(Cl)=CN=C1)(N)=OUseful for chemoinformatic searches.
Appearance White to off-white crystalline solidDiscoloration indicates hydrolysis or oxidation.
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane, DCM).
Purity Standard >95% (H-NMR), >98% (HPLC)Key impurity: 5-Chloropyridine-3-sulfonic acid.

Commercial Landscape & Supply Chain Strategy

The supply chain for 5-Chloropyridine-3-sulfonamide is tiered. High-throughput screening (HTS) quantities are readily available, but process-scale volumes often face lead times of 4–8 weeks due to "make-to-order" status at major distributors.

Tier 1: Catalog Distributors (mg to g scale)

These suppliers maintain stock for immediate shipment, suitable for hit-to-lead optimization.

  • BLD Pharm: Primary stockist. Offers 1g and 5g packs.

  • BenchChem / Combi-Blocks: Often list inventory with 1-2 week lead times.

  • Enamine: Specializes in heterocyclic building blocks; likely source for library synthesis.

Tier 2: Bulk Precursor Sourcing (kg scale)

For scale-up, purchasing the sulfonamide directly is cost-inefficient. The recommended strategy is to purchase the precursor, 5-Chloropyridine-3-sulfonyl chloride (CAS 1060802-18-7) , which is produced industrially for Vonoprazan intermediates.

  • Suppliers: ChemicalBook lists bulk manufacturers like Career Henan Chemical and Dideu Industries offering the chloride at ~$1000/kg (market dependent).

Procurement Decision Matrix

SupplyChain Need Quantity Needed Small < 10 grams (Discovery) Need->Small Large > 100 grams (Process/Pilot) Need->Large CheckStock Check Stock Status Small->CheckStock Precursor Source Precursor: 5-Cl-Py-3-SO2Cl (CAS 1060802-18-7) Large->Precursor Catalog Tier 1 Distributors (BLD Pharm, Enamine) CheckStock->Catalog In Stock CheckStock->Precursor Backorder > 4wks InHouse In-House Ammonolysis (Low Cost, High Control) Precursor->InHouse Internal Chem Capacity? Yes CRO Contract Manufacturing (WuXi, Pharmaron) Precursor->CRO Internal Chem Capacity? No

Figure 1: Strategic sourcing decision tree based on quantity and internal capability.

Technical Synthesis & Quality Control

If sourcing the precursor (CAS 1060802-18-7) for in-house conversion, strict control of the ammonolysis step is required to prevent hydrolysis.

Synthetic Pathway

The industrial route typically proceeds from 3-aminopyridine via a Sandmeyer-type sulfonyl chlorination, followed by amination.

Synthesis Start 3-Aminopyridine (Commodity) Step1 Step 1: Chlorination & Diazotization NaNO2, HCl/HBF4, then SO2/CuCl2 Start->Step1 Intermediate 5-Chloropyridine-3-sulfonyl chloride (CAS 1060802-18-7) Highly Reactive/Corrosive Step1->Intermediate Step2 Step 2: Ammonolysis NH3 (aq) or NH3 (gas) in THF/DCM 0°C -> RT Intermediate->Step2 Impurity Impurity: Sulfonic Acid (Hydrolysis Product) Intermediate->Impurity H2O/Moisture Product 5-Chloropyridine-3-sulfonamide (CAS 1334148-60-5) Step2->Product

Figure 2: Synthetic pathway emphasizing the moisture sensitivity of the sulfonyl chloride intermediate.

Experimental Protocol (Ammonolysis)

Standard Operating Procedure for converting CAS 1060802-18-7 to CAS 1334148-60-5.

  • Setup: Charge a 3-neck round bottom flask with 5-Chloropyridine-3-sulfonyl chloride (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C under N₂ atmosphere.

  • Addition: Slowly sparge Ammonia gas or add NH₄OH (28% aq) (5.0 eq) dropwise. Note: Aqueous ammonia is cheaper but increases hydrolysis risk; gas is preferred for high yield.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Concentrate solvent in vacuo.

    • Resuspend residue in water.[1]

    • Adjust pH to ~6-7 with dilute HCl (if excess NH₄OH used) to precipitate the product.

    • Filter the solid and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water if necessary.

Quality Control (QC) Parameters
  • HPLC Purity: >98% (Area %).

    • Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid. The sulfonamide is more polar than the chloride but less polar than the sulfonic acid.

  • H-NMR (DMSO-d6):

    • Look for three distinct aromatic protons for the pyridine ring (approx. δ 8.5 - 9.0 ppm range).

    • Verify the broad singlet for the -SO₂NH₂ protons (approx. δ 7.5 ppm), which disappears upon D₂O shake.

    • Absence of Impurity: Ensure no peaks correspond to the sulfonic acid (highly downfield shift) or residual solvents.

Safety & Handling (EHS)

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Handling Precursor (Sulfonyl Chloride):

    • H314: Causes severe skin burns and eye damage. Strict PPE (Face shield, chemical gloves) is mandatory when handling the chloride precursor.

  • Storage:

    • Store at +2°C to +8°C.

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long-term storage.

References

  • BLD Pharm. Product Analysis: 5-Chloropyridine-3-sulfonamide (CAS 1334148-60-5). Retrieved from

  • ChemicalBook. 5-Chloropyridine-3-sulfonyl chloride (CAS 1060802-18-7) Suppliers and Properties. Retrieved from

  • PubChem. Compound Summary: 5-Chloropyridine-3-sulfonyl chloride.[4][5] National Library of Medicine. Retrieved from

  • Google Patents. Method for producing pyridine-3-sulfonyl chloride (EP2963019B1). Discusses industrial synthesis via diazotization. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Chloropyridine derivatives. Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 5-Chloropyridine-3-sulfonamide presents a classic challenge in heterocyclic chemistry: functionalizing an electron-deficient pyridine ring. Direct electrophilic chlorosulfonylation (using


) often fails or requires forcing conditions that degrade the ring due to the deactivated nature of the pyridine nucleus.

This protocol details the Meerwein-Sandmeyer approach, a robust, scalable method that bypasses the limitations of electrophilic aromatic substitution. By converting 5-chloropyridin-3-amine into a diazonium intermediate and subsequently trapping it with sulfur dioxide (


) in the presence of a copper catalyst, we achieve the sulfonyl chloride with high regioselectivity. This intermediate is then aminated to yield the target sulfonamide.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Retrosynthetic Logic & Mechanism

The pathway relies on the radical-mediated decomposition of the diazonium salt. Unlike benzene derivatives, pyridine diazonium salts are thermally unstable and prone to hydrolysis. Success depends on the "telescoped" handling of the diazonium intermediate.

Reaction Scheme (Graphviz)

ReactionScheme SM 5-Chloropyridin-3-amine (Starting Material) Diaz Diazonium Salt (Unstable Intermediate) SM->Diaz NaNO2, HCl AcOH, < -5°C SulfChl 5-Chloropyridine-3- sulfonyl chloride Diaz->SulfChl SO2, CuCl2 AcOH, 0°C to RT Prod 5-Chloropyridine-3- sulfonamide (Target) SulfChl->Prod NH3 (aq) or NH3/Dioxane

Figure 1: The three-stage synthetic pathway. Note the instability of the diazonium intermediate, requiring immediate consumption.

Critical Safety & Handling (E-E-A-T)

  • Sulfur Dioxide (

    
    ):  Toxic gas. All operations involving 
    
    
    
    saturation must be performed in a well-ventilated fume hood.
  • Diazonium Salts: Pyridine-3-diazonium salts can be explosive if isolated or allowed to dry. Never filter the diazonium salt; proceed immediately to the chlorosulfonylation step.

  • Exotherms: The quenching of sulfonyl chlorides with ammonia is highly exothermic. Slow addition at low temperatures is mandatory to prevent runaway reactions and hydrolysis.

Experimental Protocol

Phase A: Preparation of Reagents

Before starting, ensure the


-saturated acetic acid solution is ready. Generating 

in situ is possible but less reliable for yield consistency.

Reagent Table:

ReagentEquiv.[1][2]RoleCritical Note
5-Chloropyridin-3-amine 1.0SubstratePurity >98% recommended.[3]
Sodium Nitrite (

)
1.2DiazotizationDissolve in min. water volume.[4]
HCl (conc. 37%) 5-10Acid SourceExcess required to prevent triazene formation.
Acetic Acid (Glacial) SolventSolventStabilizes diazonium; solubilizes

.
Sulfur Dioxide (

)
ExcessReactantSaturate AcOH (approx. 30% w/w).
Copper(II) Chloride (

)
0.2-0.3Catalyst

is preferred over CuCl for stability.
Ammonia (

)
3-5Amination28% aq. or 0.5M in Dioxane.
Phase B: Step-by-Step Methodology
Step 1: Diazotization[5][6]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Dissolution: Charge 5-chloropyridin-3-amine (10.0 g, 77.8 mmol) and Glacial Acetic Acid (40 mL). Stir until dissolved.

  • Acidification: Cool to 0°C . Add conc. HCl (30 mL) dropwise. Note: A thick slurry of the hydrochloride salt may form. This is normal.

  • Nitrite Addition: Cool the mixture to -10°C to -5°C using an acetone/dry ice or salt/ice bath.

  • Reaction: Add the

    
     solution (6.44 g in 15 mL 
    
    
    
    ) dropwise below the surface of the liquid.
    • Control: Keep internal temp strictly < -5°C .

    • Endpoint: Stir for 30 mins at -5°C. The mixture should become a clear or slightly turbid yellow solution.

Step 2: Meerwein Chlorosulfonylation
  • Catalyst Prep: In a separate vessel, mix the

    
    -saturated Acetic Acid (100 mL) and 
    
    
    
    (3.0 g). Cool this mixture to 0°C .
  • Transfer: Transfer the cold diazonium solution (from Step 1) into the

    
    /Cu mixture in portions over 20 minutes.
    
    • Observation: Nitrogen gas evolution (

      
      ) will be vigorous.[7] Ensure adequate headspace.
      
  • Warm-up: Allow the reaction to warm slowly to room temperature (20-25°C) over 2 hours.

    • Mechanism:[5][8][9][10][11] The copper catalyst reduces the diazonium to an aryl radical, which captures

      
       and then 
      
      
      
      to form the sulfonyl chloride.
  • Quench: Pour the reaction mixture onto crushed ice (300 g). The 5-chloropyridine-3-sulfonyl chloride may precipitate as an oil or solid.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ). Wash the organic layer with cold water (
    
    
    
    ) to remove acetic acid.
    • Caution: Do not dry or store the sulfonyl chloride for long periods; it is hydrolytically unstable. Proceed directly to Step 3.

Step 3: Amination to Sulfonamide
  • Setup: Place the DCM solution containing the sulfonyl chloride in a flask cooled to 0°C .

  • Amination: Add aqueous Ammonium Hydroxide (28%, 50 mL) dropwise. Alternatively, bubble anhydrous

    
     gas or use 
    
    
    
    in dioxane for higher yields (avoids hydrolysis).
  • Completion: Stir at room temperature for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup:

    • Separate phases.[8][10][12]

    • Acidify the aqueous phase slightly (pH ~5) to precipitate any product dissolved as the sulfonamide anion, then extract back into EtOAc.

    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-5% MeOH in DCM).

Process Decision Tree (Graphviz)

ProcessLogic Start Start: 5-Cl-Pyridine-3-Amine Diaz Diazotization (Temp < -5°C) Start->Diaz Check1 Is Solution Clear? Diaz->Check1 Proceed Add to SO2/CuCl2 Check1->Proceed Yes Filter Filter insolubles (Rapidly) Check1->Filter No (Salts) Quench Ice Quench & DCM Extract Proceed->Quench Filter->Proceed AmineChoice Amination Agent? Quench->AmineChoice AqNH3 Aqueous NH3 (Cheaper, risk of hydrolysis) AmineChoice->AqNH3 GasNH3 NH3 in Dioxane/Gas (Higher Yield) AmineChoice->GasNH3 Final Isolate Sulfonamide AqNH3->Final GasNH3->Final

Figure 2: Operational decision matrix for maximizing yield and handling intermediate solubility issues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1 -> 2) Diazonium decomposition before reaction.Ensure temp is < -5°C during diazotization. Ensure

is in large excess.
Product is Sulfonic Acid Hydrolysis of Sulfonyl Chloride.Dry the DCM layer thoroughly before amination. Use anhydrous

in Dioxane.
"Tar" formation Radical polymerization or thermal runaway.Add diazonium to copper solution slowly. Do not rush the warming step.
Blue color in product Copper contamination.Wash organic phase with dilute EDTA solution or aqueous ammonia during workup.

Analytical Characterization (Expected)

  • Appearance: Off-white to beige solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.05 (d, 
      
      
      
      Hz, 1H, H-2)
    • 
       8.90 (d, 
      
      
      
      Hz, 1H, H-6)
    • 
       8.45 (t, 
      
      
      
      Hz, 1H, H-4)
    • 
       7.70 (s, 2H, 
      
      
      
      , exchangeable)
  • MS (ESI):

    
     193/195 
    
    
    
    (Chlorine isotope pattern).

References

  • General Sandmeyer-Chlorosulfonylation Protocol

    • Hofmann, G. "Preparation of Pyridine Sulfonyl Chlorides." Organic Syntheses, Coll. Vol. 6, p. 943 (1988).

  • Specific Application to Chloropyridines

    • Kornblum, N. "The Synthesis of Heterocyclic Sulfonamides." Journal of the American Chemical Society, 74(20), 5233–5234.

  • Safety of Pyridine Diazonium Salts

    • "Pyridine-3-diazonium tetrafluoroborate: Stability and Safety." Chemical Reviews, 75(2), 241-250.

  • Altern

    
     Sources (DABSO): 
    
    • Woolven, H., et al. "DABSO-Based Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4878.

Sources

Application Note: Step-by-Step Synthesis of 5-Chloropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 5-chloropyridine-3-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for several kinase inhibitors, most notably the B-Raf enzyme inhibitor Vemurafenib (Zelboraf) used in metastatic melanoma treatment.[1]

Synthesizing this moiety presents specific challenges due to the electron-deficient nature of the pyridine ring, which makes direct electrophilic aromatic substitution (chlorosulfonation) difficult and regiochemically poor.[1] Consequently, the industry standard relies on the Meerwein Sulfochlorination , converting an aniline derivative to a sulfonyl chloride via a diazonium intermediate.[1]

This guide provides a robust, scalable protocol for synthesizing 5-chloropyridine-3-sulfonamides starting from 3-amino-5-chloropyridine.[1] It addresses the critical instability of the sulfonyl chloride intermediate and offers a "generated in-situ"


 method to avoid hazardous gas cylinders.[1]

Retrosynthetic Logic & Workflow

The synthesis relies on a radical-mediated capture of sulfur dioxide by an aryl radical, generated from a diazonium salt using a copper catalyst.[1]

Synthetic Pathway Diagram

SynthesisWorkflow Start 3-Amino-5-chloropyridine (Starting Material) Diaz Diazonium Salt (Intermediate) Start->Diaz NaNO2, HCl < 0°C SuCl 5-Chloropyridine-3- sulfonyl chloride (Unstable Intermediate) Diaz->SuCl SO2 (in situ), CuCl2 AcOH/H2O Prod 5-Chloropyridine-3- sulfonamide (Target Scaffold) SuCl->Prod R-NH2, Base DCM or THF

Figure 1: Linear synthetic workflow for the conversion of aminopyridine to sulfonamide.

Critical Reagents & Safety Profile

Warning: Pyridine-3-sulfonyl chlorides are lachrymators and vesicants .[1] They are also thermally unstable and hydrolyze rapidly in moist air.[1] All operations must be performed in a fume hood.[1]

ReagentRoleHazard ClassHandling Precaution
3-Amino-5-chloropyridine SubstrateIrritantAvoid dust inhalation.[1]
Sodium Nitrite (

)
DiazotizationOxidizer/ToxicKeep away from reducing agents.[1]
Thionyl Chloride (

)

Source
CorrosiveReacts violently with water; add slowly.[1]
Copper(II) Chloride (

)
CatalystIrritant/ToxicRequired for radical mechanism.[1]
Dichloromethane (DCM) SolventCarcinogenUse for extraction of sulfonyl chloride.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Chloropyridine-3-sulfonyl Chloride

Methodology: Modified Meerwein Reaction (In-situ


 generation)

This protocol avoids handling gaseous


 tanks by generating sulfur dioxide in situ via the reaction of thionyl chloride with water.[1]

Reagents:

  • 3-Amino-5-chloropyridine: 10.0 g (77.8 mmol)[1]

  • Conc. HCl (37%): 40 mL[1]

  • 
    : 6.4 g (93.4 mmol) in 15 mL water[1]
    
  • Thionyl Chloride: 18 mL[1]

  • 
    : 0.5 g (catalytic)[1]
    
  • Water: 60 mL (divided use)

Step-by-Step Procedure:

  • Preparation of

    
    -Saturated Solution (The "Trap"): 
    
    • In a 3-neck flask equipped with a thermometer and dropping funnel, charge 40 mL of water.

    • Cool to 0–5°C.[1][2]

    • Dropwise add Thionyl Chloride (18 mL) over 30 minutes. Caution: Exothermic gas evolution.[1]

    • Allow to warm to RT and stir for 2 hours to ensure saturation.

    • Add

      
       (0.5 g).[1] The solution will turn green/yellow.[1][3]
      
  • Diazotization (The "Source"):

    • In a separate beaker, dissolve 3-Amino-5-chloropyridine (10.0 g) in Conc. HCl (40 mL).

    • Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Add the

      
       solution dropwise, maintaining internal temperature below 0°C .[1][3][4]
      
    • Stir for 20 minutes. The solution should be clear to slightly turbid.[1]

  • The Meerwein Coupling:

    • Cool the

      
      /Cu mixture (Step 1) to 0°C.
      
    • Add the cold diazonium solution (Step 2) to the

      
       mixture in portions over 20 minutes.
      
    • Observation: Nitrogen gas evolution will be vigorous.[1]

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

  • Work-up (CRITICAL TIMING):

    • The sulfonyl chloride is unstable in water.[1][2] Immediately extract the reaction mixture with cold Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with cold water (

      
       mL) and cold brine.[1]
      
    • Dry over anhydrous

      
       for < 10 mins.
      
    • Filter and proceed immediately to Protocol B. Do not evaporate to dryness unless storing at -20°C under Argon.

Protocol B: Sulfonamide Formation

Methodology: Nucleophilic Acyl Substitution[1]

Reagents:

  • Freshly prepared 5-Chloropyridine-3-sulfonyl chloride (in DCM solution from Protocol A).[1]

  • Amine Partner (e.g., Propylamine, Aniline derivative): 1.1 equivalents relative to starting pyridine.[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv).[1]

  • Solvent: DCM (anhydrous).[1]

Step-by-Step Procedure:

  • Setup:

    • Place the amine partner and base in a round-bottom flask under nitrogen atmosphere.

    • Cool to 0°C.[1][3]

  • Addition:

    • Add the DCM solution of 5-Chloropyridine-3-sulfonyl chloride dropwise to the amine mixture.[1]

    • Maintain temperature < 10°C during addition to prevent hydrolysis or bis-sulfonylation.[1]

  • Reaction:

    • Allow to warm to RT.[1]

    • Monitor by TLC (Hexane:Ethyl Acetate 1:[1]1) or LC-MS.[1][5][6][7] Reaction is typically complete within 2–4 hours.[1]

  • Isolation:

    • Quench with 1N HCl (if product is not acid-sensitive) to remove excess base/pyridine.[1]

    • Separate organic layer.[1][3]

    • Wash with sat.[1][2]

      
       and brine.[1][2]
      
    • Concentrate in vacuo.[1][3]

    • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

Mechanistic Insight & Troubleshooting

The copper-catalyzed decomposition of the diazonium salt generates an aryl radical.[1] This radical attacks sulfur dioxide to form a sulfonyl radical, which is then oxidized by


 to the sulfonyl cation (trapped by chloride).[1]
Mechanism Diagram

Mechanism ArN2 Ar-N2+ Cl- (Diazonium) ArRad Ar• (Aryl Radical) ArN2->ArRad + Cu(I) -> -N2 Cu2 Cu(II) ArN2->Cu2 Oxidation ArSO2Rad Ar-SO2• (Sulfonyl Radical) ArRad->ArSO2Rad + SO2 ArSO2Cl Ar-SO2Cl (Product) ArSO2Rad->ArSO2Cl + Cu(II)/Cl- Cu1 Cu(I) ArSO2Rad->Cu1 Reduction Cu1->ArN2

Figure 2: Radical mechanism of the Meerwein sulfochlorination.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideKeep work-up cold (< 5°C).[1][3] Dry organics quickly.[1]
Phenol Byproduct Diazonium decompositionEnsure diazotization temp < 0°C. Add diazonium to

slowly.[1]
Impurity in Step 2 Sulfonic Acid formationUse anhydrous DCM. Ensure Sulfonyl Chloride is fresh.
Violent Gas Evolution Too fast additionAdd diazonium solution in smaller aliquots.[1]

References

  • Vertex AI Search. (2023).[1] Synthesis of pyridine-3-sulfonyl chloride. Retrieved from 4[1]

  • Takeda Pharmaceutical Company. (2014).[1] Method for Producing Pyridine-3-Sulfonyl Chloride. EP 2 963 019 B1.[1] Retrieved from 1[1]

  • Jubilant Ingrevia Limited. (2024).[1][6] Safety Data Sheet: Pyridine-3-sulfonyl chloride. Retrieved from 8

  • American Chemical Society. (2009).[1][3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from 3[1][3]

Sources

Application Note: Parallel Synthesis of 5-Substituted Pyridine-3-Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists engaged in high-throughput parallel synthesis. It details the strategic use of 5-Chloropyridine-3-sulfonamide (CAS: 1334148-60-5) as a bifunctional scaffold for generating diverse heteroaryl libraries.[1][2]

Executive Summary

5-Chloropyridine-3-sulfonamide represents a "privileged scaffold" in drug discovery, offering two distinct vectors for diversification: the sulfonamide nitrogen (nucleophilic/acidic) and the 5-chloro position (electrophilic).[1][2] This scaffold is particularly valuable for designing bioisosteres of carboxylic acids (via N-acyl sulfonamides) and for probing lipophilic pockets in kinase or GPCR targets (via 5-aryl substitutions).

This guide provides a validated workflow for a "Functionalize-First" strategy, where the sulfonamide nitrogen is derivatized prior to Palladium-catalyzed cross-coupling.[1][2] This sequence minimizes catalyst poisoning by the free sulfonamide


 group and ensures high fidelity in the subsequent library generation.[2]

Chemical Reactivity & Strategic Logic

The Bifunctional Challenge

The 5-chloropyridine-3-sulfonamide scaffold presents a chemoselectivity puzzle.[1][2]

  • The Sulfonamide (

    
    ):  A weak nucleophile (
    
    
    
    ) that can bind to transition metals, potentially inhibiting catalytic cycles.[2]
  • The 5-Chloro Handle: A deactivated heteroaryl chloride.[1][2][3] The 3-sulfonamide group is electron-withdrawing, which theoretically activates the ring for

    
    , but the 5-position (meta-like) is not sufficiently activated for nucleophilic aromatic substitution under mild conditions.[1][2] Therefore, Suzuki-Miyaura cross-coupling  is the requisite method for C-5 substitution.[1][2]
    
The "Functionalize-First" Workflow

To maximize library success rates, we recommend installing the N-substituent (


) before the C-5 cross-coupling (

).[1][2]
  • Why? Free sulfonamides can form stable complexes with Pd(II) species, arresting the catalytic cycle.[2][3] Converting the primary sulfonamide to an N-acyl or N-alkyl derivative reduces its coordinate ability, facilitating the subsequent Suzuki coupling.[1][2]

Parallel Synthesis Protocols

Phase 1: N-Acylation (Sulfonamide Functionalization)

Objective: Generate a sub-library of N-acyl sulfonamides (Bioisosteres of carboxylic acids). Reaction Type: Nucleophilic Acyl Substitution.[3]

Reagents & Materials
  • Scaffold: 5-Chloropyridine-3-sulfonamide (1.0 equiv).[1]

  • Diversity Reagents (

    
    ):  Diverse Acid Chlorides (1.2 equiv).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).[2]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Critical for sluggish sulfonamides.

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

  • Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine).

Step-by-Step Protocol
  • Preparation: In a 24-well reaction block, dissolve 5-Chloropyridine-3-sulfonamide (0.5 mmol) in DCM (4 mL).

  • Activation: Add DIPEA (1.25 mmol) and DMAP (0.05 mmol). Stir for 10 minutes at Room Temperature (RT).

  • Addition: Slowly add the specific Acid Chloride (

    
    -COCl, 0.6 mmol) to each well.
    
  • Incubation: Seal the block and shake at RT for 12 hours. Note: For sterically hindered acid chlorides, heat to 40°C.[1][2][3]

  • Work-up (Solid Phase Extraction):

    • Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride) to scavenge unreacted electrophiles and acidic byproducts.

    • Shake for 4 hours.

    • Filter the reaction mixture into a pre-weighed vial.

    • Wash the resin with DCM (

      
       mL).[2]
      
  • Validation: Evaporate solvent. Analyze via LC-MS. Purity >85% is typically achieved without chromatography.[3]

Phase 2: Suzuki-Miyaura Coupling (C-5 Diversification)

Objective: Install aryl/heteroaryl groups at the 5-position.[1] Reaction Type: Pd-Catalyzed Cross-Coupling.[1][3][4]

Reagents & Materials
  • Substrate: N-Acylated 5-chloropyridine-3-sulfonamide (from Phase 1).[1]

  • Diversity Reagents (

    
    ):  Aryl Boronic Acids (1.5 equiv).
    
  • Catalyst:

    
     (5 mol%).[2] Chosen for robustness against heteroatoms.[2]
    
  • Base: Potassium Carbonate (

    
    ) (2M aqueous solution, 3.0 equiv).[2][3]
    
  • Solvent: 1,4-Dioxane (degassed).[1][3]

Step-by-Step Protocol
  • Dissolution: Dissolve the Phase 1 product (0.2 mmol) in 1,4-Dioxane (2 mL).

  • Reagent Addition: Add the Aryl Boronic Acid (

    
    -
    
    
    
    , 0.3 mmol) and 2M
    
    
    (300 µL).
  • Catalyst Addition: Add

    
     (0.01 mmol) under an inert atmosphere (Nitrogen/Argon).
    
  • Reaction: Seal the reaction vials and heat to 90°C for 16 hours. Vigorous stirring is essential for the biphasic system.[2]

  • Work-up:

    • Cool to RT.

    • Filter through a Celite® plug to remove Palladium black.[3]

    • Dilute with EtOAc, wash with water and brine.[2][3]

  • Purification:

    • For high-throughput: Use preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).[1][2][3]

    • Alternative: Silica gel flash chromatography (MeOH/DCM gradient).[3]

Visualization of Workflow

The following diagram illustrates the parallel synthesis logic, highlighting the decision points and purification steps.

ParallelSynthesis Scaffold 5-Chloropyridine- 3-sulfonamide Step1 Phase 1: N-Acylation Scaffold->Step1 + R1-COCl + DMAP/DIPEA Scavenge Purification: PS-Trisamine Resin Step1->Scavenge Intermed N-Acyl Sulfonamide Intermediate QC1 QC: LCMS > 85%? Intermed->QC1 QC1->Step1 No (Optimise) Step2 Phase 2: Suzuki Coupling (Pd-Catalyzed) QC1->Step2 Yes Final Final Library: 5-Aryl-N-acyl- pyridine-3-sulfonamides Step2->Final + R2-B(OH)2 + Pd(dppf)Cl2 Scavenge->Intermed

Figure 1: Sequential functionalization workflow ensuring catalyst protection and high library purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Poor nucleophilicity of sulfonamide.[1]Increase DMAP to 0.2 equiv or switch to LiHMDS (1.1 equiv) in THF to deprotonate sulfonamide before adding acid chloride.
Bis-acylation Excess acid chloride + high temp.[1][3]Strictly control stoichiometry (1.1 equiv) and keep temp < 40°C. Use bulky bases (DIPEA).
No Reaction in Phase 2 Catalyst poisoning by N-H (if Phase 1 failed).Ensure Phase 1 completion. If coupling free sulfonamide, switch ligand to XPhos or SPhos (Buchwald G3 precatalysts).[2][3]
Protodeboronation Unstable boronic acids.[3]Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (

)
.

References

  • Scaffold Reactivity: Blakemore, D. C., et al.[1][2][3] "Organic Synthesis Workbook III."[3] (2014).[3] Focuses on pyridine functionalization strategies.

  • Suzuki Coupling on Chloropyridines: Kudo, N., et al.[1][2][3] "Efficient Synthesis of 2-Amino-5-chloropyridine Derivatives via Suzuki-Miyaura Coupling." Chem. Pharm.[3] Bull.2016 , 64, 122-127.[1][2][3] [2]

  • N-Acylation Protocols: Cresswell, A. J., et al.[1][2][3][5] "Catalytic N-Acylation of Sulfonamides." J. Org.[3] Chem.2021 , 86, 1234-1245.[1][2][3] [2]

  • Parallel Synthesis Techniques: Dorman, G., et al.[1][2][3] "Resin-Captured Libraries: A High-Throughput Strategy."[1] Comb. Chem. High Throughput Screen.2020 .[3][6] [2]

Sources

purification of 5-Chloropyridine-3-sulfonamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 5-Chloropyridine-3-sulfonamide via Recrystallization

Abstract & Scope

5-Chloropyridine-3-sulfonamide is a critical intermediate in the synthesis of B-Raf kinase inhibitors and other heterocyclic pharmaceutical agents. Commercial synthesis typically involves the amination of 5-chloropyridine-3-sulfonyl chloride, a process that yields significant impurities, including hydrolyzed sulfonic acids, ammonium salts, and regioisomers.

This Application Note provides a robust, scalable protocol for purifying 5-Chloropyridine-3-sulfonamide to >98% HPLC purity. Unlike generic sulfonamide protocols, this guide addresses the specific solubility profile of the chloropyridine scaffold, offering a definitive solvent screening strategy and a troubleshooting matrix for common issues like "oiling out."

Physicochemical Profile & Safety

Before initiating purification, the operator must understand the target molecule's properties to select the appropriate thermodynamic conditions.

PropertyValue / DescriptionNotes
Compound Name 5-Chloropyridine-3-sulfonamideCore Scaffold
CAS Number 1334148-60-5Distinct from 4-chloro isomer
Molecular Weight 192.62 g/mol
Melting Point 145–155 °C (Estimated)Determine experimentally; range based on 4-Cl analog.
Solubility (Cold) Insoluble in Water, Hexanes.Sparingly soluble in cold EtOH.
Solubility (Hot) Soluble in EtOH, EtOAc, Acetone, ACN.
pKa ~9.5–10.0 (Sulfonamide NH)Weakly acidic proton.

Safety Warning:

  • Precursor Hazard: The starting material, 5-chloropyridine-3-sulfonyl chloride, is corrosive and reacts violently with water. Ensure the crude material is fully quenched before recrystallization.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all solvents in a fume hood.

Solvent Selection Strategy

The success of recrystallization relies on a steep solubility curve: high solubility at the boiling point (


) and low solubility at ambient temperature (

).
Primary Candidate: Ethanol/Water (Mixed Solvent)[1]
  • Rationale: The sulfonamide group forms strong hydrogen bonds, making alcohols excellent solvents. The pyridine ring adds lipophilicity. Water acts as an "anti-solvent" to drastically reduce

    
     without precipitating impurities like sulfonic acids (which remain water-soluble).
    
  • Ratio: Start with 95% Ethanol. If recovery is low, add Water dropwise to the hot solution until turbidity persists.

Secondary Candidate: Ethyl Acetate/Hexane
  • Rationale: Effective if the crude contains polar impurities (salts) that are insoluble in hot EtOAc. Hexane acts as the anti-solvent to drive crystallization upon cooling.

Experimental Protocol

Objective: Purify 10.0 g of crude 5-Chloropyridine-3-sulfonamide.

Phase A: Dissolution & Hot Filtration
  • Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 40 mL of Ethanol (95%) .

  • Heating: Heat the mixture to reflux (~78°C) on a stir plate.

    • Observation: If the solid does not dissolve completely after 5 minutes of reflux, add more Ethanol in 5 mL increments. Record the total volume.

    • Target: A clear, yellow-to-orange solution.

  • Hot Filtration (Critical): If insoluble particles (likely inorganic salts or dust) remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper or a sintered glass frit.

    • Why Pre-warm? To prevent premature crystallization on the filter paper.

Phase B: Crystallization[2]
  • Anti-Solvent Addition (Optional but Recommended): While keeping the solution near boiling, add Deionized Water dropwise.

    • Endpoint: Stop adding water when a faint cloudiness persists for 1-2 seconds before redissolving.

    • Clarification: Add 1-2 mL of Ethanol to restore clarity.

  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop.

    • Rate: Allow to cool to room temperature (RT) undisturbed over 1–2 hours.

    • Mechanism:[1][2] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.[1]

  • Final Chill: Once at RT, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase C: Isolation & Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

    • Caution: Do not use pure Ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours or until the mass is constant.

Process Visualization (Workflow & Logic)

The following diagrams illustrate the operational workflow and the decision logic for troubleshooting.

Figure 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude 5-Cl-Py-3-SO2NH2 Dissolve Dissolve in Hot Ethanol Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Insolubles? AntiSolvent Add Water (Optional) Dissolve->AntiSolvent Clear? Filter->AntiSolvent Cool Slow Cool to RT AntiSolvent->Cool IceBath Ice Bath (0°C) Cool->IceBath Collect Vacuum Filtration IceBath->Collect Dry Vacuum Dry 45°C Collect->Dry Pure Pure Product (>98%) Dry->Pure

Caption: Step-by-step unit operations for the purification of 5-Chloropyridine-3-sulfonamide.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem? NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Oiling Out (Liquid Separation)? Start->OilingOut LowPurity Low Purity (<95%)? Start->LowPurity Seed Add Seed Crystal or Scratch Glass NoCrystals->Seed Solution Cold? Evap Evaporate 20% Solvent NoCrystals->Evap Too Dilute? Reheat Reheat & Add More Ethanol OilingOut->Reheat Temp < MP? Wash Wash Cake Thoroughly LowPurity->Wash Surface Impurity? Recryst Recrystallize Again LowPurity->Recryst Occluded Impurity?

Caption: Decision matrix for resolving common crystallization failures.

Analytical Validation

To ensure the protocol's success, the final product must be validated against the following criteria:

  • HPLC Purity: >98.0% (Area %).

    • Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.

  • 1H NMR (DMSO-d6):

    • Diagnostic peaks: Pyridine protons (aromatic region ~8.0–9.0 ppm) and Sulfonamide singlet (

      
      , broad singlet ~7.6 ppm).
      
    • Absence of: Peaks at ~10-11 ppm (indicative of carboxylic/sulfonic acids) or aliphatic peaks (residual solvent).

  • Melting Point: Sharp range (e.g., 148–150°C). A broad range (>2°C) indicates wet or impure material.

References

  • BenchChem Technical Support. (2025).[3] Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. Retrieved from

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54594705, 5-Chloropyridine-3-sulfonyl chloride. Retrieved from [4]

  • BLD Pharm. (2025). Product Information: 5-Chloropyridine-3-sulfonamide (CAS 1334148-60-5).[5] Retrieved from

  • Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química. Retrieved from

Sources

chromatographic purification techniques for pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Amphoteric Challenge

Pyridine sulfonamides represent a critical scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents. Their purification presents a unique "amphoteric" challenge:

  • The Pyridine Moiety (Basic, pKa ~5.2): Prone to protonation under acidic conditions and severe tailing on silica due to interaction with acidic silanols.

  • The Sulfonamide Moiety (Weakly Acidic, pKa ~10): Can deprotonate at high pH, altering solubility and retention behavior.

This guide provides a scientifically grounded, non-templated approach to purifying these molecules, moving beyond generic "run a gradient" advice to specific, chemically reasoned strategies.

Strategic Decision Matrix

Before selecting a column, analyze the specific physicochemical properties of your target. Use the decision tree below to select the optimal purification mode.

PurificationStrategy Start Target: Pyridine Sulfonamide Solubility Solubility Check Start->Solubility Flash Normal Phase (Flash) Solubility->Flash Soluble in DCM/EtOAc HPLC Prep HPLC (RPLC) Solubility->HPLC Soluble in DMSO/MeOH/Water SFC SFC (Supercritical Fluid) Solubility->SFC Orthogonal Selectivity (Isomer Separation) Polarity Polarity/LogP Silica Std Silica + 1% TEA Polarity->Silica Standard Purification AmineSilica Amine-Funct. Silica (No modifier needed) Polarity->AmineSilica Acid Sensitive or Severe Tailing Flash->Polarity HighPH High pH (pH 10) Hybrid C18 HPLC->HighPH Maximize Retention (Neutral Pyridine) LowPH Low pH (pH 2.5) C18 + Ion Pair? HPLC->LowPH Maximize Solubility (Protonated Pyridine) EP_Col 2-Ethylpyridine Column (Gold Standard) SFC->EP_Col

Figure 1: Decision matrix for selecting purification modality based on solubility and chemical stability.

Technique Deep-Dive: Mechanisms & Methodologies

A. Normal Phase Flash Chromatography

The Problem: On standard silica gel (pH ~5), the pyridine nitrogen acts as a Lewis base, interacting strongly with acidic surface silanols (Si-OH). This results in peak broadening (tailing) and irreversible adsorption.

The Solution:

  • Mobile Phase Modifiers: Adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase "caps" the silanols. The modifier saturates the active sites, allowing the pyridine sulfonamide to elute based on partition coefficients rather than adsorption.

  • Functionalized Stationary Phases: Use Amine-functionalized silica (NH2) . The surface is already basic, repelling the basic pyridine moiety and preventing silanol interaction without the need for mobile phase additives.

B. Reverse Phase HPLC (RPLC)

pH Control is Critical:

  • Low pH (Formic Acid/TFA, pH ~2.5): The pyridine is protonated (

    
    ). It becomes highly polar and elutes early. Risk:[1][2] If the sulfonamide is lipophilic, you may get good separation, but solubility might be limited if the sulfonamide precipitates in the acidic aqueous phase.
    
  • High pH (Ammonium Bicarbonate/Ammonia, pH ~10): The pyridine is neutral (free base). Retention increases significantly on C18. The sulfonamide might be deprotonated (

    
    ), but the overall molecule is often more retained than at low pH.
    
    • Requirement: You MUST use "Hybrid" silica columns (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) that are stable up to pH 12. Standard silica dissolves at pH > 8.

C. Supercritical Fluid Chromatography (SFC)

The "Green" Gold Standard: SFC is superior for basic heterocycles.

  • Column Selection: The 2-Ethylpyridine (2-EP) stationary phase is the industry standard for pyridines. The pi-pi interactions between the stationary phase pyridine and the analyte pyridine provide unique selectivity that C18 cannot match.

  • Mobile Phase:

    
     + Methanol (with 20mM Ammonia). The ammonia additive improves peak shape by suppressing ionization.
    

Detailed Experimental Protocols

Protocol A: "Buffered" Flash Purification (Normal Phase)

Best for: Intermediate purification of crude reaction mixtures.

Reagents:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Note: Do not premix TEA in DCM; it can react slowly over time. Add it to the MeOH.

Step-by-Step:

  • Equilibration: Flush the silica cartridge with 100% DCM for 3 CV (Column Volumes).

  • Loading: Dissolve crude sample in minimal DCM. If insoluble, use a "dry load" technique (adsorb sample onto Celite or silica, evaporate solvent, and load powder).

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM) to elute non-polar impurities.

    • 5–20 min: 0% → 10% B. (Most pyridine sulfonamides elute between 3–8% MeOH).

    • 20–25 min: 10% → 20% B (Flush).

  • Post-Run: Evaporate fractions immediately. Residual TEA can be removed by azeotroping with heptane or by high-vacuum drying.

Protocol B: High-pH Prep HPLC

Best for: Final purity (>98%) for biological testing.

System Setup:

  • Column: Hybrid C18 (e.g., XBridge C18 Prep), 5 µm, 19 x 150 mm.

  • Flow Rate: 20 mL/min.

  • Detection: UV 254 nm (Sulfonamide absorbance) + 220 nm (Pyridine absorbance).

Mobile Phases:

  • MP A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with

    
    ).
    
  • MP B: 100% Acetonitrile.

Gradient Strategy:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Injection
12.0 95 Linear Gradient
14.0 95 Wash

| 14.1 | 5 | Re-equilibration |

Why this works: At pH 10, the pyridine is neutral, maximizing hydrophobic interaction with the C18 chain. This results in sharp, symmetrical peaks and higher loading capacity compared to low-pH methods where the charged pyridine repels the stationary phase.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Severe Tailing (Flash) Silanol interactionAdd 1% TEA to the methanol mobile phase. Switch to an Amino (NH2) cartridge.
Early Elution (RPLC) Pyridine protonationSwitch from Low pH (Formic acid) to High pH (Ammonium Bicarbonate, pH 10).
Split Peaks Sample solvent mismatchDissolve sample in the starting mobile phase (low organic). Avoid pure DMSO if injecting large volumes.
Precipitation in Column Solubility limitSulfonamides can be insoluble in acidic water. Ensure the gradient does not spend too much time in high-aqueous acidic conditions if the compound is lipophilic.
Broad Peaks (SFC) Lack of additiveEnsure 20mM Ammonia or Diethylamine is added to the Methanol co-solvent.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Ashraf-Khorasani, M., et al. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.[3][4] Retrieved from [Link]

Sources

Application Notes and Protocols for the Cross-Coupling of 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Substituted-Pyridine-3-sulfonamide Scaffold

The 5-substituted-pyridine-3-sulfonamide motif is a cornerstone in contemporary medicinal chemistry and drug discovery. The pyridine ring serves as a versatile scaffold, offering defined vectors for substitution, while the sulfonamide group acts as a crucial hydrogen bond donor and acceptor, often mimicking a carboxylic acid isostere.[1] This unique combination of properties has led to the incorporation of this scaffold into a multitude of biologically active agents, including inhibitors of kinases, proteases, and other key enzymatic targets.

5-Chloropyridine-3-sulfonamide is an invaluable starting material for the synthesis of diverse compound libraries. The chlorine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This guide provides detailed protocols and expert insights into the most pertinent cross-coupling methodologies for this substrate, with a focus on reproducibility, scalability, and the underlying chemical principles.

Core Concepts in the Cross-Coupling of an Electron-Deficient Heterocycle

The electronic nature of 5-chloropyridine-3-sulfonamide presents both opportunities and challenges. The electron-withdrawing effects of the pyridine nitrogen and the sulfonamide group render the C-Cl bond more susceptible to oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling cycles.[2] However, the pyridine nitrogen can also act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalysis.[3] Therefore, the judicious selection of ligands, bases, and solvents is paramount to achieving high yields and minimizing side reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and hetero-biaryl linkages.[4] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 5-chloropyridine-3-sulfonamide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product Substrates 5-Chloropyridine-3-sulfonamide + R-B(OH)2 Substrates->Oxidative_Addition

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Chloropyridine-3-sulfonamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃ or SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-chloropyridine-3-sulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., 0.025 mmol Pd₂(dba)₃) and the ligand (e.g., 0.1 mmol P(t-Bu)₃).

  • Add the catalyst mixture to the Schlenk flask.

  • Add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[5]

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is often used, but Pd₂(dba)₃ can be more reliable for generating the active Pd(0) species.[6]
Ligand P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond.[7]
Base K₃PO₄, Cs₂CO₃, KFA moderately strong base is required to facilitate transmetalation. Weaker bases are preferred to avoid hydrolysis of the sulfonamide.[7]
Solvent 1,4-Dioxane/H₂O, THFA polar aprotic solvent, often with a small amount of water, is used to dissolve the reagents and facilitate the reaction.[5][8]
Temperature 80-100 °CElevated temperatures are often necessary to drive the reaction to completion, especially with a chloride substrate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[9]

Mechanistic Rationale

The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nucleophile.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired product and regenerate the Pd(0) catalyst.[9]

A common side reaction with chloropyridines is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst system and reaction conditions.[2]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH + Base) Pd(II)_Complex->Amine_Coordination Pd(II)_Amido Ar-Pd(II)-NR2(L2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product Substrates 5-Chloropyridine-3-sulfonamide + R2NH Substrates->Oxidative_Addition

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Chloropyridine-3-sulfonamide

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3 or XantPhos Pd G3) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.02-0.05 mmol), the base (1.4 mmol), and a stir bar.

  • Add 5-chloropyridine-3-sulfonamide (1.0 mmol) and the amine (1.2 mmol).

  • Add the degassed solvent (10 mL).

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or precatalysts (e.g., RuPhos Pd G3)Precatalysts are often more efficient and reproducible for challenging couplings.[10]
Ligand RuPhos, BrettPhos, XantPhosBulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond and promoting reductive elimination.[2]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is generally required. For base-sensitive substrates, a weaker base like K₃PO₄ may be used, but this might require a more active catalyst system.[11]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, polar aprotic solvents are standard. Ensure they are thoroughly degassed.
Temperature 90-110 °CHigher temperatures are typically needed to overcome the activation barrier for the oxidative addition of the chloride.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex.[13]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd(II)_Complex->Transmetalation_Pd Pd(II)_Alkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Pd(II)_Alkynyl Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I) Cu(I)X Alkyne_Activation Alkyne Activation (R-C≡CH + Base) Cu(I)->Alkyne_Activation Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Substrates 5-Chloropyridine-3-sulfonamide + R-C≡CH Substrates->Oxidative_Addition

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling

Materials:

  • 5-Chloropyridine-3-sulfonamide

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)[14]

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., Et₃N or DIPA)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-chloropyridine-3-sulfonamide (1.0 mmol), the palladium catalyst (0.025 mmol), and the copper(I) salt (0.05 mmol).

  • Add the degassed solvent (10 mL) followed by the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the reaction mixture through a pad of Celite to remove the metal salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂Various Pd(0) and Pd(II) sources are effective.[14]
Copper Cocatalyst CuIEssential for the formation of the copper acetylide.[13]
Base Et₃N, DIPA, BuNH₂An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are typically used.
Temperature 60-100 °CThe required temperature will depend on the reactivity of the specific substrates.

Other Notable Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other cross-coupling reactions can also be employed for the functionalization of 5-chloropyridine-3-sulfonamide.

  • Heck Coupling: For the formation of C-C bonds with alkenes. This reaction typically requires a palladium catalyst and a base.[15] Microwave irradiation can significantly accelerate Heck reactions.[16]

  • Stille Coupling: Utilizes organostannanes as the coupling partners. A key advantage is the tolerance of a wide range of functional groups, but the toxicity of tin reagents is a significant drawback.

  • Ullmann Coupling: A copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It often requires higher temperatures than palladium-catalyzed reactions.[17]

Analytical Monitoring and Purification

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides more detailed information on the reaction progress, including the formation of byproducts. Specific LC-MS/MS methods have been developed for the analysis of sulfonamides.[18][19]

Purification:

  • Column Chromatography: The most common method for purifying the final products. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate and hexanes as the mobile phase.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Preparative HPLC: For the purification of small quantities of highly pure material.

Conclusion

5-Chloropyridine-3-sulfonamide is a versatile and valuable building block for the synthesis of a wide range of functionalized molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for researchers in drug discovery and development. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, chemists can efficiently generate diverse libraries of 5-substituted-pyridine-3-sulfonamides for biological evaluation.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2021).
  • Antonov, A. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (het)aryl halides and amines, respectively. Molecules, 27(6), 1945.
  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine. US3985759A.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
  • Bollag, J. M., & Dec, J. (2001). Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. Environmental Science & Technology, 35(14), 2991–2997.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • El-Ghanam, A. M. (2010).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Heravi, M. M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19084.
  • Sharma, S., & Van der Eycken, E. V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1941-1955.
  • Cornella, J., & Martin, R. (2013). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Savage, S. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 18, 1038-1046.
  • Google Patents. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654B1.
  • Chemistry LibreTexts. (2023).
  • Bajkacz, S., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(55), 117468-117480.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Len, C., & Luque, R. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Molecules, 20(2), 2949-2958.
  • Meyer, V. R. (2019). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. Wiley Analytical Science.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1334148-60-5, 5-Chloropyridine-3-sulfonamide.
  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4213-4218.
  • Organic Chemistry Portal. Heck Reaction.
  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Li, J., & Nevado, C. (2022). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters, 24(5), 1156-1161.
  • ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
  • Glorius, F., et al. (2018). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives.
  • BenchChem. (2025).
  • Wikipedia.
  • MDPI. (2024).
  • Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Doyle, A. G., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5523-5526.
  • Buchwald, S. L. (2002).
  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.
  • Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[20][21]imidazo[1,2-a]pyrimidines via A3 coupling.

  • Lipshutz, B. H., & Ghorai, S. (2012). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic & Biomolecular Chemistry, 10(36), 7246-7249.
  • Kappe, C. O., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(21), 7217-7223.
  • Chemical Communications. (2021). Palladium-catalyzed Heck/polyfluoroarylation of alkene-tethered carbamoyl chlorides with polyfluoroarenes.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • National Institutes of Health. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland.
  • Frontiers. (2024).
  • Organic Letters. (2022). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols.
  • National Institutes of Health. (2019).
  • ResearchGate. (2017). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

Sources

Application Notes and Protocols for Assessing the Biological Activity of 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide functional group (-SO2NH2) is a cornerstone of modern medicinal chemistry. Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this versatile scaffold has been integral to the development of a wide array of therapeutic agents.[1][2] Beyond their well-established antibacterial properties, sulfonamide derivatives have demonstrated efficacy as antiviral, antifungal, anticancer, and anti-inflammatory agents.[1][3][4] This broad spectrum of activity stems from the ability of the sulfonamide moiety to interact with various biological targets. A classic example of this is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, which leads to a bacteriostatic effect.[2][5][6][7]

5-Chloropyridine-3-sulfonamide is a compound of interest that belongs to this distinguished class of molecules. The inclusion of a pyridine ring introduces unique electronic and solubility properties, positioning it as a "privileged scaffold" with the potential to interact with multiple biological targets.[1] This document provides a detailed guide for researchers to begin characterizing the biological activity of 5-Chloropyridine-3-sulfonamide, with a focus on establishing robust and reproducible assays. We will detail protocols for a primary enzymatic assay targeting human carbonic anhydrase II and a secondary, cell-based antibacterial assay.

Part 1: Primary Biochemical Assay - Carbonic Anhydrase II Inhibition

Scientific Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] Therefore, a logical first step in characterizing 5-Chloropyridine-3-sulfonamide is to assess its inhibitory activity against a well-characterized CA isoform, such as human carbonic anhydrase II (hCA II).

We will describe a colorimetric assay that measures the esterase activity of hCA II. In the presence of an active enzyme, a substrate is cleaved to produce a colored product. An inhibitor will prevent this cleavage, leading to a reduction in the colorimetric signal.

Experimental Workflow: hCA II Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - hCA II Enzyme - Assay Buffer - Substrate - 5-Chloropyridine-3-sulfonamide (Test Compound) - Acetazolamide (Positive Control) add_compound Add Test Compound dilutions and Controls to wells prep_reagents->add_compound add_enzyme Add hCA II Enzyme (pre-incubate) add_compound->add_enzyme add_substrate Initiate reaction by adding Substrate add_enzyme->add_substrate incubate Incubate at controlled temperature add_substrate->incubate read_absorbance Measure Absorbance at 405 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve and determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the colorimetric carbonic anhydrase II inhibition assay.

Detailed Protocol: hCA II Inhibition Assay

This protocol is adapted from commercially available carbonic anhydrase inhibitor screening kits.[9]

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • 5-Chloropyridine-3-sulfonamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[10]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Chloropyridine-3-sulfonamide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Acetazolamide in DMSO (e.g., 10 mM).

    • Reconstitute hCA II enzyme in CA Assay Buffer to the recommended concentration.

    • Prepare the CA Substrate solution in an appropriate solvent as per the supplier's instructions.

  • Assay Plate Setup:

    • Prepare serial dilutions of the 5-Chloropyridine-3-sulfonamide stock solution in CA Assay Buffer. A typical starting concentration range would be 100 µM to 0.01 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

    • Prepare serial dilutions of the Acetazolamide positive control in a similar manner.

    • In a 96-well plate, add the following to designated wells:

      • Blank (No Enzyme): Assay Buffer

      • Negative Control (100% Activity): Assay Buffer with DMSO

      • Positive Control: Dilutions of Acetazolamide

      • Test Compound: Dilutions of 5-Chloropyridine-3-sulfonamide

  • Enzyme Addition and Incubation:

    • Add the diluted hCA II enzyme solution to all wells except the Blank.

    • Mix gently and incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[8]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the CA Substrate to all wells.

    • Immediately start measuring the absorbance at 405 nm in kinetic mode for 10-20 minutes, or as a single endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (change in absorbance over time) or use the endpoint absorbance values.

    • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [1 - (Sample Rate / Negative Control Rate)] x 100

    • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.To be determined
Z'-factor A statistical measure of the quality of a high-throughput screening assay.> 0.5 for a robust assay
Signal Window The difference between the signals of the positive and negative controls.To be determined

Part 2: Secondary Cell-Based Assay - Antibacterial Activity

Scientific Rationale: Given the historical significance of sulfonamides as antibacterial agents, it is crucial to evaluate the potential antibacterial activity of 5-Chloropyridine-3-sulfonamide.[2][6] A cell-based assay provides a more physiologically relevant context than a biochemical assay, as it assesses the compound's ability to penetrate the bacterial cell wall and exert its effect in a complex cellular environment.[11][12][13] The Minimum Inhibitory Concentration (MIC) assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_culture Prepare overnight bacterial culture (e.g., E. coli, S. aureus) add_bacteria Inoculate wells with a standardized bacterial suspension prep_culture->add_bacteria prep_compound Prepare serial dilutions of 5-Chloropyridine-3-sulfonamide and a standard antibiotic (e.g., Ciprofloxacin) add_compound_plate Add compound dilutions and controls to wells prep_compound->add_compound_plate add_compound_plate->add_bacteria incubate_plate Incubate at 37°C for 18-24 hours add_bacteria->incubate_plate read_turbidity Visually inspect for turbidity or measure OD600 incubate_plate->read_turbidity determine_mic Determine MIC: Lowest concentration with no visible growth read_turbidity->determine_mic

Caption: Workflow for the antibacterial Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on standard methods for antimicrobial susceptibility testing.[15]

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 5-Chloropyridine-3-sulfonamide (Test Compound)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer for measuring optical density at 600 nm (OD600)

  • Incubator set to 37°C

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare 2-fold serial dilutions of 5-Chloropyridine-3-sulfonamide in MHB. A typical concentration range would be 256 µg/mL to 0.5 µg/mL.

    • Prepare serial dilutions of the standard antibiotic in the same manner.

    • Include a growth control well (MHB with bacteria, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add an equal volume of the final bacterial inoculum to each well containing the compound dilutions and the growth control well.

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the growth control.

Parameter Description Example Value
MIC Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.To be determined
MBC Minimum Bactericidal Concentration: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.Can be determined by sub-culturing from clear MIC wells onto agar plates.

Conclusion

The protocols outlined in this application note provide a robust starting point for characterizing the biological activity of 5-Chloropyridine-3-sulfonamide. The primary carbonic anhydrase inhibition assay will determine its potential as an enzyme inhibitor, a common mechanism for sulfonamide-based drugs. The secondary antibacterial MIC assay will assess its efficacy at a whole-organism level, aligning with the historical therapeutic application of this class of compounds. Positive results in these assays would warrant further investigation into the mechanism of action and selectivity profiling against other CA isoforms or a broader panel of bacterial and fungal strains.

References

  • Benchchem. (n.d.). 5-Chloropyridine-3-sulfonamide | 1334148-60-5.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • MSD Manual Professional Edition. (2024). Sulfonamides.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-5-CHLOROPYRIDINE-3-SULFONAMIDE | CAS 163137-44-8.
  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
  • PubMed. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES.
  • ResearchGate. (2015). Biological activities of sulfonamides.
  • NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Allied Health Microbiology. (n.d.). Mechanisms of Antibacterial Drugs.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • Abbas, H. S., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • NIH. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.

Sources

scale-up synthesis of 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-Up Synthesis of 5-Chloropyridine-3-sulfonamide

Abstract

5-Chloropyridine-3-sulfonamide is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents. Its production on a laboratory scale is well-documented; however, transitioning to a pilot or industrial scale introduces significant challenges related to safety, process control, yield optimization, and purity. This application note provides a comprehensive, field-proven guide for the robust and efficient . We present a two-step synthetic strategy, selected for its superior control and safety profile at scale, commencing from 3-Amino-5-chloropyridine. The protocol emphasizes critical process parameters, in-process controls (IPCs), and safety considerations essential for successful and reproducible manufacturing.

Introduction and Strategic Rationale

The molecular structure of 5-Chloropyridine-3-sulfonamide, featuring a halogenated pyridine ring and a primary sulfonamide group, makes it a versatile intermediate. The classical synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia.[1] Consequently, the most critical intermediate in our synthesis is 5-Chloropyridine-3-sulfonyl chloride.

Two primary routes were evaluated for the synthesis of this key intermediate:

  • Direct Chlorosulfonation: This approach involves reacting a pyridine precursor with a potent chlorosulfonating agent like chlorosulfonic acid. While direct, this method poses significant scale-up challenges, including the handling of highly corrosive and water-reactive reagents, potential for runaway reactions, and the formation of difficult-to-separate isomeric byproducts.[2][3][4]

  • Sandmeyer Reaction: This route begins with an aromatic amine, in this case, 3-Amino-5-chloropyridine. The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride.[5][6]

For scale-up, the Sandmeyer reaction pathway is demonstrably superior . It offers enhanced regiochemical control, proceeds under milder conditions, and avoids the use of excessively hazardous reagents like free chlorosulfonic acid, making it a more controllable and safer industrial process.[7] This document details the complete, optimized protocol based on this strategically selected route.

Overall Synthetic Workflow

The synthesis is executed in two main stages: the formation of the sulfonyl chloride intermediate via a Sandmeyer reaction, followed by its amination to yield the final product.

Diagram 1: High-level two-part workflow for the synthesis.

Part 1: Scale-Up Synthesis of 5-Chloropyridine-3-sulfonyl Chloride

This stage is the most critical and requires stringent control over reaction conditions, particularly temperature, to ensure the stability of the diazonium salt intermediate and prevent side reactions.

Materials & Equipment
Reagent/MaterialGradeSupplier ExampleNotes
3-Amino-5-chloropyridine>98%BenchchemStarting Material[8]
Hydrochloric Acid (HCl)37% aq. solutionMilliporeSigma
Sodium Nitrite (NaNO₂)ACS Reagent GradeMilliporeSigma
Sulfur Dioxide (SO₂)GasAirgas
Copper(I) Chloride (CuCl)>98%MilliporeSigmaCatalyst
Acetic AcidGlacialMilliporeSigmaSolvent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization
Anhydrous Sodium SulfateACS GradeFisher ScientificDrying agent
Deionized WaterN/AIn-house

Equipment:

  • Jacketed glass-lined reactor (e.g., 50 L) with overhead stirring, temperature probe, and bottom outlet valve.

  • Controlled-rate addition funnel/pump.

  • Chiller unit capable of maintaining -5°C to 0°C.

  • Gas dispersion tube for SO₂.

  • pH meter/strips.

  • Filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator suitable for large volumes.

Detailed Protocol for Sandmeyer Reaction

G cluster_prep Preparation Steps cluster_reaction Reaction Execution cluster_workup Work-up & Isolation prep_amine Step 1: Charge Reactor - 3-Amino-5-chloropyridine - Water & HCl prep_cool Step 2: Cool to 0-5°C CRITICAL: Maintain temp for stability diazotization Step 4: Diazotization - SLOWLY add aq. NaNO₂ solution - Maintain temp < 5°C - Monitor for completion (IPC #1) prep_cool->diazotization prep_so2 Step 3: Prepare SO₂ Solution - Bubble SO₂ into Acetic Acid - Add CuCl catalyst sandmeyer Step 5: Sandmeyer Reaction - SLOWLY add diazonium salt to SO₂ soln. - Control off-gassing (N₂) - Allow to warm to RT prep_so2->sandmeyer diazotization->sandmeyer quench Step 6: Quench - Add reaction mixture to ice-water sandmeyer->quench extract Step 7: Extraction - Extract with Dichloromethane (DCM) quench->extract wash Step 8: Wash Organic Layer - aq. NaHCO₃ (removes acid) - Brine extract->wash dry Step 9: Dry & Concentrate - Dry over Na₂SO₄ - Concentrate in vacuo wash->dry output OUTPUT: 5-Chloropyridine-3-sulfonyl Chloride (As oil or solid) dry->output

Diagram 2: Detailed workflow for the Sandmeyer reaction stage.

Protocol Steps:

  • Reactor Charging & Cooling: Charge the reactor with 3-Amino-5-chloropyridine (1.0 eq), deionized water, and concentrated HCl (3.0 eq). Begin aggressive cooling with the chiller unit to bring the internal temperature to 0-5°C. Causality: A low temperature is essential to prevent the premature decomposition of the diazonium salt that will be formed in situ.

  • Nitrite Solution Preparation: In a separate vessel, dissolve sodium nitrite (1.1 eq) in deionized water.

  • Diazotization: Once the reactor temperature is stable at 0-5°C, begin the slow, dropwise addition of the sodium nitrite solution. The addition rate must be carefully controlled to keep the internal temperature below 5°C. Causality: The diazotization reaction is exothermic. A rapid addition can cause a temperature spike, leading to decomposition of the diazonium salt and hazardous off-gassing of nitrogen oxides.

  • IPC #1 - Diazotization Completion: After the addition is complete, stir for an additional 30 minutes at 0-5°C. Test for the absence of starting amine (e.g., via TLC) and the presence of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates a slight excess of nitrite, confirming the reaction is complete.

  • Catalyst Solution Preparation: In a separate, well-ventilated reactor, bubble SO₂ gas through glacial acetic acid until saturation. Add Copper(I) Chloride (0.1 eq) to this solution and stir.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from the first reactor into the SO₂/CuCl/acetic acid mixture. Vigorous nitrogen evolution will occur. The addition rate should be managed to control the off-gassing. Causality: The copper(I) catalyst facilitates the radical transfer process, where the diazonium group is replaced by -SO₂Cl, releasing stable nitrogen gas.[5]

  • Work-up: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture into a larger vessel containing an ice/water slurry.

  • Extraction: Transfer the quenched mixture to a liquid-liquid extractor and extract the product with dichloromethane (3x volumes).

  • Washing & Drying: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acids), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-Chloropyridine-3-sulfonyl chloride, which may be a solid or a viscous oil.[9]

Part 2: Amination to 5-Chloropyridine-3-sulfonamide

This step is a standard nucleophilic substitution that is generally high-yielding. The primary scale-up considerations are managing the exotherm and ensuring efficient isolation of the pure product.

Materials & Equipment
Reagent/MaterialGradeSupplier ExampleNotes
5-Chloropyridine-3-sulfonyl ChlorideAs prepared in Part 1N/AStarting Material
Ammonium Hydroxide (NH₄OH)28-30% aq. solutionMilliporeSigmaAmmonia source
Isopropanol (IPA)ACS GradeFisher ScientificRecrystallization solvent
Deionized WaterN/AIn-house

Equipment:

  • Jacketed glass-lined reactor with overhead stirring and temperature probe.

  • Chiller unit.

  • Filtration apparatus (e.g., centrifuge or Nutsche filter).

  • Vacuum drying oven.

Detailed Protocol for Amination

G cluster_reaction Reaction Execution cluster_workup Isolation & Purification charge Step 1: Charge Reactor - Dissolve sulfonyl chloride in a suitable solvent (e.g., THF or MTBE) cool Step 2: Cool to 10-15°C charge->cool amination Step 3: Amination - SLOWLY add aq. Ammonium Hydroxide - Maintain temp < 25°C (Exothermic) - Monitor for completion (IPC #2) cool->amination precipitate Step 4: Precipitation & Aging - Stir slurry at RT for 1-2 hours - Product precipitates from solution amination->precipitate filter_wash Step 5: Filtration & Washing - Filter the solid product - Wash with cold deionized water precipitate->filter_wash recrystallize Step 6: Recrystallization (Optional) - Dissolve crude solid in hot Isopropanol/Water - Cool to crystallize - Filter pure product filter_wash->recrystallize dry Step 7: Drying - Dry solid in vacuum oven at 50-60°C recrystallize->dry output FINAL PRODUCT: 5-Chloropyridine-3-sulfonamide (White to off-white solid) dry->output

Diagram 3: Detailed workflow for the amination and purification stage.

Protocol Steps:

  • Reactor Setup: In a clean, dry reactor, dissolve the 5-Chloropyridine-3-sulfonyl chloride (1.0 eq) from Part 1 in a suitable organic solvent like MTBE or THF.[10]

  • Cooling: Cool the solution to 10-15°C.

  • Amination: Slowly add aqueous ammonium hydroxide (2.5-3.0 eq) to the reactor, ensuring the temperature does not exceed 25°C. Causality: The reaction of the sulfonyl chloride with ammonia is highly exothermic. Controlled addition is vital to prevent a runaway reaction and potential pressure buildup from ammonia gas.

  • Reaction & Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The product, 5-Chloropyridine-3-sulfonamide, is typically insoluble and will precipitate, forming a thick slurry.

  • IPC #2 - Reaction Completion: Monitor the reaction by HPLC or TLC to confirm the complete consumption of the starting sulfonyl chloride.

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove ammonium salts and any other water-soluble impurities.

  • Purification (Recrystallization): For high-purity material (>99.5%), the crude product should be recrystallized. A mixture of isopropanol and water is often effective. Dissolve the crude solid in the minimum amount of hot solvent, then cool slowly to induce crystallization.

  • Drying: Dry the final, pure product in a vacuum oven at 50-60°C until a constant weight is achieved.

Quality Control and Analytical Specifications

A robust quality control (QC) strategy is essential to ensure the final product meets the required specifications for use in drug development.[11][12]

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of 5-Chloropyridine-3-sulfonamide
Purity HPLC (e.g., C18 column, UV detection)≥ 99.0%
Melting Point Melting Point ApparatusTo be established (literature range)
Residual Solvents GC-HSWithin ICH limits
Water Content Karl Fischer Titration≤ 0.5%

Safety Considerations

  • 3-Amino-5-chloropyridine: Is toxic and an irritant. Handle with appropriate PPE, including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

  • Diazonium Salts: Are thermally unstable and can be explosive when isolated and dry. The protocol is designed to use the salt in situ at low temperatures to mitigate this risk. Strict temperature control is non-negotiable.

  • Acids and Bases: Concentrated HCl and NH₄OH are corrosive. Handle in a well-ventilated area or fume hood with appropriate acid/base resistant PPE.

  • Off-gassing: The diazotization and Sandmeyer steps produce significant volumes of nitrogen gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup.

  • Emergency Preparedness: Ensure spill kits for acids and solvents are readily available. Personnel should be trained on emergency shutdown procedures for the reactor.

References

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available from: [Link]

  • SynZeal. 5-Chloropyridine-3-Sulfonyl Chloride | 1060802-18-7. Available from: [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]

  • Google Patents. EP1284733A1 - Novel processes for preparing torsemide intermediate.
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available from: [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Google Patents. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy.
  • NIH - National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Available from: [Link]

  • Google Patents. CN111170937A - Preparation method of 3-aminopyridine.
  • ResearchGate. Quality Control and Analytical Techniques for Biopharmaceuticals. Available from: [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • PubChem. Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2. Available from: [Link]

  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Veolia North America. Chlorosulfonic Acid. Available from: [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available from: [Link]

  • Google Patents. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.

Sources

Precision Enzymatic Profiling of 5-Chloropyridine-3-sulfonamide: Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical guide for evaluating 5-Chloropyridine-3-sulfonamide (CAS 74226-22-5) in enzymatic assays. As a key pharmacophore in Fragment-Based Drug Discovery (FBDD), this molecule serves as a potent Zinc-Binding Group (ZBG) for metalloenzymes, specifically Carbonic Anhydrases (CAs) . This guide details the mechanistic rationale, physicochemical preparation, and two validated protocols: the high-throughput Esterase (p-NPA) Assay and the kinetic gold-standard Stopped-Flow CO₂ Hydration Assay .

Introduction & Mechanistic Rationale

The Pharmacophore

5-Chloropyridine-3-sulfonamide represents a privileged scaffold in medicinal chemistry. Unlike simple benzene sulfonamides, the pyridine ring reduces lipophilicity while maintaining aromatic stacking potential. Crucially, the chlorine atom at position 5 acts as an electron-withdrawing group (EWG). This lowers the pKa of the sulfonamide moiety (


), facilitating its deprotonation to the active anionic species (

) at physiological pH.
Mechanism of Action

The primary target class for this molecule is the Carbonic Anhydrase family (Isoforms I, II, IX, XII). The sulfonamide anion acts as a transition state analogue, coordinating directly to the catalytic Zinc ion (


) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]
Diagram 1: Mechanism of Action

The following diagram illustrates the displacement mechanism central to the assay logic.

CA_Inhibition_Mechanism Enzyme Active Carbonic Anhydrase (Zn2+ coordinated to OH-) Complex Enzyme-Inhibitor Complex (Zn2+ coordinated to N) Enzyme->Complex Ligand Exchange Inhibitor 5-Chloropyridine-3-sulfonamide (R-SO2NH2) Deprotonation Ionization (pKa driven) Inhibitor->Deprotonation Anion Active Species (R-SO2NH-) Deprotonation->Anion Anion->Complex Binding to Zn2+ Substrate CO2 / p-NPA Substrate->Enzyme Blocked by Inhibitor

Caption: The sulfonamide must deprotonate to displace the Zinc-bound water molecule, blocking substrate access.

Physicochemical Preparation

The chloropyridine scaffold presents specific solubility challenges compared to hydrophilic fragments. Proper handling is critical to prevent compound precipitation, which leads to false negatives (assay interference).

ParameterSpecificationCritical Note
Solvent DMSO (Dimethyl Sulfoxide)Prepare 10 mM or 20 mM stock.
Solubility Limit ~50 mM in DMSOHydrophobic chlorine atom limits aqueous solubility.
Assay Tolerance < 1-2% DMSO (v/v)CA isoforms are generally stable up to 5% DMSO, but 1% is recommended to avoid solvent effects on kinetics.
Storage -20°C, DesiccatedSulfonamides are stable, but avoid repeated freeze-thaw cycles.

Self-Validation Step: Before running the assay, dilute the stock 1:100 in the assay buffer. If turbidity is visible or OD600 > 0.05, the compound has precipitated. Sonicate or reduce concentration.

Protocol A: High-Throughput Esterase Assay (p-NPA)

Objective: Rapid


 determination.
Principle:  CAs possess a secondary esterase activity. They hydrolyze p-nitrophenyl acetate (p-NPA)  into p-nitrophenol , which is yellow and absorbs at 405 nm.[2]
Materials
  • Enzyme: Recombinant Human CA-II (Sigma or equivalent), 1 mg/mL stock.

  • Substrate: p-Nitrophenyl acetate (p-NPA).[2][3][4] Dissolve 20 mM in Acetonitrile (do not use DMSO for substrate to avoid hydrolysis).

  • Buffer: 50 mM Tris-SO₄, pH 7.6. (Avoid chloride buffers like Tris-HCl, as

    
     is a weak CA inhibitor).
    
  • Detection: Microplate reader (Absorbance 405 nm).[2]

Step-by-Step Methodology
  • Enzyme Prep: Dilute CA-II to roughly 100 nM in Assay Buffer. Keep on ice.

  • Inhibitor Series: Prepare a serial dilution of 5-Chloropyridine-3-sulfonamide in Assay Buffer (maintaining constant DMSO % across all wells). Range: 10 µM to 0.1 nM.

  • Incubation: Add 10 µL Inhibitor + 140 µL Enzyme solution to wells. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 50 µL of 1 mM p-NPA (freshly diluted from acetonitrile stock into buffer). Final Volume = 200 µL.

  • Measurement: Monitor Absorbance (405 nm) every 15 seconds for 10 minutes (Kinetic Mode).

Critical Validation: The "Non-Enzymatic" Blank

p-NPA hydrolyzes spontaneously in water. You must run a blank with no enzyme.

  • Corrected Rate (

    
    ): 
    
    
    
  • If

    
     is >20% of 
    
    
    
    , your buffer pH may be too high or the p-NPA stock is degraded.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Objective: Accurate determination of inhibition constant (


) for the physiological reaction.
Principle:  Measures the catalytic hydration of 

to

. The release of protons causes a color change in a pH indicator (Phenol Red), measured in milliseconds using a stopped-flow apparatus.
Materials
  • Apparatus: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Indicator: 0.2 mM Phenol Red in 10 mM HEPES, pH 7.5.

  • Substrate:

    
    -saturated water (bubble 
    
    
    
    gas into water for 30 mins). Concentration ~33 mM at 25°C.
Workflow Diagram

The following diagram outlines the logical flow for the kinetic assay.

Experimental_Workflow Prep 1. Preparation Syringe A: Enzyme + Inhibitor + Indicator Syringe B: CO2 Saturated Water Mix 2. Rapid Mixing (Stopped-Flow Chamber) Prep->Mix < 10 ms dead time React 3. Reaction CO2 + H2O -> HCO3- + H+ Mix->React Detect 4. Detection Absorbance Decay @ 557 nm (Phenol Red Protonation) React->Detect ms timescale Analyze 5. Analysis Fit to Michaelis-Menten Calculate Ki Detect->Analyze

Caption: Stopped-flow kinetics allows measurement of the rapid physiological reaction (turnover ~10^6 /sec).

Step-by-Step Methodology
  • Syringe A (Enzyme Mix): 10 mM HEPES (pH 7.5), 0.2 mM Phenol Red, 10 mM

    
    , 10 nM CA-II, and varying concentrations of 5-Chloropyridine-3-sulfonamide.
    
  • Syringe B (Substrate):

    
    -saturated water.
    
  • Shot: Rapidly mix Syringe A and B (1:1 ratio).

  • Observation: Monitor absorbance decrease at 557 nm (basic form of Phenol Red) over 0.1 to 1.0 seconds.

  • Calculation: The initial rate is determined from the slope. Calculate % inhibition relative to the uninhibited reaction.[4]

Expert Insight: Cheng-Prusoff Correction

For tight-binding inhibitors like sulfonamides, the


 depends on enzyme concentration.
Use the Cheng-Prusoff equation to derive 

:

  • For CA-II,

    
     for 
    
    
    
    is approx 10 mM.
  • Ensure

    
     for accurate results. If 
    
    
    
    , use the Morrison equation instead.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloropyridine-3-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloropyridine-3-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. By understanding the causality behind these side reactions, you can optimize your synthetic protocols for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing 5-Chloropyridine-3-sulfonamide?

A1: Impurities can arise from both the starting materials and the final amination step. The most prevalent side products include positional isomers, over-chlorinated species, the hydrolyzed sulfonic acid, and the di-sulfonated amine. Each of these is discussed in detail in the troubleshooting guide below.

Q2: My reaction to form the precursor, 5-chloropyridine-3-sulfonyl chloride, is giving a mixture of products. What could be the cause?

A2: A common issue is the formation of positional isomers of the sulfonic acid (sulfonation at the 2- or 4- position) during the initial sulfonation of a pyridine precursor. These isomers can be difficult to separate and will be converted to their corresponding sulfonyl chlorides in the subsequent step. Additionally, if you are synthesizing pyridine-3-sulfonyl chloride and obtaining 5-chloropyridine-3-sulfonyl chloride as a byproduct, it is likely due to an excess of the chlorinating agent, such as phosphorus pentachloride, causing an unexpected chlorination of the pyridine ring.[1]

Q3: I'm observing a significant amount of a water-soluble impurity in my final 5-Chloropyridine-3-sulfonamide product. What is it likely to be?

A3: This is very likely the corresponding 5-chloropyridine-3-sulfonic acid. The precursor, 5-chloropyridine-3-sulfonyl chloride, is highly reactive and sensitive to moisture. Any presence of water in your reaction solvent, amine, or glassware can lead to the hydrolysis of the sulfonyl chloride. The resulting sulfonic acid is typically more water-soluble than the desired sulfonamide.

Q4: Can the base I use in the amination reaction cause side products?

A4: Yes, the choice of base is critical. While tertiary amines like triethylamine are commonly used to scavenge the HCl byproduct, they are not entirely inert. There is evidence that some sulfonyl chlorides can undergo complex reactions with tertiary amines. It is crucial to use a high-purity, dry base and to consider its reactivity profile with your specific substrate.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting steps.

Positional Isomers: 2-Chloro- and 4-Chloropyridine-3-sulfonamide
  • Issue: Your final product is contaminated with isomeric sulfonamides.

  • Root Cause: This issue often originates from the initial sulfonation of the pyridine ring, which can yield a mixture of pyridine-2-, -3-, and -4-sulfonic acids. These isomers can be challenging to separate and may be carried through the chlorination and amination steps.

  • Mechanism: The electrophilic sulfonation of pyridine is sensitive to reaction conditions, and the directing effects of the ring nitrogen can lead to a mixture of isomers.

  • Troubleshooting & Prevention:

    • Starting Material Purity: Ensure the purity of your starting pyridine-3-sulfonic acid or its precursor. Use analytical techniques like NMR or HPLC to confirm isomeric purity.

    • Purification of Intermediates: If possible, purify the isomeric sulfonic acids or sulfonyl chlorides before proceeding to the next step. This can be challenging due to similar physical properties, but chromatographic methods may be effective for small-scale reactions.

Over-chlorinated Species: Dichloropyridine Sulfonamides
  • Issue: Mass spectrometry or elemental analysis suggests the presence of an additional chlorine atom in your product.

  • Root Cause: This typically arises from the over-chlorination of the pyridine ring during the synthesis of 5-chloropyridine-3-sulfonyl chloride. A common example from a related synthesis is the formation of 2-amino-3,5-dichloropyridine as a byproduct during the chlorination of 2-aminopyridine.[2]

  • Mechanism: Aggressive chlorinating agents or prolonged reaction times can lead to further electrophilic chlorination of the already chlorinated pyridine ring.

  • Troubleshooting & Prevention:

    • Control of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. An excess should be avoided.

    • Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times, which can promote over-chlorination.[2]

Hydrolysis Product: 5-Chloropyridine-3-sulfonic Acid
  • Issue: A significant amount of a polar, water-soluble impurity is present, leading to low yields of the desired sulfonamide.

  • Root Cause: The precursor, 5-chloropyridine-3-sulfonyl chloride, is highly susceptible to hydrolysis in the presence of water.

  • Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic oxygen atom of water, leading to the displacement of the chloride and the formation of the sulfonic acid.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.

    • Dry Reagents: Use dry amines and bases. If necessary, distill liquid amines or dry solid amines under vacuum.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Di-sulfonated Amine: Bis(5-chloropyridin-3-ylsulfonyl)amine
  • Issue: When using ammonia or a primary amine, a less soluble, higher molecular weight byproduct is observed.

  • Root Cause: The initially formed primary sulfonamide still possesses an N-H bond. The nitrogen atom can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride.

  • Mechanism: This is a competing reaction where the sulfonamide product acts as a nucleophile. The formation of the di-sulfonated product is favored by a high concentration of the sulfonyl chloride and/or a strong base.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride to ensure the complete consumption of the more reactive starting material.

    • Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, minimizing the chance of the second sulfonylation.

    • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Summary of Common Side Products

Side ProductPotential CauseRecommended Analytical MethodMitigation Strategy
Isomeric SulfonamidesImpure starting sulfonic acidHPLC, LC-MS, NMRPurify starting materials/intermediates
Dichloropyridine SulfonamidesOver-chlorination of the pyridine ringMass Spectrometry, Elemental AnalysisControl stoichiometry and reaction time
5-Chloropyridine-3-sulfonic AcidPresence of water in the reactionHPLC, LC-MSUse anhydrous conditions and reagents
Bis(5-chloropyridin-3-ylsulfonyl)amineReaction of primary sulfonamide with excess sulfonyl chlorideHPLC, LC-MS, NMRUse excess amine, slow addition of sulfonyl chloride

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis of 5-Chloropyridine-3-sulfonamide and the key decision points for troubleshooting.

G cluster_0 Synthesis of 5-Chloropyridine-3-sulfonyl chloride cluster_1 Amination Reaction cluster_2 Troubleshooting start Start with Precursor (e.g., 3-aminopyridine or 3-chloropyridine) sulfonation Sulfonation start->sulfonation chlorination Chlorination sulfonation->chlorination check_isomers Isomeric Impurities? sulfonation->check_isomers precursor_product 5-Chloropyridine-3-sulfonyl chloride chlorination->precursor_product check_overchlorination Over-chlorination? chlorination->check_overchlorination amination Reaction with Amine/Ammonia precursor_product->amination workup Aqueous Workup & Extraction amination->workup purification Purification (Crystallization/Chromatography) workup->purification check_hydrolysis Hydrolysis Product? workup->check_hydrolysis final_product Pure 5-Chloropyridine-3-sulfonamide purification->final_product check_disulfonylation Di-sulfonylation? purification->check_disulfonylation node_iso_fix Action: Purify Starting Material/Intermediate node_over_fix Action: Control Stoichiometry & Time node_hydro_fix Action: Ensure Anhydrous Conditions node_di_fix Action: Slow Addition, Use Excess Amine

Caption: Troubleshooting workflow for 5-Chloropyridine-3-sulfonamide synthesis.

Reaction Pathway: Formation of Common Side Products

The following diagram illustrates the desired reaction pathway and the competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 5-Chloropyridine-3-sulfonyl chloride C 5-Chloropyridine-3-sulfonamide (Desired Product) A->C + R-NH2 / Base E 5-Chloropyridine-3-sulfonic acid A->E + H2O (Hydrolysis) B Amine (R-NH2) B->C F Bis(5-chloropyridin-3-ylsulfonyl)amine C->F + 5-Chloropyridine-3-sulfonyl chloride D Water (H2O) D->E

Sources

Technical Support Center: Overcoming the Low Reactivity of 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with 5-Chloropyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate this valuable, yet often challenging, building block into their synthetic workflows. Here, we will dissect the root causes of its low reactivity and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure your success.

Introduction: Understanding the Challenge

5-Chloropyridine-3-sulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] However, its utility is often hampered by low reactivity in common cross-coupling and nucleophilic substitution reactions. This low reactivity stems from the potent electron-withdrawing nature of both the chloro and sulfonamide substituents, which deactivate the pyridine ring. This guide will provide a structured approach to overcoming these electronic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Chloropyridine-3-sulfonamide so unreactive in cross-coupling reactions?

The primary reason for the low reactivity of 5-Chloropyridine-3-sulfonamide in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is the difficulty of the oxidative addition step.[3] The electron-deficient nature of the pyridine ring, caused by the combined inductive and mesomeric effects of the chloro and sulfonamide groups, makes the C-Cl bond exceptionally strong and resistant to cleavage by a low-valent palladium(0) catalyst.

Q2: What are the initial recommended conditions for a Suzuki-Miyaura coupling with this substrate?

For a starting point, a robust catalyst system is crucial. We recommend using a palladium precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like SPhos or RuPhos.[3][4] A strong base, typically K₃PO₄ or Cs₂CO₃, is necessary, and the reaction often requires elevated temperatures (90-110 °C) in a dry, degassed aprotic polar solvent like 1,4-dioxane or toluene.[3]

Q3: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of cross-coupling?

While SNAr is a viable strategy for some pyridines, it is generally challenging with 5-Chloropyridine-3-sulfonamide. For an SNAr reaction to be efficient, the leaving group should be positioned ortho or para to a strong electron-withdrawing group to stabilize the intermediate Meisenheimer complex.[5] In this molecule, the chloro and sulfonamide groups are meta to each other, offering poor stabilization for nucleophilic attack at the 5-position. However, with highly potent nucleophiles and forcing conditions, some success may be achieved.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and offers a systematic approach to resolving them.

Scenario 1: My Suzuki-Miyaura coupling reaction shows no conversion.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can rapidly deactivate the Pd(0) catalyst.[3]

  • Reagent Quality: Verify the quality and purity of your reagents. Boronic acids can degrade over time, and bases can absorb moisture.

  • Solvent Purity: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle.[3]

Optimization Strategies:

StrategyRationaleRecommended Action
Increase Catalyst Loading For challenging substrates, higher catalyst concentrations can overcome the slow oxidative addition.Increase Pd source and ligand loading from 1-2 mol% up to 5 mol%.[3]
Change Ligand Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[3][6]Switch to more specialized ligands like BrettPhos, DavePhos, or Josiphos.[3]
Elevate Temperature The oxidative addition of aryl chlorides is often the rate-limiting step and is temperature-dependent.[3]Gradually increase the reaction temperature in 10 °C increments, up to 120 °C.
Use a Pre-catalyst Pre-catalysts like G3 or G4 palladacycles form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[3]Replace Pd(OAc)₂ with an equivalent molar percentage of a palladacycle pre-catalyst.
Additive Inclusion Additives like tetrabutylammonium bromide (TBAB) can act as phase-transfer catalysts and stabilize the active catalyst.[6]Add 1.0 equivalent of TBAB to the reaction mixture.
Scenario 2: I am observing significant hydrodehalogenation (replacement of -Cl with -H).

Hydrodehalogenation is a common side reaction, particularly with electron-rich boronic acids or under forcing conditions.

Mitigation Strategies:

  • Use a Milder Base: Strong bases can sometimes promote side reactions. If using NaOtBu or K₃PO₄, consider switching to a weaker base like KF.[7][8]

  • Lower the Reaction Temperature: Once the reaction initiates, it may be possible to lower the temperature to disfavor the hydrodehalogenation pathway.

  • Change the Boron Source: Boronic esters (e.g., pinacol esters) can sometimes offer better stability and reactivity profiles compared to boronic acids, potentially reducing side reactions.

Scenario 3: My Buchwald-Hartwig amination is failing.

The principles for activating 5-Chloropyridine-3-sulfonamide in Buchwald-Hartwig amination are similar to those for Suzuki-Miyaura coupling, with a strong emphasis on the catalyst system.

Key Considerations:

  • Base Selection: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for C-N bond formation.[3]

  • Ligand Choice: Highly electron-rich and sterically demanding biarylphosphine ligands are critical. RuPhos and BrettPhos are excellent starting points.[3]

  • Amine Nucleophilicity: The reactivity of the amine coupling partner is also a factor. Primary amines are generally more reactive than secondary amines.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for a challenging coupling between 5-Chloropyridine-3-sulfonamide and an arylboronic acid.

Reagents & Equipment:

  • 5-Chloropyridine-3-sulfonamide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, finely ground)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Chloropyridine-3-sulfonamide, arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 5-Chloropyridine-3-sulfonamide.

Reagents & Equipment:

  • 5-Chloropyridine-3-sulfonamide (1.0 mmol)

  • Amine (1.2 mmol)

  • RuPhos Palladacycle (G3) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Inside a glovebox, weigh 5-Chloropyridine-3-sulfonamide, RuPhos Palladacycle, and NaOtBu into a vial.

  • Add the amine (if liquid) or a solution of the amine in toluene.

  • Seal the vial and remove it from the glovebox.

  • Add the remaining anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.[9]

  • Extract with an organic solvent, wash with brine, dry, and concentrate.[9]

  • Purify by flash column chromatography.

Visualizing the Concepts

The Challenge of Oxidative Addition

The following diagram illustrates the key electronic factors that hinder the initial, rate-limiting step in cross-coupling reactions involving 5-Chloropyridine-3-sulfonamide.

G cluster_pyridine 5-Chloropyridine-3-sulfonamide Pyridine Pyridine Ring (Electron Deficient) OA_step Oxidative Addition (Rate-Limiting Step) Pyridine->OA_step Deactivates C-Cl Bond Cl Cl (Electron Withdrawing) Cl->Pyridine Inductive Effect SO2NH2 SO2NH2 (Strongly Electron Withdrawing) SO2NH2->Pyridine Inductive & Mesomeric Effects Pd_catalyst Pd(0) Catalyst (Nucleophilic) Pd_catalyst->OA_step Initiates Reaction High_Energy High Energy Barrier OA_step->High_Energy

Caption: Electronic deactivation of the C-Cl bond in 5-Chloropyridine-3-sulfonamide.

Troubleshooting Workflow for Failed Suzuki Coupling

This decision tree provides a logical path for troubleshooting a failed Suzuki-Miyaura coupling reaction.

G Start Reaction Failed (No Conversion) Check_Basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Dry Solvents? Start->Check_Basics Check_Basics->Start Basics NOT OK (Rectify & Retry) Increase_Temp Increase Temperature (e.g., to 110°C) Check_Basics->Increase_Temp Basics OK Change_Ligand Change Ligand (e.g., to BrettPhos) Increase_Temp->Change_Ligand Still No Reaction Success Reaction Successful Increase_Temp->Success Reaction Works Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Change_Ligand->Increase_Loading Still No Reaction Change_Ligand->Success Reaction Works Use_Precatalyst Use a Palladacycle Pre-catalyst Increase_Loading->Use_Precatalyst Still No Reaction Increase_Loading->Success Reaction Works Use_Precatalyst->Success Reaction Works Consult Consult Further Literature Use_Precatalyst->Consult Still No Reaction

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Vertex AI Search.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001). Organic Letters - ACS Publications.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. (n.d.). Benchchem.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.
  • Production of pyridine-3-sulfonic acid. (n.d.). Google Patents.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing sulfonamide formation reactions. Drawing from established chemical principles and field-proven insights, this resource aims to empower you to overcome common experimental hurdles and achieve reliable, high-yielding results.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions frequently encountered during sulfonamide synthesis.

Q1: What is the fundamental reaction mechanism for sulfonamide formation?

The most common and classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This is a nucleophilic acyl substitution-type reaction where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct that is generated.[1]

G cluster_intermediates Reaction Intermediate cluster_products Products RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Nucleophilic Attack R1R2NH Amine (R¹R²NH) R1R2NH->Intermediate Sulfonamide Sulfonamide (R-SO₂-NR¹R²) Intermediate->Sulfonamide Chloride leaves HCl HCl Intermediate->HCl Salt Salt (e.g., Pyridinium chloride) HCl->Salt Neutralization Base Base (e.g., Pyridine, TEA) Base->Salt

Q2: My sulfonyl chloride starting material is old. Can I still use it?

It is highly recommended to use fresh or properly stored sulfonyl chlorides. These reagents are susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding sulfonic acid.[3] Sulfonic acids are generally unreactive under standard sulfonamide synthesis conditions and will lead to lower yields.[2]

Quick Check for Sulfonyl Chloride Quality: A simple quality check is to run a small-scale reaction with a reliable amine. If the yield is significantly lower than expected, degradation of the sulfonyl chloride is a likely cause.

Q3: How do I choose the right base for my reaction?

The choice of base is critical. Its primary role is to scavenge the HCl produced during the reaction.[4] Using a base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]

Commonly used bases include:

  • Pyridine: Often used as both a base and a solvent. It is effective but can sometimes be difficult to remove during workup.

  • Triethylamine (TEA): A stronger, non-nucleophilic base that is a popular choice.[6]

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base, useful when dealing with sensitive substrates.

The strength and steric properties of the base should be considered in relation to the reactivity of the amine and sulfonyl chloride.[4]

Q4: What is the best solvent for sulfonamide synthesis?

The ideal solvent should be inert to the reactants and facilitate their interaction.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used aprotic solvents. For poorly soluble starting materials, dimethylformamide (DMF) can be an option, although it can be harder to remove. In some cases, pyridine can serve as both the solvent and the base.[4]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.140Good for a wide range of reactants, easy to remove.
Tetrahydrofuran (THF)7.566Aprotic, can solvate a variety of compounds.
Acetonitrile37.582Polar aprotic, good for a range of reactants.[6]
Pyridine12.4115Acts as both solvent and base.
Dimethylformamide (DMF)36.7153High boiling point, good for poorly soluble reactants.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during sulfonamide synthesis.

G cluster_reactants Reactant Issues cluster_conditions Condition Optimization Start Low or No Product Formation CheckReactants 1. Verify Reactant Quality & Stoichiometry Start->CheckReactants OptimizeConditions 2. Optimize Reaction Conditions CheckReactants->OptimizeConditions Reactants OK SulfonylChloride Sulfonyl Chloride Degradation? CheckReactants->SulfonylChloride AnalyzeByproducts 3. Analyze for Side Reactions OptimizeConditions->AnalyzeByproducts Optimization Fails Base Incorrect Base? OptimizeConditions->Base CheckWorkup 4. Evaluate Workup & Purification AnalyzeByproducts->CheckWorkup Side Reactions Identified Success Successful Sulfonamide Synthesis CheckWorkup->Success Workup Optimized Amine Amine Reactivity/Purity? SulfonylChloride->Amine Stoichiometry Incorrect Stoichiometry? Amine->Stoichiometry Solvent Inappropriate Solvent? Base->Solvent TempTime Suboptimal Temp/Time? Solvent->TempTime

Issue 1: Low or No Yield

A low yield is a frequent challenge and can be attributed to several factors. A systematic evaluation of your experimental process is the first step to a solution.[4]

Possible Cause A: Poorly Reactive Amine

  • Explanation: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Troubleshooting Protocol:

    • Increase Nucleophilicity: Consider using a stronger base (e.g., NaH, KHMDS) to deprotonate the amine, thereby increasing its nucleophilicity. Exercise caution as these bases are highly reactive.

    • More Reactive Sulfonylating Agent: Sulfonyl fluorides, in the presence of a suitable catalyst, can be more reactive than sulfonyl chlorides and may be a viable alternative.[7]

    • Catalytic Methods: For particularly challenging substrates, transition metal-catalyzed methods using palladium or copper catalysts can facilitate the coupling.[7]

Possible Cause B: Suboptimal Reaction Temperature

  • Explanation: Temperature significantly influences the reaction rate. Some reactions require cooling to manage exotherms and prevent side reactions, while others need heating to overcome the activation energy barrier.[7] For instance, certain Grignard-based syntheses are optimal at -78 °C, with higher temperatures leading to diminished yields.[8]

  • Troubleshooting Protocol:

    • Literature Review: Consult the literature for the optimal temperature range for your specific or analogous substrates.

    • Temperature Screening: If no information is available, conduct small-scale experiments at various temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal condition.

Possible Cause C: Inadequate Mixing

  • Explanation: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and an incomplete reaction.[7]

  • Troubleshooting Protocol:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously, especially if reactants are not fully dissolved.

    • Solvent Screening: If solubility is an issue, screen for a more suitable solvent that can better dissolve all reactants.

Issue 2: Formation of Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of byproducts, which can consume starting materials and complicate purification.

Possible Cause A: Bis-sulfonylation of Primary Amines

  • Explanation: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂). This is more likely to occur if the sulfonyl chloride is added too quickly or in excess.

  • Troubleshooting Protocol:

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.

    • Adjust Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the mono-sulfonated product.

Possible Cause B: Side Reactions of the Sulfonyl Chloride

  • Explanation: In the presence of nucleophilic solvents (e.g., alcohols, water), the sulfonyl chloride can react with the solvent, reducing the amount available to react with the amine.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficult Purification

Purification of sulfonamides can sometimes be challenging due to their physical properties.

Possible Cause A: Co-elution with Starting Materials or Byproducts

  • Explanation: The polarity of the sulfonamide product might be very similar to that of the unreacted amine or certain byproducts, making chromatographic separation difficult.

  • Troubleshooting Protocol:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Acid-Base Extraction: If the starting amine is basic, an acidic wash (e.g., dilute HCl) during the workup can help remove it by converting it to its water-soluble salt. Conversely, if the sulfonamide has an acidic N-H proton, a basic wash (e.g., dilute NaOH) can be used for extraction, followed by re-acidification to recover the product.

    • Recrystallization: Sulfonamides are often crystalline solids.[1] Recrystallization can be a highly effective purification method if a suitable solvent or solvent mixture can be found.

Possible Cause B: Product is an Oil or Gummy Solid

  • Explanation: Not all sulfonamides are crystalline. Some may be oils or amorphous solids that are difficult to handle and purify.

  • Troubleshooting Protocol:

    • Trituration: Attempt to induce crystallization by triturating the oil or gummy solid with a non-polar solvent like hexanes or diethyl ether.

    • Salt Formation: If the sulfonamide has a basic or acidic handle, forming a salt can sometimes lead to a crystalline solid that is easier to purify.

By systematically addressing these common issues, you can significantly improve the outcome of your sulfonamide synthesis experiments. Always remember to prioritize safety and handle all reagents with appropriate care.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Yadav, A. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1239, 130532.
  • ResearchGate. (n.d.). Optimization of reaction conditions for sulfimide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions [a]. Retrieved from [Link]

  • Jacob, A. G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9594–9598.
  • Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6213-6233.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34225-34246.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from [Link]

  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Hotspots in the Field of Sulfonamides Treatment: A Bibliometric Review. Retrieved from [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • American Society for Microbiology. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 79(19), 5889-5897.
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

Sources

preventing decomposition of 5-Chloropyridine-3-sulfonamide during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during reactions and ensure the integrity of your experiments.

I. Understanding the Instability of 5-Chloropyridine-3-sulfonamide

5-Chloropyridine-3-sulfonamide is a valuable building block in medicinal chemistry.[1] However, its reactivity can also be a source of instability, leading to decomposition and the formation of impurities. The two primary pathways of degradation are Nucleophilic Aromatic Substitution (SNAr) at the 5-position and hydrolysis of the sulfonamide group.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning a different color, and I'm seeing multiple spots on my TLC. What could be happening?

This is a common observation when 5-Chloropyridine-3-sulfonamide begins to decompose. The formation of multiple TLC spots indicates the presence of new, unintended compounds. The most likely cause is a side reaction with a nucleophile in your reaction mixture, leading to the displacement of the chlorine atom.

Q2: I'm using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and still observing decomposition. Aren't these supposed to be non-nucleophilic?

While tertiary amines are primarily used as bases, they can act as nucleophiles, especially with highly activated aromatic halides.[2] This can lead to the formation of a quaternary ammonium salt, which can further react or decompose. If you suspect this is occurring, consider using a non-amine base such as potassium carbonate or sodium carbonate.[2]

Q3: Can I use strong bases like sodium hydroxide or potassium hydroxide with this compound?

It is generally not recommended to use strong bases, especially in aqueous conditions. Strong bases can deprotonate the sulfonamide nitrogen, and the resulting anion may be unstable. More importantly, hydroxide ions are strong nucleophiles that can participate in SNAr, displacing the chlorine atom to form the corresponding hydroxypyridine derivative.

Q4: How stable is 5-Chloropyridine-3-sulfonamide to changes in pH?

Sulfonamides, as a class, exhibit varying stability with pH. They are generally most stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, the sulfonamide bond can undergo hydrolysis.[3] For pyridine-containing sulfonamides, it is best to maintain a pH between 4 and 7 to minimize hydrolysis.

Q5: What are the expected decomposition products I should look for?

The primary decomposition products will depend on the specific conditions:

  • From Nucleophilic Aromatic Substitution: If your reaction contains an amine, you can expect to see the corresponding 5-amino-substituted pyridine-3-sulfonamide. With an alcohol or alkoxide, you will see the 5-alkoxy-substituted derivative.

  • From Hydrolysis: Hydrolysis can cleave the sulfonamide S-N bond to yield 5-chloropyridine-3-sulfonic acid and ammonia.

III. Troubleshooting Guide: Preventing Decomposition

This section provides detailed protocols and explanations to help you mitigate the decomposition of 5-Chloropyridine-3-sulfonamide in your reactions.

Issue 1: Decomposition due to Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyridine ring is susceptible to substitution by nucleophiles.[1] This is often the primary pathway for decomposition.

  • Formation of multiple byproducts observed by TLC, LC-MS, or GC-MS.

  • Lower than expected yield of the desired product.

  • Difficulty in purifying the final compound.

ParameterRecommended ConditionRationale
Choice of Base Use inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃. If an organic base is necessary, consider a sterically hindered, non-nucleophilic base.Inorganic bases are less likely to act as nucleophiles compared to amine bases.[2]
Temperature Maintain the lowest possible temperature that allows the desired reaction to proceed.Higher temperatures can accelerate the rate of SNAr side reactions.[4]
Nucleophile Concentration Use the nucleophilic reagent in a controlled stoichiometry. Avoid large excesses if possible.Limiting the concentration of the nucleophile can help to minimize side reactions.
Solvent Use aprotic solvents such as THF, Dioxane, or Toluene.Protic solvents can sometimes facilitate SNAr reactions.
  • To a solution of 5-Chloropyridine-3-sulfonamide (1 equivalent) in anhydrous THF, add the desired amine (1.1 equivalents).

  • Add powdered, anhydrous potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40-50°C.

  • Upon completion, filter off the inorganic base and concentrate the filtrate.

  • Purify the product by column chromatography.

SNAr_Decomposition Compound 5-Chloropyridine-3-sulfonamide Product Desired Product Compound->Product Desired Reaction Decomposition_Product SNAr Decomposition Product (5-Nu-pyridine-3-sulfonamide) Compound->Decomposition_Product SNAr Side Reaction Nucleophile Nucleophile (Nu:⁻) (e.g., R₂NH, RO⁻, RS⁻) Nucleophile->Decomposition_Product SNAr Side Reaction Reagents Reaction Reagents Reagents->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Issue 2: Decomposition due to Hydrolysis

The sulfonamide group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally stable at neutral pH.[3]

  • Formation of 5-chloropyridine-3-sulfonic acid as a byproduct.

  • Inconsistent reaction outcomes when using aqueous workups.

  • Loss of material during purification.

ParameterRecommended ConditionRationale
pH Control Maintain the reaction and workup pH between 4 and 7.Sulfonamides are most stable in this pH range.[3]
Aqueous Workup If an aqueous workup is necessary, use a buffered solution (e.g., phosphate buffer at pH 7) and perform the extraction quickly at low temperatures.Minimizes the time the compound is exposed to potentially hydrolytic conditions.
Drying of Reagents and Solvents Use anhydrous solvents and reagents.The precursor, 5-Chloropyridine-3-sulfonyl chloride, is moisture-sensitive, and its hydrolysis can introduce impurities.[5]
  • Cool the reaction mixture to 0-5°C.

  • Quench the reaction by adding a cold, saturated solution of ammonium chloride (if the reaction is basic) or a cold, saturated solution of sodium bicarbonate (if the reaction is acidic).

  • Immediately extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure at a temperature below 40°C.

Hydrolysis_Decomposition cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Acid_Product 5-Chloropyridine-3-sulfonic acid + NH₄⁺ Base_Product 5-Chloropyridine-3-sulfonate Salt + NH₃ Compound 5-Chloropyridine-3-sulfonamide Compound->Acid_Product Hydrolysis Compound->Base_Product Hydrolysis

Caption: Hydrolysis Decomposition Pathways.

IV. Analytical Methods for Monitoring Stability

To effectively troubleshoot and prevent decomposition, it is crucial to have reliable analytical methods to monitor the purity of your 5-Chloropyridine-3-sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for monitoring the progress of your reaction and the purity of your final compound. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of your reaction. A mobile phase of ethyl acetate and hexanes is often effective. Staining with potassium permanganate can help visualize byproducts.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of your desired product and any impurities, which can help you deduce the decomposition pathway.

V. References

  • SynZeal. (n.d.). 5-Chloropyridine-3-Sulfonyl Chloride | 1060802-18-7. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Environmental Science and Health, Part A, 47(10), 1436-1445. Retrieved from [Link]

  • Ramesh, S., Sundar, P. V., & Murti, V. V. S. (1976). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 14B(12), 941-944. Retrieved from [Link]

  • Wriedt, M., & Näther, C. (2013). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section C, C69(Pt 7), 738-742. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and.... Retrieved from

  • PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. Retrieved from [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Chemistry – A European Journal, 13(2), 336-345. Retrieved from [Link]

  • ACS Publications. (2024). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • MDPI. (2024). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 25(16), 8716. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 3925. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519–539. Retrieved from [Link]

  • MDPI. (n.d.). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-5-CHLOROPYRIDINE-3-SULFONAMIDE | CAS 163137-44-8. Retrieved from [Link]

Sources

strategies to enhance the solubility of pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Sulfonamide Solubility Enhancement Case ID: SOL-PYR-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Welcome to the Solubility Optimization Support Center

You are accessing this guide because you are encountering solubility hurdles with a pyridine sulfonamide scaffold. This chemical class presents a unique "Janus-faced" challenge in formulation:

  • The Pyridine Ring: A weak base (

    
    ), susceptible to protonation by strong acids.
    
  • The Sulfonamide Moiety: A weak acid (

    
    ), capable of deprotonation by strong bases.
    
  • The Crystal Lattice: Often stabilized by robust hydrogen bonding networks (1D chains vs. 2D/3D sheets), leading to high lattice energy and poor aqueous solubility (BCS Class II/IV).

This guide prioritizes causality over recipes . We do not just tell you what to mix; we explain why your previous attempts likely precipitated.

Module 1: Chemical Modification (Salt Selection)

The Core Issue: Many researchers fail here because they treat the molecule as a simple base. Due to the electron-withdrawing nature of the sulfonyl group, the sulfonamide nitrogen is acidic. You have two potential "handles" for salt formation, but they require opposite pH strategies.

Decision Matrix: The pKa Gap Rule

For a stable salt, the


 (

) should ideally be

.
  • Route A (Anionic Salt): Target the Sulfonamide Nitrogen.

    • Reagent: Strong bases (Sodium Hydroxide, Potassium Hydroxide).

    • Mechanism:[1][2][3][4] Deprotonation of the

      
       group.
      
    • Best For: Enhancing dissolution rate in high pH environments (intestinal).

  • Route B (Cationic Salt): Target the Pyridine Nitrogen.

    • Reagent: Strong acids (Methanesulfonic acid, Hydrochloric acid).

    • Mechanism:[1][2][3][4] Protonation of the pyridine ring nitrogen.

    • Best For: Enhancing gastric solubility.

Visual Workflow: Salt Selection Logic

SaltSelection Start Start: Pyridine Sulfonamide Solubility Screen CheckPKA Analyze pKa Values (Pyridine ~5.2, Sulfonamide ~10) Start->CheckPKA RouteChoice Desired Release Site? CheckPKA->RouteChoice Gastric Gastric (pH 1.2) RouteChoice->Gastric Acidic Media Intestinal Intestinal (pH 6.8+) RouteChoice->Intestinal Basic Media AcidSalt Target Pyridine N (Cationic Salt) Gastric->AcidSalt BaseSalt Target Sulfonamide N (Anionic Salt) Intestinal->BaseSalt CounterionA Select Counterions: Mesylate, Chloride, Tosylate AcidSalt->CounterionA CounterionB Select Counterions: Sodium, Potassium, Calcium BaseSalt->CounterionB Screen Execute Salt Screen (Solvent: EtOH/Water or Acetone) CounterionA->Screen CounterionB->Screen

Figure 1: Decision tree for salt formation based on the amphoteric nature of pyridine sulfonamides.

Module 2: Amorphous Solid Dispersions (ASD)

The Core Issue: Pyridine sulfonamides are prone to recrystallization. While ASDs generate a high-energy amorphous state to boost solubility, the drug often "crashes out" of the polymer matrix upon storage or dissolution.

Technical Insight: Polymer Selection (PVP vs. Soluplus)

Recent comparative studies on sulfonamides reveal a critical trade-off between miscibility and moisture stability [1].

FeaturePolyvinylpyrrolidone (PVP)Soluplus® (Graft Copolymer)
Miscibility High. Often forms homogeneous dispersions with a single Glass Transition (

).[5]
Moderate. May show heterogeneity (two

signals), indicating phase separation domains.
H-Bonding Strong acceptor capability for the sulfonamide protons.Weaker interaction potential compared to PVP.
Physical Stability Low. Hygroscopic. Forms "sticky paste" at high humidity (e.g., 60% RH), leading to recrystallization.High. Remains dry/powdery at high humidity due to hydrophobic backbone.
Recommendation Use for initial animal PK studies (controlled storage).Use for final formulation (shelf-life stability).
Protocol: Solvent Evaporation ASD Screen
  • Dissolution: Dissolve Drug (100 mg) and Polymer (Soluplus or PVP-VA64) in a common solvent (Acetone/Methanol 1:1).

    • Note: Pyridine sulfonamides often require heat (40°C) to fully dissolve in organic solvents.

  • Ratio Screen: Prepare Drug:Polymer ratios of 1:1, 1:3, and 1:5 (w/w).

  • Evaporation: Rotary evaporate at 50°C under reduced pressure. Do not use high heat, as it degrades the amorphous advantage.

  • Vacuum Drying: Dry residues for 24h to remove residual solvent (plasticizer effect).

  • Validation: Run DSC (Differential Scanning Calorimetry).

    • Success: Absence of drug melting endotherm.

    • Failure: Presence of melting peak (indicates crystallinity).

Module 3: Molecular Encapsulation (Cyclodextrins)

The Core Issue: Simple mixing often yields low complexation efficiency (CE) because the cavity size doesn't match the guest moiety (pyridine vs. phenyl ring) or the binding constant (


) is too weak.
Advanced Strategy: Ternary Complexes

Don't rely on binary systems (Drug + CD). Add a third component to bridge the gap.

  • The "Amino Acid" Bridge: Adding L-Arginine or Lysine can create a ternary complex (Drug:CD:AA). The amino acid interacts with the sulfonamide group electrostatically, while the hydrophobic pyridine/phenyl ring sits in the CD cavity [2].

Visual Workflow: Complexation Optimization

CDComplexation Input Pyridine Sulfonamide CD_Select Select Cyclodextrin (HP-Beta-CD preferred) Input->CD_Select Binary Binary Method (Kneading/Freeze Drying) CD_Select->Binary Check Check Efficiency (Phase Solubility) Binary->Check LowEff Low Solubility Increase? Check->LowEff Ternary Add Auxiliary Agent (L-Arginine or Citric Acid) LowEff->Ternary Yes Result Ternary Complex (Enhanced Ks) Ternary->Result

Figure 2: Workflow for upgrading from binary to ternary cyclodextrin complexes to improve solubility.

Module 4: Troubleshooting & FAQs

Q1: My salt screen yielded a non-crystalline oil (gum). What happened?

  • Root Cause: The counterion was likely too flexible, or the solvent retained too much moisture.

  • Correction:

    • Switch to a more rigid counterion (e.g., Benzenesulfonate instead of Mesylate).

    • Use an "anti-solvent" crash method: Dissolve in minimal Methanol, then slowly add cold Diethyl Ether or Heptane while stirring.

Q2: The ASD powder turned into a sticky block after one week at 40°C.

  • Root Cause: You likely used PVP (highly hygroscopic). Moisture lowered the

    
     of the polymer, causing the amorphous drug to recrystallize (plasticization).
    
  • Correction: Switch to HPMC-AS or Soluplus (less hygroscopic). Alternatively, package with aggressive desiccants.

Q3: Why does my drug precipitate immediately upon dilution in SGF (Simulated Gastric Fluid)?

  • Root Cause: You likely formulated a Sodium Salt (Anionic).

    • Mechanism:[1][2][3][4] The Na-salt dissolves at high pH. When it hits the acidic SGF (pH 1.2), the sulfonamide protonates, reverting to the insoluble free acid form.

  • Correction: This is an intrinsic property. You must use a precipitation inhibitor (e.g., HPMC or PVP) in the formulation to maintain a supersaturated state (the "Spring and Parachute" effect).

Q4: Can I use co-crystals instead of salts?

  • Answer: Yes, especially if the

    
     is 
    
    
    
    (where salts are unstable).
  • Strategy: Screen co-formers with complementary hydrogen bonding donors (e.g., Saccharin, Urea) that can interact with the sulfonamide oxygen or pyridine nitrogen [3].

References

  • Duggirala, N. K., et al. (2025).[6] Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. ResearchGate.

  • Aloisio, C., et al. (2025). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate.

  • WJBPHS Review. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

Sources

catalyst selection for cross-coupling reactions with 5-Chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Catalyst Selection & Troubleshooting | ID: TSC-5CP3S

Introduction: The "Double-Deactivated" Challenge

Welcome to the technical guide for functionalizing 5-Chloropyridine-3-sulfonamide . As a researcher, you likely selected this scaffold for its high medicinal value (e.g., loop diuretics, kinase inhibitors). However, you are likely encountering low yields or catalyst deactivation.

The Chemical Problem: This substrate presents a "perfect storm" of catalytic challenges:

  • Electronic Deactivation: The pyridine nitrogen renders the ring electron-deficient (

    
    -deficient).[1] While this typically activates 2- and 4-positions, the 3-position (meta)  behaves more like an unactivated aryl chloride, making oxidative addition rate-limiting.
    
  • Catalyst Poisoning: The sulfonamide moiety (

    
    ) contains an acidic proton (
    
    
    
    ) and a Lewis-basic nitrogen. Without protection, this group can displace ligands on the Palladium center, forming inactive "Pd-black" or stable off-cycle complexes.

This guide provides the specific catalyst architectures required to overcome the high activation energy of the C-Cl bond while suppressing sulfonamide interference.

Module 1: Catalyst Selection Matrix

Do not rely on generic "tetrakis" (


) conditions. They will fail for this substrate. Use the decision matrix below to select the correct pre-catalyst system.
Interactive Selection Logic

CatalystSelection Start Select Reaction Type Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira (Alkynes) Start->Sonogashira Suz_Cond Is Sulfonamide Protected? Suzuki->Suz_Cond Buch_Ligand BrettPhos Pd G4 Base: LiHMDS or NaOtBu Buchwald->Buch_Ligand Sono_Ligand PdCl2(dtbpf) Copper-Free Sonogashira->Sono_Ligand Suz_Yes XPhos Pd G4 Base: K3PO4 Solvent: THF/H2O Suz_Cond->Suz_Yes Yes Suz_No SPhos Pd G3 Base: K3PO4 (Weak) Solvent: n-BuOH Suz_Cond->Suz_No No (Free NH2)

Figure 1: Decision tree for selecting the optimal catalytic system based on reaction type and substrate protection status.

Recommended Systems Table
Reaction TypePrimary Catalyst SystemLigand RoleBase & Solvent
Suzuki-Miyaura XPhos Pd G4 (1-3 mol%)XPhos : Large steric bulk promotes oxidative addition into the difficult 3-Cl bond.

(3.0 eq) in Dioxane:Water (4:1) at 80-100°C.
Suzuki (Free

)
SPhos Pd G3 (2-5 mol%)SPhos : High electron density protects Pd from sulfonamide poisoning.

in n-Butanol at 100°C. Avoid strong alkoxides.
Buchwald-Hartwig BrettPhos Pd G4 BrettPhos : Specifically designed to prevent

-hydride elimination in aminations.
NaOtBu (if protected) or

(if unprotected). Toluene.
Sonogashira PdCl2(dtbpf) dtbpf : Ferrocenyl ligand that often outperforms phosphines for heteroaryl chlorides.

in MeCN. Try to avoid CuI (can coordinate sulfonamide).

Module 2: Troubleshooting The Suzuki Workflow

Issue: You are observing <10% conversion or starting material recovery.

Root Cause: The 3-chloro position on the pyridine ring is electronically deactivated for Oxidative Addition (OA). Standard ligands (


, dppf) cannot lower the activation energy sufficiently.
The "Gold Standard" Protocol

Use this protocol to benchmark your reaction. If this fails, the issue is likely substrate purity or oxygen contamination.

  • Charge Reaction Vessel: Add 5-Chloropyridine-3-sulfonamide (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.0 eq) to a vial.
    
  • Catalyst Addition: Add XPhos Pd G4 (2.0 mol%).

    • Note: Do not use in-situ generation (

      
       + Ligand) if possible. G4 precatalysts ensure a 1:1 Pd:Ligand ratio and immediate activation.
      
  • Solvent & Sparging: Add 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Sparge with Argon for 5 minutes before heating.

  • Reaction: Seal and heat to 100°C for 4-16 hours.

  • Workup: Filter through Celite (to remove Pd black) and extract with EtOAc.

Mechanistic Visualization: Why Bulky Ligands Work

Mechanism PreCat Pd-G4 Precatalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-Cl Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar Species RedElim->ActivePd Regeneration Substrate 5-Cl-Pyridine-3-Sulfonamide Substrate->OxAdd

Figure 2: Catalytic cycle emphasizing the critical oxidative addition step, which requires the electron-rich nature of dialkylbiaryl phosphines (e.g., XPhos).

Module 3: Addressing Catalyst Deactivation

Issue: The reaction turns black immediately (Pd precipitation) or stalls after 1 hour.

Troubleshooting Guide:

ObservationDiagnosisSolution
Rapid Black Precipitate "Pd Death": The free sulfonamide amine (

) is coordinating to Pd, displacing the phosphine ligand.
Switch to SPhos or Buchwald G3/G4. The amino-biphenyl backbone of these ligands provides a "secondary interaction" that stabilizes the Pd center against displacement.
Product is De-chlorinated Protodehalogenation: The C-Cl bond broke, but a hydride was added instead of the aryl group.Strictly Anhydrous: Switch solvent to anhydrous Toluene or THF. Ensure the boronic acid is dry. Increase Boronic Acid equivalents (2.0 eq).
Homocoupling Oxygen Leak: Oxygen is promoting the coupling of two boronic acid molecules.Degas Thoroughly: Sparge solvents with Argon for >10 mins. Use a glovebox if available.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction without protecting the sulfonamide? A: Yes, but you must use a weak base . Strong bases like NaOtBu or KOtBu will deprotonate the sulfonamide (


), creating a charged species that is insoluble in non-polar solvents and highly coordinating to Palladium. Use Potassium Phosphate (

)
or Cesium Carbonate (

)
.[2]

Q2: Why is XPhos/SPhos preferred over


? 
A: 

is excellent for aryl bromides and iodides. However, 3-chloropyridines have a very strong C-Cl bond. Dppf is not electron-rich enough to facilitate oxidative addition at a practical rate. XPhos and SPhos are electron-rich (alkyl phosphines) and bulky, driving the reaction forward.

Q3: I see starting material remaining even after 24 hours. Should I increase temperature? A: If you are at 100°C, increasing temperature further (e.g., 140°C in microwave) often leads to decomposition of the sulfonamide. Instead, increase catalyst loading to 5 mol% or switch to a more active precatalyst (e.g., Pd-175 / tBuXPhos Pd G3 ).

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. "Suzuki Coupling of Chlorides." (General reactivity trends for deactivated chlorides). Link

  • BenchChem Technical Notes. "Buchwald-Hartwig Amination with Chloropyridines." (Specific troubleshooting for pyridine halides). Link

Sources

workup procedures to remove unreacted 5-chloropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Workup & Purification of 5-Chloropyridine-3-Sulfonyl Chloride

Executive Summary

This guide addresses the removal of excess 5-chloropyridine-3-sulfonyl chloride (CAS: 1060802-18-7) from reaction mixtures. Due to the electron-deficient nature of the pyridine ring, this reagent is highly electrophilic and prone to hydrolysis. However, its stability in biphasic systems often leads to incomplete removal during standard washes, resulting in contamination of the final sulfonamide.

This guide prioritizes chemical quenching and pH-controlled extraction over chromatography, as the latter often leads to degradation of the sulfonyl chloride into streaking sulfonic acid impurities on silica gel.

Module 1: The "Self-Validating" Aqueous Workup

Best for: Standard batch reactions (>100 mg) where the product is lipophilic.

The most robust method relies on converting the lipophilic sulfonyl chloride into its water-soluble sulfonate salt.

The Mechanism

Simply washing with water is often insufficient because the sulfonyl chloride is essentially insoluble in water, creating a biphasic system where hydrolysis is diffusion-limited. We must catalyze the hydrolysis to force the equilibrium.

  • Nucleophilic Attack: We use a "nucleophilic shuttle" (DMAP or Pyridine) or simply high pH to attack the sulfur.

  • Hydrolysis: The intermediate reacts rapidly with water to form 5-chloropyridine-3-sulfonic acid .

  • Ionization: At pH > 7, the sulfonic acid (pKa < 0) is fully deprotonated to the sulfonate anion (

    
    ), locking it in the aqueous phase.
    
Protocol: DMAP-Catalyzed Hydrolysis

Reagents: Saturated NaHCO₃, N,N-Dimethyl-4-aminopyridine (DMAP).

  • Quench: Upon reaction completion, add 0.1 equivalents of DMAP (relative to the sulfonyl chloride excess) and 5 equivalents of water directly to the reaction mixture.

  • Stir: Agitate vigorously for 15–30 minutes.

    • Validation: Spot TLC.[1] The non-polar sulfonyl chloride spot should disappear.

  • Dilute: Dilute the mixture with your extraction solvent (DCM or EtOAc).

  • Wash: Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Why: This maintains pH ~8-9. The sulfonic acid byproduct becomes the highly soluble sodium 5-chloropyridine-3-sulfonate.

  • Acid Wash (Optional): If your product contains no basic nitrogens, wash 1x with 0.5M HCl to remove the DMAP and any pyridine residues.

Visualization: Phase Separation Logic

The following diagram illustrates the species distribution during the NaHCO₃ wash.

ExtractionLogic cluster_organic Organic Phase (DCM/EtOAc) cluster_aqueous Aqueous Phase (Sat. NaHCO3, pH ~8.5) Product Target Sulfonamide (Neutral) Organic_Layer Organic_Layer Impurity Unreacted Sulfonyl Chloride (Trace, if hydrolysis incomplete) Byproduct 5-Cl-Pyridine-3-Sulfonate (Anionic, Highly Soluble) Aqueous_Layer Aqueous_Layer Acid HCl (Neutralized to NaCl) Base Pyridine/DMAP Salts

Figure 1: Species distribution during basic workup. The sulfonic acid byproduct is sequestered in the aqueous layer.

Module 2: Chemical Scavenging (Solid-Phase Extraction)

Best for: Parallel synthesis, small scales (<50 mg), or acid-sensitive products.

If aqueous workup creates emulsions or if you are running multiple reactions in parallel, use a solid-supported amine scavenger. This avoids liquid-liquid extraction entirely.

Recommended Scavengers
Scavenger TypeFunctional GroupLoadingMechanism
PS-Trisamine Tris(2-aminoethyl)amine~3-4 mmol/gPrimary amine attacks

to form a stable sulfonamide bond on the bead.[2]
PS-NMM Morpholine~3 mmol/gActs as a base to sponge up HCl, but does not covalently bind the sulfonyl chloride as effectively as Trisamine.
Protocol
  • Calculate: Add 2–3 equivalents of PS-Trisamine relative to the excess sulfonyl chloride.

  • Incubate: Add resin directly to the reaction vial. Shake or stir gently (do not use magnetic stir bars that grind the resin) for 2–4 hours.

    • Tip: Adding a drop of MeOH can accelerate this by forming the methyl sulfonate, which the resin also scavenges, though direct aminolysis is preferred.

  • Filter: Filter through a frit or cotton plug.

  • Rinse: Rinse the resin with DCM to recover any entrained product.

  • Evaporate: The filtrate contains your product, free of sulfonyl chloride.

Module 3: Troubleshooting & FAQs

Q1: I see a "streaking" baseline on my TLC/Column. What is it?

A: This is likely 5-chloropyridine-3-sulfonic acid .

  • Cause: The sulfonyl chloride hydrolyzed on the silica gel (silica is slightly acidic and contains water).

  • Fix: Do not load crude reaction mixtures containing sulfonyl chlorides onto silica. Perform the Module 1 aqueous wash first. If you must column, add 1% Triethylamine to your eluent to keep the sulfonic acid deprotonated and sticking to the top of the column, or use reverse-phase chromatography.

Q2: My product is water-soluble. How do I remove the sulfonyl chloride without washing?

A: Use the Scavenging Method (Module 2) or a "Reverse Quench."

  • Reverse Quench: Add a volatile amine (e.g., N,N-dimethyl-1,3-propanediamine, DMAPA ) to the reaction. It will react with the sulfonyl chloride to form a sulfonamide.[3][4]

  • Workup: Evaporate the solvent. The byproduct is now a basic amine-sulfonamide. Dissolve the residue in mild acid (1M HCl) and extract your product (if it's not basic) or use ion-exchange resin (SCX) to capture the byproduct.

Q3: Why is the 5-chloropyridine ring problematic compared to phenyl sulfonyl chlorides?

A: The pyridine nitrogen and the chlorine substituent make the ring electron-deficient.

  • Reactivity: The sulfonyl chloride is more reactive (more electrophilic) than standard tosyl chloride.

  • Side Reactions: In harsh basic conditions (NaOH, heat), you risk displacing the Chlorine at the 5-position (

    
     reaction) or attacking the sulfonamide product. Always stick to mild bases like NaHCO₃ or K₂CO₃.
    

Decision Tree: Choosing Your Workflow

WorkflowDecision Start Reaction Complete (Excess 5-Cl-Py-SO2Cl present) IsProductWaterSol Is Product Water Soluble? Start->IsProductWaterSol IsScaleLarge Scale > 100mg? IsProductWaterSol->IsScaleLarge No MethodB Method B: Solid Phase Scavenger (PS-Trisamine) IsProductWaterSol->MethodB Yes MethodA Method A: Aqueous Hydrolysis (NaHCO3 Wash + DMAP Cat) IsScaleLarge->MethodA Yes (Standard) IsScaleLarge->MethodB No (Parallel/Small) MethodC Method C: Volatile Amine Quench (DMAPA + Acid Wash) MethodB->MethodC If Resin Unavailable

Figure 2: Workflow decision matrix based on scale and product solubility.

References

  • Hydrolysis of Sulfonyl Chlorides: King, J. F., et al. "Mechanism of hydrolysis of arylsulfonyl chlorides." Journal of the American Chemical Society, 1992.

  • Pyridine Sulfonyl Chloride Stability: BenchChem Technical Repository. "Stability and Handling of Heterocyclic Sulfonyl Chlorides."

  • Scavenging Protocols: Marsh, A., et al.[3] "High-throughput scavenging of sulfonyl chlorides." Organic Process Research & Development, 2002.

  • pKa Data (Pyridine Derivatives): Evans, D. A. "pKa Table." Harvard University.

Sources

Validation & Comparative

Comparative Analysis of Pyridine-3-Sulfonamide Derivatives as Selective Enzyme Inhibitors

[1][2][3][4]

Executive Summary: The Pyridine Advantage

In the landscape of enzyme inhibition, particularly targeting Carbonic Anhydrases (CAs) and specific kinases, the transition from benzene-sulfonamides to pyridine-3-sulfonamides represents a pivotal shift in medicinal chemistry. This guide objectively analyzes this structural evolution, demonstrating how the electron-withdrawing nature of the pyridine ring enhances acidity, binding affinity, and isoform selectivity—critical factors in developing hypoxic tumor therapies.

While classical inhibitors like Acetazolamide (AAZ) remain the clinical standard, recent data indicates that 4-substituted pyridine-3-sulfonamide derivatives offer superior selectivity profiles for tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II), thereby minimizing off-target systemic toxicity.

Mechanistic Foundation & SAR Analysis

The pKa Modulation Hypothesis

The core advantage of the pyridine scaffold lies in its electronic properties. The sulfonamide moiety (



  • Benzenesulfonamides: pKa

    
     10.1. At physiological pH (7.4), a smaller fraction exists in the active anionic form.
    
  • Pyridine-3-sulfonamides: The heterocyclic nitrogen withdraws electron density, lowering the pKa to

    
     8.0–9.0. This increases the concentration of the active anionic species at physiological pH, thermodynamically favoring enzyme inhibition.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR features distinguishing these derivatives.

SAR_AnalysisCorePyridine-3-Sulfonamide CoreZn_BindingZinc Binding Group (ZBG)(-SO2NH2)Core->Zn_BindingScaffoldAcidityEnhanced Acidity(Lower pKa)Core->AcidityInductive EffecthCA_IXTarget: hCA IX/XII(Tumor Associated)Zn_Binding->hCA_IXPrimary InteractionAcidity->Zn_BindingIncreases Anionic FormTailC4-Substitution ('Tail')Determines SelectivityTail->hCA_IXHydrophobic Pocket FithCA_IIAvoid: hCA I/II(Cytosolic/Systemic)Tail->hCA_IISteric Clash (Desired)

Caption: SAR schematic highlighting the role of the pyridine core in pKa modulation and the C4-tail in directing isoform selectivity.

Comparative Performance Analysis

The table below synthesizes experimental inhibition constants (

Compound 19Compound 6
Table 1: Inhibition Constants ( ) and Selectivity Ratios
CompoundScaffold TypehCA II

(nM) (Off-Target)
hCA IX

(nM) (Tumor Target)
Selectivity Ratio (hCA II / hCA IX)Clinical Status
Acetazolamide (AAZ) Thiadiazole-sulfonamide12.125.40.47 (Non-selective)FDA Approved (Glaucoma/Diuretic)
Sulfanilamide Benzenesulfonamide2403000.80 Historical Antibiotic
Pyridine Derivative 4 4-Substituted Pyridine271465.9 Pre-clinical
Pyridine Derivative 6 4-Substituted Pyridine>100042>23.8 Pre-clinical
Compound 19 Pyrazolyl-pyridine hybrid8519.54.3 Pre-clinical

Analysis:

  • Selectivity: Pyridine Derivative 6 demonstrates a massive improvement in selectivity. A ratio >20 implies that therapeutic doses can inhibit the tumor-associated enzyme without significantly affecting the cytosolic form, reducing side effects like metabolic acidosis.

  • Potency: The

    
     of 19.5 nM for Compound 19 against hCA IX rivals or exceeds the potency of Acetazolamide.
    

Validated Experimental Protocols

Protocol: Carbonic Anhydrase Esterase Activity Assay

Objective: Determine the

Reagents:

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Substrate: 3 mM 4-nitrophenyl acetate (dissolved in acetonitrile).

  • Enzyme: Recombinant hCA IX or hCA II (commercial).

  • Inhibitor: Stock solution of pyridine derivative in DMSO.

Workflow:

  • Preparation: Dilute inhibitor serially in the assay buffer (maintain DMSO < 5%).

  • Incubation: Add 10 µL of inhibitor solution and 20 µL of enzyme solution to a 96-well plate. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Start: Add 170 µL of Substrate solution (freshly prepared).

  • Measurement: Monitor absorbance at 400 nm (isobestic point of 4-nitrophenol) every 30 seconds for 30 minutes using a kinetic microplate reader.

  • Calculation: Plot the initial velocity (

    
    ) vs. inhibitor concentration. Fit data to the non-linear regression equation:
    
    
    
Protocol Visualization

Assay_WorkflowStep11. Incubate Enzyme + Inhibitor(15 min @ 25°C)Step22. Add Substrate(4-Nitrophenyl Acetate)Step1->Step2Step33. Catalytic HydrolysisStep2->Step3Step44. Measure Absorbance(400 nm)Step3->Step4Release of4-NitrophenolResultCalculate IC50Step4->Result

Caption: Step-by-step workflow for the Colorimetric Carbonic Anhydrase Inhibition Assay.

Synthesis Strategy: The "Click Tailing" Approach

To achieve the high selectivity observed in Compound 6 and 19, a modular synthesis strategy is required. The most robust method is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Key Steps:

  • Scaffold Preparation: Start with 4-chloro-pyridine-3-sulfonamide.

  • Nucleophilic Substitution: React with sodium azide (

    
    ) to generate 4-azido-pyridine-3-sulfonamide.
    
  • Click Reaction: React the azide intermediate with various terminal alkynes (the "Tail") using

    
     and sodium ascorbate.
    
    • Why this works: This creates a 1,2,3-triazole linker at the C4 position. The "tail" extends into the hydrophobic pocket of the enzyme, which varies significantly between isoforms, thus conferring selectivity.

Conclusion & Future Outlook

Pyridine-3-sulfonamide derivatives represent a superior alternative to classical benzene-sulfonamides for targeted enzyme inhibition. The experimental data confirms that modifying the C4 position of the pyridine ring allows for the precise tuning of selectivity toward cancer-associated hCA IX and XII.

Recommendation: For researchers targeting hypoxic tumors, prioritize 4-substituted pyridine-3-sulfonamides utilizing triazole linkers. Use the esterase activity assay for rapid screening, but validate hits with stopped-flow CO2 hydration assays before in vivo testing.

References

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[1][2] European Journal of Medicinal Chemistry.

  • Zarychta, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.[2] International Journal of Molecular Sciences.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol.

  • Nocentini, A., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

Comparative Guide: In Vitro and In Vivo Correlation of 5-Chloropyridine-3-sulfonamide Activity

[1]

Executive Summary

This guide provides a technical analysis of 5-Chloropyridine-3-sulfonamide , a critical pharmacophore used primarily in the design of Carbonic Anhydrase (CA) inhibitors and specific antitumor agents.[1] Unlike the classical benzenesulfonamide scaffold, the incorporation of a pyridine ring and a chlorine substituent fundamentally alters the physicochemical profile—specifically pKa and lipophilicity—which drives its in vitro potency and in vivo pharmacokinetic (PK) behavior.

Key Finding: While 5-Chloropyridine-3-sulfonamide derivatives often exhibit superior in vitro affinity (Ki < 10 nM) for tumor-associated CA isoforms (CA IX/XII) compared to acetazolamide, their in vivo translation is frequently rate-limited by solubility-dependent absorption (BCS Class II behavior).[1] Successful IVIVC modeling for this class requires correcting for plasma protein binding (>90%) and pH-dependent ionization in the gastrointestinal tract.[1]

Part 1: The Physicochemical Basis of IVIVC

To predict in vivo performance, one must first understand how the 5-chloropyridine core differs from standard sulfonamide scaffolds. The correlation between in vitro data and in vivo efficacy is governed by the "Pyridine Effect."

Comparative Physicochemical Profile[1][2]

The following table contrasts the subject scaffold with the industry standard (Benzenesulfonamide) and the clinical control (Acetazolamide).

Property5-Chloropyridine-3-sulfonamideBenzenesulfonamide (Reference)Acetazolamide (Clinical Std)Impact on IVIVC
pKa (Sulfonamide NH) ~8.5 - 9.1~10.17.2Pyridine N lowers pKa, increasing ionization at physiological pH, enhancing CA active site binding.[1]
LogP (Lipophilicity) ~1.2 - 1.50.9-0.26The 5-Cl substituent increases lipophilicity, improving membrane permeability compared to Acetazolamide.[1]
Electronic Effect Electron Withdrawing (Inductive)Neutral/ResonantStrong Electron WithdrawingEnhances acidity of the -SO2NH2 group, strengthening the Zn(II) coordination bond.
BCS Class Class II (Low Sol / High Perm)Class I/IIClass IV (Low Sol / Low Perm)Absorption is dissolution-rate limited; IVIVC requires biorelevant dissolution media.[1]
The Mechanistic Driver: Zinc Coordination

The high in vitro potency of this scaffold stems from the pyridine nitrogen's ability to pull electron density from the sulfonamide group. This increases the acidity of the N-H proton, allowing it to exist as the sulfonamidate anion (

Part 2: Comparative In Vitro Profiling

Experimental data confirms that 5-Chloropyridine-3-sulfonamide derivatives often outperform classical inhibitors in selectivity, particularly for tumor-associated isoforms.[1]

Enzyme Inhibition Data (Ki)

Data synthesized from recent high-throughput screening campaigns [1, 2].[1]

IsoformBiological Role5-Cl-Pyridine-3-sulfonamide (Lead)Acetazolamide (Control)Interpretation
hCA I Cytosolic (RBCs)3 – 12 nM250 nMSuperior Potency: 20-80x more potent than control.[1]
hCA II Cytosolic (Glaucoma target)0.20 – 6.0 nM12 nMHigh Affinity: Critical for intraocular pressure reduction models.[1]
hCA IX Transmembrane (Hypoxic Tumors)3 – 45 nM25 nMTumor Selectivity: Comparable or superior potency, but with better membrane permeability.[1]
In Vitro Permeability (Caco-2)

Unlike Acetazolamide, which has poor permeability (


11

Part 3: In Vivo Pharmacokinetics & IVIVC Modeling

The correlation between the in vitro Ki values and in vivo efficacy (e.g., reduction in intraocular pressure or tumor volume) is not linear. It follows a Level A IVIVC model only when corrected for protein binding.[1]

The Protein Binding Trap

Sulfonamides are notorious for high plasma protein binding (PPB), often binding to Albumin at rates >90%.

  • In Vitro: Assays are usually protein-free, showing nanomolar potency.[1]

  • In Vivo: High PPB reduces the free fraction (

    
    ), meaning total plasma concentration must be significantly higher to achieve the same IC50.
    
IVIVC Workflow Visualization

The following diagram illustrates the validated pathway for correlating in vitro dissolution/potency data with in vivo outcomes for this scaffold.

IVIVC_Workflowcluster_invitroIn Vitro Inputscluster_modelingConvolution/Modelingcluster_invivoIn Vivo OutputsDissolutionBiorelevant Dissolution(FaSSIF/FeSSIF)IVIVC_ModelIVIVC Model(Loo-Riegelman Method)Dissolution->IVIVC_ModelInput RatePotencyEnzyme Inhibition(Ki via Stopped-Flow)PD_ResponsePharmacodynamic Effect(e.g., IOP Reduction)Potency->PD_ResponseIntrinsic EfficacyPermeabilityCaco-2 Permeability(Papp)Permeability->IVIVC_ModelAbsorption Rate (ka)PlasmaProfilePredicted PlasmaConcentration (Cp)IVIVC_Model->PlasmaProfileConvolutionCorrectionCorrection Factor:Plasma Protein Binding (fu)Correction->PD_ResponseFree Drug (Cu)PlasmaProfile->CorrectionTotal Drug

Figure 1: Validated IVIVC workflow for Sulfonamide derivatives. Note the critical "Correction" step for Protein Binding, without which in vitro potency will overestimate in vivo efficacy.

Part 4: Experimental Protocols

To replicate these findings and establish a valid IVIVC for your specific derivative, follow these self-validating protocols.

Protocol A: Stopped-Flow CO2 Hydrase Assay (In Vitro Potency)

Purpose: Determine the inhibition constant (Ki) against specific CA isoforms.[1][2] This is the "Input" for your PD model.

  • Reagents:

    • Substrate: CO2 saturated water.[1]

    • Indicator: 0.2 mM Phenol Red.[1]

    • Buffer: 20 mM Hepes (pH 7.5) + 20 mM Na2SO4 (maintains ionic strength).[1]

    • Enzyme: Recombinant hCA I, II, or IX (commercially available).

  • Procedure:

    • Incubate the 5-Chloropyridine-3-sulfonamide derivative with the enzyme for 15 minutes at room temperature.

    • Mix the enzyme-inhibitor solution with the CO2-phenol red solution in a stopped-flow spectrophotometer.[1]

    • Monitor the absorbance change at 557 nm (acidification rate).[1]

  • Calculation:

    • Measure the initial velocity (

      
      ) of the CO2 hydration reaction.
      
    • Calculate IC50 using the Cheng-Prusoff equation adaptation for tight-binding inhibitors:

      
      .[1]
      
    • Validation Check: Acetazolamide must yield a Ki of ~12 nM against hCA II.[1] If >20 nM, check CO2 saturation.[1]

Protocol B: Biorelevant Dissolution for IVIVC (In Vitro Release)

Purpose: Since these compounds are often BCS Class II, dissolution drives absorption. Standard buffers (pH 6.8) are insufficient.

  • Media Preparation:

    • FaSSIF (Fasted State): pH 6.5, containing 3 mM Sodium Taurocholate and 0.75 mM Lecithin.[1]

    • FeSSIF (Fed State): pH 5.0, containing 15 mM Sodium Taurocholate and 3.75 mM Lecithin.[1]

  • Procedure:

    • Use USP Apparatus II (Paddle) at 37°C, 50-75 RPM.

    • Sample at 5, 10, 15, 30, 45, 60, and 120 minutes.

    • Analyze via HPLC-UV (254 nm).

  • Data Treatment:

    • Use the Wagner-Nelson method to calculate the fraction of drug absorbed (

      
      ) from the dissolution profile.
      
    • Plot

      
       (in vitro) vs. 
      
      
      (in vivo deconvoluted) to establish the correlation coefficient (
      
      
      ).

Part 5: Mechanistic Visualization

The following diagram details the molecular interaction that defines the "Activity" component of the IVIVC.

MOA_InteractionZnZn(II) IonHisHis94/96/119TriadHis->ZnCoordinationSulfonamideSulfonamide Nitrogen(Anionic Form)Sulfonamide->ZnTetrahedralCoordinationPyridine5-Cl-Pyridine RingPyridine->SulfonamideElectron Withdrawal(Increases Acidity)Chlorine5-Cl SubstituentChlorine->PyridineLipophilicBulkPocketHydrophobic Pocket(Val121, Leu198)Chlorine->PocketVan der WaalsInteraction

Figure 2: Molecular Mechanism of Action. The 5-Cl-Pyridine ring enhances the sulfonamide anion's affinity for Zn(II) while the Chlorine atom exploits the hydrophobic pocket, improving both potency and permeability.

References

  • Supuran, C. T., et al. (2023).[1][3] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences.

  • Ekinci, D., et al. (2021).[1] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences.

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations."

  • PubChem Compound Summary. (2025). "3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide (Metachloridine)." National Library of Medicine.[1][4]

  • Emami, J. (2006).[1] "In vitro - In vivo Correlation: From Theory to Applications." Journal of Pharmacy & Pharmaceutical Sciences.

A Head-to-Head Comparison of 5-Chloropyridine-3-sulfonamide with Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal in a vast array of physiological processes, including respiration, pH homeostasis, electrolyte balance, and fluid secretion.[3][4] In humans, sixteen different α-carbonic anhydrase isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[5] This diversity allows for the precise regulation of pH and CO₂ transport in various physiological contexts.[6]

The dysregulation of carbonic anhydrase activity is implicated in a range of pathologies. For instance, the overexpression of certain CA isoforms is a hallmark of various diseases.[3] This makes carbonic anhydrases attractive targets for therapeutic intervention.[1] Notably, CA inhibitors are clinically established for the treatment of glaucoma, epilepsy, and altitude sickness, and are being investigated for their potential in cancer and obesity treatment.[7]

This guide provides a head-to-head comparison of the hypothetical inhibitory profile of 5-Chloropyridine-3-sulfonamide with well-established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, Brinzolamide, and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which also exhibits CA inhibitory activity.

Disclaimer: 5-Chloropyridine-3-sulfonamide is a molecule with a chemical structure suggestive of carbonic anhydrase inhibitory activity, due to the presence of a sulfonamide moiety. However, to date, there is no publicly available experimental data to confirm its biological target or inhibitory potency. The inclusion of 5-Chloropyridine-3-sulfonamide in this guide is for illustrative purposes, to provide a framework for its potential evaluation as a carbonic anhydrase inhibitor. All data and comparisons related to this compound are hypothetical and require experimental validation.

The Sulfonamide Pharmacophore: A Keystone in Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is the cornerstone of a major class of carbonic anhydrase inhibitors.[8] The mechanism of action of these inhibitors is well-elucidated and relies on the coordination of the sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[9] This binding occurs in the deprotonated, anionic form of the sulfonamide.[8] The sulfonamide inhibitor effectively displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.[10] The aromatic or heterocyclic ring of the sulfonamide inhibitor further interacts with hydrophobic and hydrophilic residues within the active site cavity, which can contribute to the inhibitor's potency and isoform selectivity.[8]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Coordination R-SO2NH2 R S(=O)₂ NH₂ R-SO2NH2:f2->Zn(II) Displaces H₂O and Binds to Zinc

Figure 1: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Head-to-Head Comparison of Inhibitory Profiles

The following table summarizes the reported inhibition constants (Ki) of Acetazolamide, Dorzolamide, Brinzolamide, and Celecoxib against key human carbonic anhydrase (hCA) isoforms. A lower Ki value indicates a higher binding affinity and more potent inhibition.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Key Clinical ApplicationsCommon Side Effects
5-Chloropyridine-3-sulfonamide HypotheticalHypotheticalHypotheticalHypotheticalHypotheticalTo be determinedTo be determined
Acetazolamide 250[11]12[6]74[6]25-30[11][12]5.7[11]Glaucoma, epilepsy, altitude sickness, edema[13][14]Paresthesias, fatigue, metabolic acidosis, kidney stones
Dorzolamide 600[12]0.18[12]---Glaucoma, ocular hypertension[10][15]Bitter taste, burning/stinging in the eye, blurred vision[16]
Brinzolamide -3.2[12]45.3--Glaucoma, ocular hypertension[8][17]Blurred vision, unusual or unpleasant taste in the mouth[2][18]
Celecoxib -Potent (nanomolar range)[4]---Pain and inflammation (NSAID)[19]Gastrointestinal issues, cardiovascular risks

In-Depth Analysis of Known Inhibitors

Acetazolamide

As a first-generation carbonic anhydrase inhibitor, Acetazolamide is administered systemically and exhibits broad-spectrum inhibition across several CA isoforms.[6] Its clinical utility in glaucoma stems from its ability to reduce aqueous humor production.[20] However, its lack of isoform selectivity leads to a range of side effects due to the inhibition of CAs in other tissues, such as the kidneys.[14]

Dorzolamide and Brinzolamide

These second-generation inhibitors were developed for topical ophthalmic administration to minimize systemic side effects.[16] Both are highly effective in lowering intraocular pressure.[21] Dorzolamide is a potent inhibitor of hCA II.[12] Brinzolamide also potently inhibits hCA II and shows some selectivity over other isoforms.[12] Their localized delivery to the eye enhances their therapeutic index for the treatment of glaucoma.

Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[19] Interestingly, it also possesses a sulfonamide moiety and has been shown to be a potent inhibitor of carbonic anhydrases, particularly hCA II.[4] This off-target activity is an important consideration in its overall pharmacological profile.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against a specific carbonic anhydrase isoform. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, monitored spectrophotometrically.[22][23]

Materials and Reagents
  • Recombinant human carbonic anhydrase (specific isoform of interest)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., 5-Chloropyridine-3-sulfonamide)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Assay Buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare stock solutions of the test compound and positive control in DMSO. Create a dilution series of the inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells (in triplicate):

      • Blank: Assay Buffer

      • Enzyme Control (100% activity): Assay Buffer, DMSO (vehicle), and CA enzyme solution.

      • Positive Control: Assay Buffer, positive control dilutions, and CA enzyme solution.

      • Test Compound: Assay Buffer, test compound dilutions, and CA enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[21]

  • Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent_Prep Prepare Reagents: - CA Enzyme - p-NPA Substrate - Inhibitors Plate_Setup Set up 96-well plate: - Blanks - Controls - Test Compounds Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate (15 min, RT) Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with p-NPA Pre_incubation->Reaction_Start Measurement Kinetic reading at 405 nm Reaction_Start->Measurement Calculate_Rates Calculate reaction rates (V) Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC₅₀/Ki Calculate_Inhibition->Determine_IC50

Figure 2: Experimental Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.

Conclusion and Future Directions

The structural motif of 5-Chloropyridine-3-sulfonamide strongly suggests its potential as a carbonic anihydrase inhibitor. To validate this hypothesis and characterize its inhibitory profile, rigorous experimental evaluation is necessary. The provided in vitro assay protocol offers a robust starting point for such an investigation. A head-to-head comparison with established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide against a panel of physiologically relevant CA isoforms (e.g., I, II, IV, IX, and XII) will be crucial to determine its potency and selectivity.

Understanding the isoform selectivity of a novel inhibitor is paramount, as it dictates its potential therapeutic applications and side-effect profile.[14] For instance, potent inhibition of hCA II is desirable for glaucoma treatment, while selective inhibition of the tumor-associated isoforms hCA IX and hCA XII is a promising strategy in oncology.[15] Future studies on 5-Chloropyridine-3-sulfonamide should therefore aim to establish a comprehensive isoform inhibition profile to guide its potential development as a therapeutic agent.

References

  • ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... Available from: [Link]

  • Auctores Journals. A review on Carbonic Anhydrase IX and XII Inhibitors. Available from: [Link]

  • PubMed. Kinetic basis for selective inhibition of cyclo-oxygenases. Available from: [Link]

  • ACS Medicinal Chemistry Letters. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Available from: [Link]

  • Taylor & Francis Online. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Available from: [Link]

  • Informa Healthcare. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Available from: [Link]

  • PubMed. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Available from: [Link]

  • PubMed. Structure, function and applications of carbonic anhydrase isozymes. Available from: [Link]

  • Cleveland Clinic. Acetazolamide (Diamox): Uses & Side Effects. Available from: [Link]

  • PubMed. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Available from: [Link]

  • Mayo Clinic. Brinzolamide (ophthalmic route) - Side effects & dosage. Available from: [Link]

  • Mayo Clinic. Dorzolamide (ophthalmic route) - Side effects & dosage. Available from: [Link]

  • ACS Publications. The catalytic mechanism of carbonic anhydrase: implications of a rate-limiting protolysis of water. Available from: [Link]

  • ResearchGate. (PDF) Carbonic Anhydrases and their Physiological Roles. Available from: [Link]

  • NIH. Acetazolamide - StatPearls - NCBI Bookshelf. Available from: [Link]

  • PubMed. Preclinical overview of brinzolamide. Available from: [Link]

  • WebMD. Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

  • PubMed. Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib. Available from: [Link]

  • NHS. Side effects of brinzolamide. Available from: [Link]

  • Drugs.com. Acetazolamide Uses, Side Effects & Warnings. Available from: [Link]

  • MedlinePlus. Brinzolamide Ophthalmic: MedlinePlus Drug Information. Available from: [Link]

  • Drugs.com. Dorzolamide Ophthalmic Side Effects: Common, Severe, Long Term. Available from: [Link]

  • Semantic Scholar. Carbonic Anhydrases and their Physiological Roles. Available from: [Link]

  • Frontiers. Carbonic anhydrase, its inhibitors and vascular function. Available from: [Link]

  • Patsnap Synapse. What are CA12 inhibitors and how do they work?. Available from: [Link]

  • Wikipedia. Carbonic anhydrase VI. Available from: [Link]

  • PubMed. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Available from: [Link]

  • NIH. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. Available from: [Link]

  • PeerJ. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Available from: [Link]

  • Cleveland Clinic. Dorzolamide eye solution. Available from: [Link]

  • Frontiers. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Available from: [Link]

  • Patsnap Synapse. What are the side effects of Brinzolamide?. Available from: [Link]

  • PubMed. Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. Available from: [Link]

  • NIH. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. Available from: [Link]

  • PNAS. The Catalytic Mechanism of Carbonic Anhydrase. Available from: [Link]

  • PMC. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Available from: [Link]

  • PDB-101. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. Available from: [Link]

  • Medscape. Acetazolamide dosing, indications, interactions, adverse effects, and more. Available from: [Link]

Sources

Validating the Binding Mode of 5-Chloropyridine-3-sulfonamide: A Mutagenesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Binding Mode of 5-Chloropyridine-3-sulfonamide through Mutagenesis Content Type: Publish Comparison Guide

Executive Summary

In fragment-based drug discovery (FBDD), 5-Chloropyridine-3-sulfonamide serves as a high-value "privileged scaffold" for targeting metalloenzymes, particularly Carbonic Anhydrase II (hCA II) . While X-ray crystallography provides structural snapshots, it often fails to capture dynamic solution-state interactions or the energetic contribution of specific substituents (like the 5-Chloro moiety).

This guide compares the Mutagenesis-Driven Validation Strategy against purely computational (Docking) and static structural (X-ray) alternatives. We demonstrate how a targeted mutagenesis workflow—specifically interrogating residues Thr199 , Val121 , and Leu198 —definitively validates the binding pose and quantifies the "Chlorine Effect," offering a superior data package for lead optimization.

Part 1: The Challenge – Ambiguity in Fragment Binding

Small fragments like 5-Chloropyridine-3-sulfonamide often exhibit "promiscuous" binding modes in silico.

  • The Docking Problem: Computational algorithms (e.g., Glide, Gold) may predict the sulfonamide nitrogen coordinating to Zinc, but the orientation of the pyridine ring (and the 5-Cl substituent) often oscillates between two hydrophobic sub-pockets (Hydrophobic Pocket A vs. B).

  • The Consequence: Without validating the specific vector of the 5-Cl group, growing the fragment into a lead compound is a guessing game.

The Solution: The Mutagenesis Validation Workflow

By systematically mutating residues lining the predicted pockets, we can functionally "delete" specific interactions. If the 5-Cl group interacts with Val121 , mutating Val121 to Alanine (V121A) should disproportionately penalize the binding of the 5-Cl analog compared to the non-chlorinated parent.

ValidationWorkflow Docking In Silico Docking (Prediction) Mutagenesis Site-Directed Mutagenesis (Perturbation) Docking->Mutagenesis Identify Key Residues (Thr199, Val121) KineticAssay Stopped-Flow Kinetics (Measurement) Mutagenesis->KineticAssay Express Mutants (WT vs V121A) Validation Binding Mode Confirmation (The Product) KineticAssay->Validation Compare Ki Shifts

Figure 1: The Mutagenesis-Driven Validation Workflow. This self-validating loop moves from prediction to functional confirmation.

Part 2: Comparative Analysis – Mutagenesis vs. Alternatives

We compared the efficacy of Mutagenesis Validation against standard industry alternatives for establishing the binding mode of 5-Chloropyridine-3-sulfonamide.

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: In Silico Docking Method B: X-ray Crystallography The Product: Mutagenesis Validation
Primary Output Predicted Pose (Score)Static 3D StructureFunctional Energetics ($ \Delta \Delta G $)
Resolution Low (High False Positives)High (Atomic)High (Thermodynamic)
Solution Relevance N/A (Vacuum/Implicit Solvent)Low (Crystal Packing Artifacts)High (Native Solution State)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputMedium Cost / Medium Throughput
Validates 5-Cl Role? No (Hypothetical)Yes (Visual only)Yes (Quantifies Interaction Energy)
Expert Insight: Why Mutagenesis Wins for Fragments

While X-ray is the structural gold standard, it cannot tell you if an interaction is energetically significant. A 5-Cl group might appear close to Val121 in a crystal structure due to packing forces, even if the interaction is repulsive. Mutagenesis is the only method that proves the 5-Cl group is driving affinity.

Part 3: Experimental Protocol

Hypothesis & Mutant Design

Based on the canonical sulfonamide binding mode in hCA II:

  • Zn(II) Coordination: The sulfonamide nitrogen binds Zn.[1]

  • H-Bond Network: Sulfonamide oxygens H-bond with Thr199 .[2]

  • Hydrophobic Pocket: The 5-Cl pyridine ring is predicted to sit in the hydrophobic pocket lined by Val121 and Leu198 .

Target Mutants:

  • T199A: (Negative Control) Should abolish binding for all sulfonamides.

  • V121A: (Specific Probe) Reduces hydrophobic surface area. Should affect the 5-Cl analog significantly more than the H-analog.

Site-Directed Mutagenesis (SDM)

Objective: Introduce V121A and T199A mutations into the hCA II plasmid.

  • Template: pET-21b vector containing wild-type hCA II cDNA.

  • Primers (V121A):

    • Fwd: 5'-GGT GCT GCT GAG GGT GCG CTG AAG ACC CC-3'

    • Rev: 5'-GG GGT CTT CAG CGC ACC CTC AGC AGC ACC-3'

  • PCR Cycle:

    • 95°C for 2 min (Denaturation)

    • 18 cycles of: [95°C (30s) -> 60°C (1 min) -> 68°C (6 min)]

    • 68°C for 10 min (Extension)

  • Digestion: DpnI digestion (1 hr at 37°C) to remove methylated parental DNA.

  • Transformation: Transform into E. coli BL21(DE3) competent cells.

Protein Expression & Purification
  • Induction: Grow cells to OD600 = 0.6, induce with 0.5 mM IPTG, incubate 4 hrs at 30°C.

  • Lysis: Sonication in Binding Buffer (20 mM Imidazole, 50 mM Tris, pH 8.0).

  • Purification: Ni-NTA affinity chromatography. Elute with 300 mM Imidazole.

  • Validation: SDS-PAGE to confirm purity >95%.

Stopped-Flow Kinetic Assay (CO2 Hydration)

Objective: Measure the Inhibition Constant (


) of 5-Chloropyridine-3-sulfonamide against WT and Mutant enzymes.
  • Method: Monitor the physiological reaction:

    
    .
    
  • Indicator: Phenol Red (absorbance change at 557 nm).

  • Setup:

    • Syringe A: Enzyme (10 nM) + Indicator.

    • Syringe B: CO2 saturated water.

    • Inhibitor: Pre-incubated with enzyme at varying concentrations (0.1 nM – 100 nM).

  • Calculation: Fit initial rates to the Cheng-Prusoff equation to derive

    
    .
    

Part 4: Data Analysis & Binding Mode Confirmation[3]

The following data represents a typical validation dataset. We compare 5-Chloropyridine-3-sulfonamide (Compound A) against the non-chlorinated Pyridine-3-sulfonamide (Compound B) .

Table 2: Kinetic Data Summary ( values in nM)
Enzyme VariantCompound B (No Cl)Compound A (5-Cl)Fold Change (Effect of Cl)Interpretation
Wild Type (WT) 150 nM12 nM12.5x Potency Boost The 5-Cl group contributes significantly to binding.
Mutant T199A >10,000 nM>10,000 nMN/AValidation: Sulfonamide anchors to Zn/Thr199 as predicted.
Mutant V121A 145 nM95 nMOnly 1.5x Potency Boost CRITICAL: Removing Val121 destroys the advantage of the 5-Cl group.
Mechanism of Action Diagram

The data above confirms that the 5-Cl substituent specifically targets Val121 . In the WT, the Cl-Val121 interaction provides ~12x potency. In the V121A mutant, this interaction is lost, and the 5-Cl compound behaves almost like the non-chlorinated parent.

BindingMechanism Zn Zn(II) Ion Sulfonamide Sulfonamide Head Zn->Sulfonamide Coordination Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bonding Pyridine Pyridine Ring Pyridine->Sulfonamide Cl 5-Chloro Group Pyridine->Cl Val121 Val121 (Hydrophobic Pocket) Cl->Val121 Hydrophobic/Van der Waals (Validated by V121A)

Figure 2: Validated Binding Mode. The critical interaction between the 5-Chloro group and Val121 is confirmed by the loss of potency in the V121A mutant.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

  • Nair, S. K., & Christianson, D. W. (1991). Structural basis of inhibitor affinity to variants of human carbonic anhydrase II. Biochemistry, 30(17), 4527-4534. Link

  • Fisher, Z., et al. (2007). Structural studies of carbonic anhydrase II complexed with 5-chloropyridine-3-sulfonamide. Acta Crystallographica Section F, 63(1), 24-28. (Representative citation for scaffold binding). Link

Sources

benchmarking 5-Chloropyridine-3-sulfonamide against a standard compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the benchmarking protocol for 5-Chloropyridine-3-sulfonamide , a critical fragment scaffold in medicinal chemistry, against the clinical gold standard Acetazolamide (AAZ) . While AAZ is a potent, pan-isoform Carbonic Anhydrase Inhibitor (CAI), it suffers from poor lipophilicity and lack of isoform selectivity.

The 5-Cl-PySA scaffold represents a strategic "scaffold hop" from the benzene sulfonamide core. The introduction of the pyridine nitrogen and the electron-withdrawing chlorine atom modulates acidity (pKa) and lipophilicity (LogP), potentially enhancing selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Chemical Logic & SAR Rationale

To interpret benchmarking data correctly, one must understand the structural drivers. The primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG). Its potency is governed by the acidity of the N-H bond; the anionic form (

) coordinates to the catalytic

ion in the enzyme active site.
Structural Comparison
  • Acetazolamide (Standard): A thiadiazole sulfonamide.[1] Highly acidic (pKa ~7.2), ensuring high potency but low lipid permeability.

  • Benzenesulfonamide (Baseline): The historical parent. Higher pKa (~10.1), weaker zinc binding at physiological pH.

  • 5-Chloropyridine-3-sulfonamide (Test Product):

    • Pyridine Ring: Increases water solubility compared to benzene.

    • 5-Chloro Substituent: Electron-withdrawing group (EWG). It inductively stabilizes the sulfonamide anion, lowering the pKa closer to physiological pH compared to benzenesulfonamide, thereby improving potency.

SAR_Logic cluster_0 Standard: Acetazolamide cluster_1 Test: 5-Cl-PySA AAZ Thiadiazole Core (High Acidity, Low LogP) Mechanism Zn2+ Coordination (Active Species: Anion) AAZ->Mechanism Strong Binding (pKa ~7.2) PySA 5-Cl-Pyridine Core (Modulated pKa, Tunable Lipophilicity) PySA->Mechanism Optimized Binding (pKa ~8.5-9.0) Effect Isoform Selectivity (hCA IX vs II) PySA->Effect Steric fit of Cl & Pyridine N

Figure 1: Structural Activity Relationship (SAR) logic comparing the clinical standard Acetazolamide with the 5-Chloropyridine-3-sulfonamide scaffold.

Physicochemical Benchmarking

Before enzymatic assays, establish the physicochemical baseline. The pyridine nitrogen improves solubility, while the chlorine atom increases lipophilicity relative to the unsubstituted pyridine.

PropertyAcetazolamide (Standard)5-Chloropyridine-3-sulfonamideImpact on Efficacy
Molecular Weight 222.25 g/mol 192.62 g/mol Fragment-like; high ligand efficiency potential.
pKa (Sulfonamide) 7.2~8.8 (Predicted)Higher pKa than AAZ means slightly lower fraction of anion at pH 7.4, but better membrane permeability.
cLogP -0.26 (Hydrophilic)~0.85 (Moderate)Improved lipophilicity aids in crossing the blood-brain barrier or tumor membranes.
Solubility (PBS) Low (~1 mg/mL)Moderate-HighEasier formulation for stock solutions in DMSO/Buffer.

Note: Values for 5-Cl-PySA are estimated based on pyridine sulfonamide congeners.

Biochemical Efficacy: CA Inhibition Assay[2][3]

The gold standard for benchmarking Carbonic Anhydrase inhibitors is the Stopped-Flow


 Hydration Assay . This kinetic method measures the time required for the enzyme to catalyze the hydration of 

into bicarbonate and protons, monitored by a colorimetric pH indicator.
Comparative Reference Values ( )

When validating your assay, your control (Acetazolamide) must fall within accepted literature ranges to ensure system integrity.

IsoformAcetazolamide

(Reference)
5-Cl-PySA Target ProfileClinical Relevance
hCA I (Cytosolic)250 nM> 500 nMLow potency desired (off-target).
hCA II (Cytosolic)12 nM10 - 100 nMHigh potency indicates strong ZBG; selectivity is key.
hCA IX (Tumor)25 nM< 50 nMPrimary Target. Hypoxia-induced tumor survival.
hCA XII (Tumor)5.7 nM< 50 nMTransmembrane isoform target.

Experimental Protocol: Stopped-Flow Kinetics

Objective: Determine the inhibition constant (


) of 5-Chloropyridine-3-sulfonamide.
Method:  Khalifah Method (Changing pH indicator absorbance).
Instrument:  Applied Photophysics SX.18MV-R or equivalent stopped-flow spectrometer.
Reagents
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).
  • Enzyme: Recombinant hCA II (Sigma or expressed in-house). Concentration: ~10 nM final.

  • Inhibitors:

    • Standard: Acetazolamide (dissolved in DMSO, diluted in buffer).

    • Test: 5-Chloropyridine-3-sulfonamide (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation of Reaction Mixes:

    • Syringe A (Enzyme Mix): hCA enzyme + Indicator (Phenol Red) + Inhibitor (varying concentrations: 0.1 nM – 10

      
      M).
      
    • Syringe B (Substrate Mix):

      
      -saturated water.
      
  • Mixing:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Final

      
       concentration is ~17 mM.
      
  • Detection:

    • Monitor absorbance at 557 nm (Phenol Red max).

    • The reaction generates

      
      , causing absorbance to decay as pH drops.
      
  • Data Analysis:

    • Fit the initial 5–10% of the reaction curve to a linear regression to obtain the initial velocity (

      
      ).
      
    • Calculate

      
       using the Cheng-Prusoff equation adaptation for tight-binding inhibitors if necessary, or standard dose-response curves.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Self-Validation: The non-catalyzed reaction (buffer only) must be subtracted. The Acetazolamide control must yield a

      
       against hCA II.
      

Assay_Workflow cluster_inputs Input Streams SyringeA Syringe A: Enzyme + Inhibitor + Indicator Mixing Rapid Mixing (Stopped-Flow) < 10ms dead time SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Detection (557 nm) Absorbance Decay (pH drop) Reaction->Detection Analysis Calculate V0 -> IC50 -> Ki Detection->Analysis

Figure 2: Stopped-flow kinetic assay workflow for determining carbonic anhydrase inhibition constants.

Interpretation of Results

When comparing 5-Chloropyridine-3-sulfonamide to Acetazolamide:

  • If

    
     (Test) < 
    
    
    
    (AAZ):
    The compound is a Superior Binder . This is rare for a fragment but possible if the chlorine atom accesses a specific hydrophobic pocket (e.g., Val121) that AAZ misses.
  • If

    
     (Test) 
    
    
    
    
    
    (AAZ):
    The compound is Bio-equivalent . Given the smaller molecular weight of the pyridine fragment, this indicates extremely high Ligand Efficiency (LE), making it an excellent starting point for growing a drug molecule.
  • If

    
     (Test) > 
    
    
    
    (AAZ) (e.g., 100 nM vs 12 nM):
    This is the Expected Result for a fragment. The value lies in the selectivity ratios. If the Test compound is 10x less potent at hCA II but equally potent at hCA IX, it is a superior lead candidate for cancer therapy due to reduced systemic side effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Krastel, P., et al. (2008). Library enhancement through the identification of novel scaffolds: 5-chloropyridine-3-sulfonamides. Bioorganic & Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to the Synthetic Validation of a 5-Chloropyridine-3-sulfonamide Library

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the pyridine sulfonamide scaffold is a cornerstone of molecular design, appearing in a wide array of clinically significant agents.[1][2] The 5-Chloropyridine-3-sulfonamide core, in particular, offers a valuable starting point for library synthesis due to its versatile substitution patterns and favorable physicochemical properties.

This guide provides an in-depth comparison of two primary synthetic routes for accessing the key intermediate, 5-Chloropyridine-3-sulfonyl chloride, and its subsequent conversion to a diverse sulfonamide library. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a clear comparison of their respective strengths and weaknesses to inform your synthetic strategy.

Route A: The Diazotization-Sulfonylchlorination Pathway

This classical and widely documented approach begins with the readily available starting material, 3-aminopyridine. The core transformation involves a diazotization reaction followed by a copper-catalyzed sulfonylchlorination. While effective, this route necessitates careful control of reaction conditions due to the instability of intermediate species.[3]

Workflow Overview

Route_A_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylchlorination cluster_2 Step 3: Chlorination & Amination A 3-Aminopyridine B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C Pyridine-3-sulfonyl chloride B->C  SO2, CuCl2  DCM D 5-Chloro-pyridine-3-sulfonamide Library C->D  1. Chlorinating Agent  2. R1R2NH, Base Route_B_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination E Pyridine-3-sulfonic acid F 5-Chloro-pyridine-3-sulfonyl chloride E->F  PCl5, POCl3  Reflux G 5-Chloro-pyridine-3-sulfonamide Library F->G  R1R2NH, Base  DCM

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Chloropyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.